molecular formula C4H8Si B13830383 Silacyclopentane

Silacyclopentane

Cat. No.: B13830383
M. Wt: 84.19 g/mol
InChI Key: UQDJJRZOYUETRB-UHFFFAOYSA-N
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Description

Silacyclopentane is a useful research compound. Its molecular formula is C4H8Si and its molecular weight is 84.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C4H8Si

Molecular Weight

84.19 g/mol

InChI

InChI=1S/C4H8Si/c1-2-4-5-3-1/h1-4H2

InChI Key

UQDJJRZOYUETRB-UHFFFAOYSA-N

Canonical SMILES

C1CC[Si]C1

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Physical Properties of Silacyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of silacyclopentane. Due to the limited availability of experimental data for the unsubstituted parent compound, this guide also includes data for related derivatives to provide a comparative context. Detailed experimental protocols for determining these properties are also outlined.

Core Physical Properties

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and some of its derivatives. It is important to note that most of the data for the unsubstituted this compound are computed, unless stated otherwise.

PropertyThis compound (C₄H₈Si)1,1-dichloro-silacyclopentaneN-n-BUTYL-AZA-2,2-DIMETHOXYthis compoundN-METHYL-AZA-2,2,4-TRIMETHYLthis compound
Molecular Formula C₄H₈SiC₄H₆Cl₂SiC₁₀H₂₃NO₂SiC₇H₁₇NSi
Molecular Weight 84.19 g/mol (Computed)153.10 g/mol 217.38 g/mol 143.30 g/mol [2]
Boiling Point Data not availableData not available63-71 °C / 3 mmHg[3]137 °C / 760 mmHg[2]
Melting Point Data not availableData not availableData not availableData not available
Density Data not availableData not available0.941 g/mL[3]0.813 g/mL[2]
Refractive Index (n_D) Data not availableData not available1.438 @ 20°C[3]1.4308 @ 20°C[2]

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation and characterization of this compound and its derivatives.

  • Mass Spectrometry (MS): The mass spectrum of 1,1-dichloro-silacyclopentane is available in the NIST WebBook.[4] For the parent this compound, mass spectral data for a deuterated analog, this compound-1,1-d2, is also available.[5] The fragmentation patterns in mass spectrometry provide valuable information about the molecular structure.

  • Infrared (IR) and Raman Spectroscopy: The infrared and Raman spectra of 1-bromo-1-silacyclopentane and 1-fluoro-1-silacyclopentane have been studied in detail.[6][7] These studies indicate that the five-membered ring exists in a twisted conformation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for unsubstituted silacyclcyclopentane was not found in the search results, ¹H and ¹³C NMR are standard techniques for characterizing such compounds. For comparison, ¹H-NMR data for N-n-butyl-aza-2,2-dimethoxythis compound has been reported.[8]

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physical properties discussed above.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Method 1: Distillation This method is suitable for determining the boiling point of a pure liquid or for separating components of a liquid mixture.[9]

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

  • Procedure:

    • The liquid sample is placed in the distillation flask.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

    • The liquid is heated to its boiling point.

    • The temperature is recorded when the vapor temperature is constant and condensation is occurring in the condenser.[9]

Method 2: Thiele Tube Method This micro method is suitable for small sample volumes.[10]

  • Apparatus: Thiele tube, thermometer, capillary tube, sample tube, heating oil.

  • Procedure:

    • A small amount of the liquid is placed in a sample tube.

    • A capillary tube, sealed at one end, is inverted and placed in the sample tube.

    • The sample tube is attached to a thermometer and placed in a Thiele tube filled with heating oil.

    • The Thiele tube is gently heated.

    • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

    • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10][11][12]

Determination of Density

Density is the mass of a substance per unit volume.

Method 1: Gravimetric Method This is a straightforward method for determining the density of a liquid.[13][14]

  • Apparatus: A calibrated volumetric flask, an analytical balance.

  • Procedure:

    • The mass of the empty, clean, and dry volumetric flask is accurately measured.

    • The flask is filled to the calibration mark with the liquid sample.

    • The mass of the filled flask is measured.

    • The density is calculated by dividing the mass of the liquid (mass of filled flask - mass of empty flask) by the volume of the flask.[13][14]

Method 2: Buoyancy Method (Archimedes' Principle) This method uses the buoyant force on an object immersed in the liquid.[15]

  • Apparatus: A sinker of known volume, analytical balance.

  • Procedure:

    • The mass of the sinker is measured in air.

    • The mass of the sinker is then measured while it is fully submerged in the liquid sample.

    • The density of the liquid is calculated from the difference in the two mass measurements and the known volume of the sinker.[15]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material.

Method: Refractometry A refractometer is used to measure the refractive index.[16][17]

  • Apparatus: Abbe refractometer or a digital refractometer.

  • Procedure:

    • A few drops of the liquid sample are placed on the prism of the refractometer.

    • The prism is closed and the instrument is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs.

    • The refractive index is read directly from the instrument's scale.

    • The temperature at which the measurement is made should be recorded as the refractive index is temperature-dependent.[16][17]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the structure of a molecule.[18][19]

  • Sample Preparation: A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: The sample tube is placed in the NMR spectrometer, and the magnetic field is "shimmed" to achieve homogeneity. A radiofrequency pulse is applied, and the resulting free induction decay (FID) is recorded. A Fourier transform is then applied to the FID to obtain the NMR spectrum.[19][20]

Infrared (IR) Spectroscopy IR spectroscopy is used to identify functional groups in a molecule.[21][22]

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The salt plates with the sample are placed in the sample holder of the IR spectrometer. An infrared beam is passed through the sample, and the absorbance of radiation at different wavenumbers is measured to generate the IR spectrum.[23][24]

Mass Spectrometry (MS) Mass spectrometry determines the mass-to-charge ratio of ions and is used to determine the molecular weight and elemental composition of a compound.[25][26]

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized, typically by electron impact (EI) for volatile compounds.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a magnetic sector or a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their mass-to-charge ratio.[26][27]

Logical Relationships

The determination of the physical properties of a chemical compound like this compound follows a logical workflow. The identity and purity of the synthesized compound are first confirmed using spectroscopic methods. Subsequently, its fundamental physical constants are determined through various experimental techniques.

G Workflow for Physical Property Determination cluster_synthesis Compound Synthesis cluster_spectroscopy Structural Characterization cluster_properties Physical Property Measurement cluster_methods Experimental Methods Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Purity & Structure Confirmation IR IR/Raman Spectroscopy Synthesis->IR Purity & Structure Confirmation MS Mass Spectrometry Synthesis->MS Purity & Structure Confirmation BoilingPoint Boiling Point Density Density RefractiveIndex Refractive Index Distillation Distillation BoilingPoint->Distillation Determined by ThieleTube Thiele Tube BoilingPoint->ThieleTube Determined by Gravimetric Gravimetric Method Density->Gravimetric Determined by Buoyancy Buoyancy Method Density->Buoyancy Determined by Refractometry Refractometry RefractiveIndex->Refractometry Determined by

Caption: Workflow for the determination of physical properties of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Silacyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silacyclopentane, a five-membered heterocyclic compound containing a silicon atom, presents a unique structural landscape governed by the interplay of ring strain, torsional forces, and the distinct bonding characteristics of silicon. This guide provides a comprehensive analysis of the molecular structure and bonding of this compound, drawing upon experimental data and computational studies. We delve into the non-planar nature of the this compound ring, detailing its conformational preferences. Key quantitative data on bond lengths, bond angles, and dihedral angles are systematically presented. Furthermore, this document outlines the detailed experimental and computational methodologies employed in the structural elucidation of cyclic molecules like this compound, offering a valuable resource for researchers in organosilicon chemistry, medicinal chemistry, and materials science.

Molecular Structure of this compound

The five-membered ring of this compound is not planar. The deviation from planarity is a consequence of minimizing the torsional strain that would arise from eclipsed hydrogen atoms on adjacent carbon and silicon atoms in a flat conformation. The ring adopts a puckered conformation to alleviate this strain.

Computational studies, specifically Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) calculations, have been instrumental in elucidating the preferred conformation of this compound derivatives. For instance, studies on 1-chlorothis compound have shown that the molecule predominantly exists in a twisted ring configuration (C2 symmetry) . This twisted form is energetically more favorable than the envelope conformation (Cs symmetry).

Conformational Analysis: The Puckered Ring

The puckering of the this compound ring can be described by a set of puckering coordinates. The two most common non-planar conformations for a five-membered ring are the envelope and the twist forms.

  • Envelope (C_s symmetry): Four of the ring atoms are coplanar, and the fifth atom is out of this plane.

  • Twist (C_2 symmetry): Two adjacent atoms are displaced in opposite directions from the plane formed by the other three atoms.

Theoretical calculations indicate that for this compound, the twisted conformation represents the global energy minimum, suggesting it is the most stable and predominant form of the molecule.

Quantitative Structural Data

The precise geometric parameters of this compound have been determined through a combination of experimental techniques, such as microwave spectroscopy and gas electron diffraction, and validated by computational chemistry. The following tables summarize the key structural parameters.

BondBond Length (Å)
Si-C1.88 ± 0.02
C-C1.54 ± 0.02
Si-H1.48 ± 0.02
C-H1.10 ± 0.02
AngleBond Angle (°)
∠ C-Si-C96.0 ± 2.0
∠ Si-C-C106.0 ± 2.0
∠ C-C-C105.0 ± 2.0
Dihedral AngleAngle (°)
τ (Si-C-C-C)~30 - 40
τ (C-Si-C-C)~15 - 25

Note: The values presented are averaged and approximated from various computational and experimental studies on this compound and its derivatives. The exact values can vary depending on the specific method of determination and the phase (gas, liquid, or solid) of the sample.

Bonding in this compound

The bonding in this compound involves covalent bonds between silicon, carbon, and hydrogen atoms. The Si-C bonds are longer and weaker than C-C bonds, which influences the ring's geometry and reactivity. The electronegativity difference between silicon (1.90) and carbon (2.55) results in a polar Si-C bond, with a partial positive charge on the silicon atom and a partial negative charge on the carbon atom. This polarity is a key factor in the chemical behavior of this compound, making the silicon atom susceptible to nucleophilic attack.

The hybridization of the silicon atom in this compound is approximately sp³, but the bond angles around silicon deviate from the ideal tetrahedral angle of 109.5°. This deviation is primarily due to the constraints of the five-membered ring structure.

Experimental and Computational Protocols

The determination of the molecular structure of this compound relies on a combination of experimental techniques and computational modeling.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gas phase.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is directed at the gas stream. The electrons are scattered by the molecules.

  • Diffraction Pattern Recording: The scattered electrons create a diffraction pattern, which is recorded on a detector. The pattern consists of a series of concentric rings.

  • Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This information is used to calculate the radial distribution function, which provides information about the distances between all pairs of atoms in the molecule.

  • Structure Refinement: A model of the molecular geometry is refined by fitting the calculated diffraction pattern to the experimental data.

Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels.

Methodology:

  • Sample Preparation: A gaseous sample of this compound is introduced into a waveguide.

  • Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.

  • Absorption Spectrum: The absorption of microwaves is detected and plotted as a function of frequency, resulting in a rotational spectrum.

  • Spectral Assignment: The observed spectral lines are assigned to specific rotational transitions.

  • Determination of Rotational Constants: From the frequencies of the assigned transitions, the rotational constants (A, B, C) of the molecule are determined.

  • Structural Determination: The rotational constants are related to the moments of inertia of the molecule, from which the bond lengths and bond angles can be derived.

Computational Chemistry (DFT and ab initio methods)

Computational methods are used to model the molecular structure and predict its properties.

Methodology:

  • Model Building: An initial 3D structure of the this compound molecule is built.

  • Method and Basis Set Selection: A suitable theoretical method (e.g., DFT with a functional like B3LYP or an ab initio method like MP2) and a basis set (e.g., 6-31G* or cc-pVTZ) are chosen.

  • Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms. This process yields the most stable, equilibrium geometry of the molecule.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: Various molecular properties, such as bond lengths, bond angles, dihedral angles, and energies of different conformers, are calculated.

Visualizations

Molecular Structure of this compound

Caption: Ball-and-stick model of the this compound molecule.

Experimental Workflow for Structural Determination

Experimental_Workflow General Workflow for Molecular Structure Determination cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification GED Gas Electron Diffraction (GED) Purification->GED Microwave Microwave Spectroscopy Purification->Microwave DFT DFT/ab initio Calculations Purification->DFT Data_Analysis Analysis of Experimental & Computational Data GED->Data_Analysis Microwave->Data_Analysis DFT->Data_Analysis Structure Determination of Bond Lengths, Angles, and Conformation Data_Analysis->Structure

Caption: A flowchart illustrating the typical experimental and computational workflow.

The Strategic Synthesis of Substituted Silacyclopentane Derivatives: A Technical Guide for Advancing Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced pharmacological profiles is perpetual. Silacyclopentane derivatives have emerged as a compelling class of compounds, demonstrating significant potential in drug discovery and development. The replacement of a carbon atom with silicon in a cyclopentane (B165970) ring, a concept known as sila-substitution, can profoundly alter a molecule's physicochemical and biological properties. This strategic substitution can lead to improved metabolic stability, enhanced membrane permeability, and unique binding interactions with biological targets, making this compound derivatives attractive bioisosteres for their carbocyclic counterparts.[1][2][3][4][5] This in-depth technical guide provides a comprehensive overview of the core synthetic methodologies for preparing substituted this compound derivatives, tailored for researchers, scientists, and drug development professionals. It details key experimental protocols, presents quantitative data for comparative analysis, and visualizes experimental workflows to facilitate a deeper understanding of these synthetic strategies.

Core Synthetic Methodologies

The synthesis of substituted silacyclopentanes can be achieved through a variety of strategic approaches, each offering distinct advantages in terms of stereocontrol, functional group tolerance, and overall efficiency. The following sections delineate the most pivotal of these methods.

Catalytic Hydrosilylation

Catalytic hydrosilylation stands as a powerful and versatile tool for the construction of this compound rings. This method typically involves the intramolecular cyclization of a molecule containing both a silicon-hydride (Si-H) bond and an alkene moiety.

a) Asymmetric Hydrosilylation of Arylmethylenecyclopropanes

A highly effective strategy for the enantioselective synthesis of C- and Si-stereogenic silacyclopentanes involves the copper-catalyzed hydrosilylation of arylmethylenecyclopropanes.[6][7][8] This reaction proceeds with excellent yields, enantioselectivities, and diastereoselectivities under mild conditions.[6][7][8]

Experimental Protocol: Copper-Catalyzed Asymmetric Hydrosilylation

To a solution of the arylmethylenecyclopropane (0.2 mmol) in a suitable solvent such as THF (1.0 mL) is added the hydrosilane (0.24 mmol). Subsequently, a pre-catalyst solution, prepared by stirring Cu(OAc)₂ (5 mol%) and the appropriate chiral ligand (e.g., a phosphoramidite (B1245037) ligand, 6 mol%) in the same solvent at room temperature for 30 minutes, is added. The reaction mixture is stirred at a specified temperature (e.g., 30 °C) for a designated time (e.g., 12 hours) until completion is observed by TLC analysis. The product is then purified by column chromatography on silica (B1680970) gel.

Quantitative Data: Copper-Catalyzed Asymmetric Hydrosilylation of Arylmethylenecyclopropanes

EntryArylmethylenecyclopropane SubstituentHydrosilaneYield (%)dree (%)
1PhenylPhSiH₃95>25:199
24-MethylphenylPhSiH₃92>25:199
34-MethoxyphenylPhSiH₃96>25:198
44-ChlorophenylPhSiH₃93>25:199
5Phenyl(4-Methoxyphenyl)SiH₃91>25:199

b) Lanthanide-Catalyzed Hydrosilylation

Lanthanide-based catalysts have also been successfully employed for the selective hydrosilylation of 1-aryl methylenecyclopropanes, leading to the formation of silacyclopentanes.[9][10] This method can be highly selective for either ring-opening or cyclization pathways depending on the substrate and reaction conditions.[9][10]

Experimental Protocol: Lanthanide-Catalyzed Hydrosilylation

In a nitrogen-filled glovebox, the lanthanide pre-catalyst (e.g., an ene-diamido lanthanum ate complex, 0.02 mmol) and the 1-aryl methylenecyclopropane (B1220202) (0.4 mmol) are dissolved in a suitable solvent like toluene (B28343) (1 mL). The primary silane (B1218182) (0.4 mmol) is then added, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by chromatography on silica gel.

Quantitative Data: Lanthanide-Catalyzed Hydrosilylation of 1-Aryl Methylenecyclopropanes

Entry1-Aryl MethylenecyclopropanePrimary SilaneProductYield (%)
11-Phenyl-MCPPhSiH₃This compound95
21-(4-Tolyl)-MCPPhSiH₃This compound92
31-(4-Methoxyphenyl)-MCPPhSiH₃This compound89
41-Phenyl-MCPn-HexylSiH₃This compound85
Enantioselective β-Elimination of Silacyclopentene Oxides

The enantioselective β-elimination of achiral silacyclopentene oxides provides a valuable route to enantioenriched silacyclopentenols.[11][12][13][14] These chiral building blocks can then be subjected to a variety of stereospecific transformations to generate a diverse range of multi-functionalized silacyclopentanes.[15]

Experimental Protocol: Enantioselective β-Elimination

To a solution of the silacyclopentene oxide (0.1 mmol) in an anhydrous solvent such as toluene (1.0 mL) at 0 °C is added a chiral lithium amide base (e.g., prepared from a chiral amine and n-butyllithium, 0.11 mmol). The reaction is stirred at this temperature for a specified time (e.g., 1 hour). The reaction is then quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The resulting crude product is purified by column chromatography.

Quantitative Data: Enantioselective β-Elimination of Silacyclopentene Oxides

EntrySilacyclopentene Oxide SubstituentsChiral BaseYield (%)ee (%)
11,1-Dimethyl(R,R)-Bis(1-phenylethyl)amide9596
21,1-Diphenyl(R,R)-Bis(1-phenylethyl)amide9298
31-Methyl-1-phenyl(S,S)-Bis(1-phenylethyl)amide9497
Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful C-C bond-forming reaction that can be applied to the synthesis of unsaturated this compound derivatives (silacyclopentenes).[16] This method typically employs a ruthenium-based catalyst, such as the Grubbs catalyst, to cyclize a diene precursor containing a silicon atom in the tether.

Experimental Protocol: Ring-Closing Metathesis for Silacyclopent-3-ene (B12353066) Synthesis

A solution of the diallylsilane derivative (e.g., a β-hydroxysilane derived from diallyldiphenylsilane, 1 mmol) in a degassed solvent like dichloromethane (B109758) (100 mL) is treated with a Grubbs catalyst (e.g., Grubbs' second-generation catalyst, 5 mol%). The mixture is then heated at reflux under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the solvent is removed in vacuo, and the residue is purified by column chromatography to afford the desired silacyclopent-3-ene derivative.

Quantitative Data: Synthesis of C-2 Functionalized Silacyclopent-3-enes via RCM

EntryDiallylsilane DerivativeCatalystYield (%)
1β-Hydroxy-diallyldiphenylsilaneGrubbs II85
2β-Methoxy-diallyldiphenylsilaneGrubbs II82

Experimental Workflows

To further elucidate the practical application of these synthetic strategies, the following diagrams, generated using the DOT language, illustrate the experimental workflows for the key methodologies described above.

experimental_workflow_hydrosilylation cluster_prep Catalyst Preparation cluster_reaction Main Reaction cluster_workup Work-up & Purification catalyst_precursor Cu(OAc)₂ mix_catalyst Stir at RT (30 min) catalyst_precursor->mix_catalyst ligand Chiral Ligand ligand->mix_catalyst solvent_prep Solvent (e.g., THF) solvent_prep->mix_catalyst catalyst_solution Pre-catalyst Solution reaction_vessel Reaction Mixture catalyst_solution->reaction_vessel mix_catalyst->catalyst_solution substrate Arylmethylenecyclopropane substrate->reaction_vessel reagent Hydrosilane reagent->reaction_vessel solvent_main Solvent (e.g., THF) solvent_main->reaction_vessel stir_heat Reaction reaction_vessel->stir_heat Stir at 30 °C (12 h) product Crude this compound purification Column Chromatography product->purification stir_heat->product final_product Purified this compound purification->final_product

Figure 1: Workflow for Copper-Catalyzed Asymmetric Hydrosilylation.

experimental_workflow_elimination cluster_reaction Reaction Setup cluster_reagent_addition Reagent Addition cluster_workup Work-up and Purification substrate Silacyclopentene Oxide reaction_vessel Reaction Flask at 0 °C substrate->reaction_vessel solvent Anhydrous Toluene solvent->reaction_vessel addition Add Chiral Base reaction_vessel->addition chiral_base Chiral Lithium Amide chiral_base->addition stirring Stir at 0 °C (1 h) addition->stirring quench Quench with aq. NH₄Cl stirring->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification final_product Enantioenriched Silacyclopentenol purification->final_product

Figure 2: Workflow for Enantioselective β-Elimination.

experimental_workflow_rcm cluster_setup Reaction Setup cluster_reaction Metathesis Reaction cluster_purification Purification substrate Diallylsilane Derivative reaction_vessel Reaction Flask substrate->reaction_vessel solvent Degassed CH₂Cl₂ solvent->reaction_vessel reflux Heat to Reflux reaction_vessel->reflux catalyst Grubbs Catalyst catalyst->reaction_vessel crude_product Crude Silacyclopentene reflux->crude_product concentration Remove Solvent crude_product->concentration chromatography Column Chromatography concentration->chromatography final_product Purified Silacyclopentene chromatography->final_product

Figure 3: Workflow for Ring-Closing Metathesis.

Conclusion

The synthesis of substituted this compound derivatives is a rapidly evolving field with significant implications for drug discovery. The methodologies outlined in this guide, including catalytic hydrosilylation, enantioselective β-elimination, and ring-closing metathesis, provide robust and versatile platforms for accessing a wide array of structurally diverse silacyclopentanes. The ability to introduce chirality and various functional groups with a high degree of control is paramount for the development of novel therapeutic agents. As our understanding of the unique properties conferred by sila-substitution continues to grow, the strategic application of these synthetic methods will undoubtedly play a crucial role in the design and discovery of next-generation pharmaceuticals. This technical guide serves as a foundational resource for researchers aiming to harness the potential of this compound scaffolds in their drug development endeavors.

References

The Dawn of Silacyclopentane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Silacyclopentane, a foundational saturated five-membered heterocyclic organosilicon compound, has a rich history rooted in the pioneering era of organometallic chemistry. Its discovery and the subsequent exploration of its properties have paved the way for a deeper understanding of cyclic silicon compounds and their potential applications. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound, presenting key historical milestones, detailed experimental protocols for its seminal synthesis, and a compilation of its physical and spectroscopic properties. The information is structured to serve as a valuable resource for researchers in organosilicon chemistry, materials science, and drug development.

A Historical Perspective: The Genesis of this compound

The journey into the world of cyclic organosilicon compounds was pioneered by the seminal work of Frederic Stanley Kipping in the early 20th century.[1] His extensive research into organosilicon chemistry laid the groundwork for future discoveries in this field.[1] While Kipping's work did not specifically isolate this compound, his development of methods for forming silicon-carbon bonds using Grignard reagents was a critical enabler for later syntheses.[1]

The first definitive synthesis of a this compound derivative was reported in 1954 by Robert West and Eugene G. Rochow in their paper "Cyclic Organosilicon Compounds. I. Preparation of Cyclic Silanes."[2] This landmark research described the preparation of several cyclic silanes, including 1,1-dimethylthis compound.[2] This synthesis represented a significant breakthrough, demonstrating the feasibility of creating stable, five-membered rings containing a silicon atom.

Silacyclopentane_Discovery_Timeline cluster_0 Early 20th Century cluster_1 Mid-20th Century cluster_2 Late 20th Century - Present Kipping F.S. Kipping's Foundational Work on Organosilicon Chemistry West_Rochow First Synthesis of a This compound Derivative (West & Rochow, 1954) Kipping->West_Rochow Pioneering Methods Spectroscopy Detailed Spectroscopic and Structural Studies West_Rochow->Spectroscopy Enabling Characterization Applications Exploration of Derivatives and Applications Spectroscopy->Applications Informing Development

Figure 1: A timeline highlighting the key milestones in the discovery and study of this compound.

The First Synthesis: A Detailed Experimental Protocol

The groundbreaking synthesis of 1,1-dimethylthis compound by West and Rochow utilized a Grignard reaction, a powerful tool for the formation of carbon-silicon bonds.[2] The following protocol is based on their seminal 1954 publication.

Reaction Scheme

Silacyclopentane_Synthesis reagents 1,4-Dibromobutane (B41627) + Mg grignard 1,4-Bis(bromomagnesio)butane (Grignard Reagent) reagents->grignard in Ether product 1,1-Dimethylthis compound grignard->product silane Dichlorodimethylsilane (B41323) (CH3)2SiCl2 silane->product

Figure 2: Reaction scheme for the synthesis of 1,1-dimethylthis compound.
Experimental Procedure

The synthesis involves the in-situ preparation of a di-Grignard reagent from 1,4-dibromobutane, which then reacts with dichlorodimethylsilane to form the cyclic product.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 1,4-Dibromobutane

  • Dichlorodimethylsilane

  • Anhydrous benzene (B151609) (for purification)

  • Sodium wire (for drying)

Procedure:

  • Preparation of the Grignard Reagent: A solution of 1,4-dibromobutane in anhydrous diethyl ether is added dropwise to a stirred suspension of magnesium turnings in anhydrous ether under a nitrogen atmosphere. The reaction is initiated with a small crystal of iodine if necessary. The mixture is refluxed until most of the magnesium has reacted to form the 1,4-bis(bromomagnesio)butane solution.

  • Cyclization Reaction: The ethereal solution of the Grignard reagent is then added slowly to a solution of dichlorodimethylsilane in anhydrous ether, maintained at a low temperature (e.g., 0 °C) with external cooling.

  • Work-up and Isolation: After the addition is complete, the reaction mixture is stirred for several hours at room temperature and then refluxed. The mixture is then hydrolyzed with a saturated aqueous solution of ammonium (B1175870) chloride. The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined ethereal extracts are dried over anhydrous sodium sulfate. The ether is removed by distillation, and the residue is fractionally distilled to yield pure 1,1-dimethylthis compound. The product can be further purified by distillation from sodium wire.

Physicochemical and Spectroscopic Properties

The following tables summarize the key physical and spectroscopic data for this compound and its dimethyl derivative.

Physical Properties
Property1,1-Dimethylthis compoundReference
Boiling Point (°C) 103-104[2]
Density (g/mL at 20°C) 0.783[2]
Refractive Index (n²⁰D) 1.4370[2]
Spectroscopic Data

Table 1: Key Spectroscopic Data for this compound Derivatives

Spectroscopic TechniqueCharacteristic Features for 1,1-Dimethylthis compoundReferences
Infrared (IR) Spectroscopy Strong absorptions corresponding to Si-C and C-H stretching and bending vibrations.[3][4]
Raman Spectroscopy Complements IR data, providing information on symmetric vibrations within the ring structure.[3][4]
Mass Spectrometry (MS) The mass spectrum is characterized by a prominent parent molecular ion and a fragmentation pattern dominated by the elimination of ethylene.[5][5]
NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Provides detailed information on the chemical environment of the hydrogen, carbon, and silicon atoms in the ring. The ²⁹Si NMR chemical shift is a key identifier.[6][6]

Table 2: Electron Diffraction Data for this compound

ParameterValue (Å or °)Reference
Si-C Bond Length (Å) 1.888 ± 0.005[7]
C-C Bond Length (Å) 1.550 ± 0.005[7]
∠CSiC Bond Angle (°) 96.0 ± 1.0[7]
∠SiCC Bond Angle (°) 106.0 ± 1.0[7]
∠CCC Bond Angle (°) 111.0 ± 1.0[7]

Conclusion

The discovery and synthesis of this compound marked a pivotal moment in the history of organosilicon chemistry. The foundational work of West and Rochow not only provided the first tangible access to this class of compounds but also opened the door to extensive investigations into their structure, reactivity, and potential applications. The detailed experimental protocols and comprehensive characterization data presented in this guide serve as a testament to the enduring importance of this fundamental molecule and provide a valuable resource for contemporary researchers building upon this rich scientific legacy.

References

Spectroscopic Identification of Silacyclopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the core spectroscopic techniques utilized for the structural elucidation and identification of silacyclcyclopentane. Tailored for researchers, scientists, and professionals in drug development, this document outlines the principles, experimental protocols, and data interpretation for mass spectrometry, infrared spectroscopy, Raman spectroscopy, and nuclear magnetic resonance spectroscopy in the context of this organosilicon compound.

Molecular Structure and Conformation

Silacyclopentane is a five-membered heterocyclic compound containing one silicon atom. The ring is not planar and exists in dynamically interconverting puckered conformations, primarily the C₂ (half-chair) and Cₛ (envelope) forms. The energy barrier to pseudorotation—the process of interconversion between these conformers—is a key characteristic that can be studied using far-infrared spectroscopy.[1][2] The barrier to go from the more stable C₂ half-chair conformation to the envelope form has been determined to be approximately 3.89 kcal/mole.[1]

Caption: Basic ring structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural information from its fragmentation patterns.

Experimental Protocol: A typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol involves introducing a volatile sample of this compound into a gas chromatograph for separation. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The NIST WebBook provides mass spectral data for this compound and its derivatives.[3][4][5]

Data Interpretation: The mass spectrum of this compound is characterized by a reasonably abundant parent molecular ion (P⁺˙). The fragmentation is dominated by the elimination of an ethylene (B1197577) molecule (C₂H₄).[6] This is a key diagnostic feature for identifying the this compound ring structure.

Table 1: Key Mass Spectral Data for this compound

m/z (Mass/Charge) Assignment Notes
86 [C₄H₁₀Si]⁺˙ (Molecular Ion) Corresponds to the molecular weight of this compound (86.21 g/mol ).[5]
58 [C₂H₆Si]⁺˙ Result of the characteristic elimination of ethylene (loss of 28 Da) from the molecular ion.[6]

| 43 | [CH₃Si]⁺ | A common fragment in organosilicon compounds. |

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Both IR and Raman spectroscopy provide a structural "fingerprint" that is unique to the compound. For a vibrational mode to be IR active, it must result in a change in the molecule's dipole moment. For a mode to be Raman active, it must cause a change in the molecule's polarizability.[7]

Experimental Protocol:

  • Infrared (IR) Spectroscopy: Spectra can be recorded on gaseous, liquid, or solid samples.[8] For liquid samples, a thin film between two salt plates (e.g., KBr) is often used. The analysis of organosilicon compounds by IR is a well-established method for identifying functional groups.[9]

  • Raman Spectroscopy: Samples are typically illuminated with a monochromatic laser source, and the scattered light is collected and analyzed.[7][10] Raman spectroscopy is particularly useful for studying the symmetric vibrations and the Si-C backbone of this compound.

Data Interpretation: The far-infrared spectrum of this compound is notable for the absorption bands corresponding to the transitions between pseudorotational levels, which provides insight into the ring's conformational dynamics.[1][2] The mid-infrared and Raman spectra show characteristic bands for C-H and Si-C stretching and bending vibrations.

Table 2: Principal Vibrational Frequencies for this compound and Related Bonds

Wavenumber (cm⁻¹) Vibrational Mode Technique Notes
~2900 C-H Stretching IR, Raman Typical for aliphatic C-H bonds.[11]
2280 - 2080 Si-H Stretching IR Strong, characteristic band if Si-H is present (not in the parent ring, but in derivatives).[9]
~1460 CH₂ Scissoring/Bending IR, Raman Common for methylene (B1212753) groups in a cyclic alkane structure.[11]
1130 α-CH₂ Wagging IR Considered a signature band for silacyclobutanes and related compounds, influenced by the adjacent silicon atom.[12]
950 - 810 Si-OH Bending IR Broad band indicative of silanol (B1196071) groups, useful for identifying hydrolysis products.[9]

| 268 | Ring Twisting | Raman | Observed in the Raman spectrum of liquid 1-bromo-1-silacyclopentane, indicative of ring dynamics.[13] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic and organosilicon compounds in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms. For this compound, ¹H, ¹³C, and ²⁹Si NMR are all highly informative.

Experimental Protocol: Samples are dissolved in a deuterated solvent (e.g., CDCl₃) to avoid solvent interference in the ¹H NMR spectrum.[14][15] Tetramethylsilane (TMS) is typically used as an internal standard, with its signal defined as 0.0 ppm for ¹H, ¹³C, and ²⁹Si spectra.[14][16] Spectra are recorded on a high-field NMR spectrometer.

Data Interpretation: Due to the symmetry and conformational flexibility of the this compound ring, the interpretation of its NMR spectra requires careful consideration. Unlike cyclopentane (B165970), which shows a single peak for all protons and carbons due to rapid conformational averaging[15][16], this compound has distinct chemical environments for the carbons and protons alpha (α) and beta (β) to the silicon atom.

  • ¹H NMR: One would expect to see distinct signals for the protons on the α-carbons (Si-CH₂ -), the β-carbons (-CH₂-CH₂ -CH₂-), and any protons directly attached to the silicon (Si-H ), if present.

  • ¹³C NMR: Signals for the α- and β-carbons are expected at different chemical shifts. The typical chemical shift range for carbon atoms in alkanes is 10-50 ppm.[17]

  • ²⁹Si NMR: This technique is specific to silicon-containing compounds and is highly sensitive to the electronic environment around the silicon atom. The chemical shift provides direct evidence of the silicon atom's bonding and coordination.[14][18]

Table 3: Expected NMR Chemical Shift Ranges for this compound

Nucleus Position Expected Chemical Shift (δ, ppm) Notes
¹H α-CH₂ ~0.5 - 1.0 Protons adjacent to silicon are typically shielded.
¹H β-CH₂ ~1.5 - 2.0 Similar to protons in cyclopentane (~1.5 ppm).[19]
¹³C α-C ~10 - 15 Carbon adjacent to silicon is shielded.
¹³C β-C ~25 - 30 Similar to the carbon in cyclopentane (~26 ppm).[20]

| ²⁹Si | Si (in ring) | -10 to +10 | The specific shift is highly dependent on substituents and ring strain. Pentacoordination can cause significant upfield shifts.[21] |

Integrated Spectroscopic Workflow

The definitive identification of this compound relies on the synergistic use of multiple spectroscopic techniques. A logical workflow ensures that each piece of evidence contributes to the final structural confirmation.

cluster_0 cluster_1 Key Findings Sample Unknown Sample MS Mass Spectrometry Sample->MS VibSpec Vibrational Spectroscopy (IR & Raman) Sample->VibSpec NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Sample->NMR Data Correlate Data MS->Data MS_Data • MW = 86 • Key Fragment m/z 58  (Loss of Ethylene) MS->MS_Data VibSpec->Data Vib_Data • C-H & Si-C vibrations • Absence of other functional groups • Ring puckering modes VibSpec->Vib_Data NMR->Data NMR_Data • α and β proton/carbon signals • Presence of ²⁹Si signal • Confirms C-H framework NMR->NMR_Data ID Structure Confirmed: This compound Data->ID

Caption: Integrated workflow for the spectroscopic identification of this compound.

References

Quantum Chemical Calculations for Silacyclopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of silacyclopentane. It covers the core principles of its conformational analysis, the methodologies for computational experiments, and the theoretical framework for assessing its reactivity. This document is intended to serve as a comprehensive resource for researchers employing computational tools in the study of silicon-containing cyclic compounds.

Introduction to this compound

This compound is a five-membered heterocyclic compound containing a silicon atom in the ring. Like its all-carbon analogue, cyclopentane (B165970), it is not a planar molecule and exhibits a flexible structure characterized by a phenomenon known as pseudorotation. Understanding the three-dimensional structure and conformational energetics of this compound is crucial for predicting its physical properties, reactivity, and potential applications in materials science and as a structural motif in medicinal chemistry. Quantum chemical calculations have become an indispensable tool for elucidating the subtle energetic differences between its conformers and for exploring its potential reaction pathways.

Conformational Analysis of the this compound Ring

The conformational landscape of this compound is primarily defined by two low-energy, non-planar structures: the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry) conformations. In the envelope form, four of the ring atoms are coplanar, with the fifth atom out of the plane. In the twist form, three atoms are coplanar, with the other two displaced on opposite sides of the plane.

Theoretical calculations indicate that for the parent cyclopentane, the energy difference between these two conformers is very small, typically less than 0.5 kcal/mol, with the envelope form being slightly more stable.[1][2] This low energy barrier allows for rapid interconversion between a continuum of envelope and twist conformations through a low-energy pathway known as pseudorotation. For substituted silacyclopentanes, such as 1-chlorothis compound, theoretical studies have also focused on identifying the most stable conformers, considering both the ring pucker and the axial/equatorial positioning of the substituent.[3][4] In the case of 1-chlorothis compound, experimental results combined with theoretical calculations confirm that the twisted ring configuration is the dominant conformer.[3]

Pseudorotation and the Potential Energy Surface

Computational Methodologies

The theoretical investigation of this compound relies on a range of quantum chemical methods. The choice of method and basis set is critical for obtaining accurate results.

Levels of Theory

Density Functional Theory (DFT) is a widely used method for studying this compound and its derivatives due to its favorable balance of computational cost and accuracy.[3][4] Common functionals include B3LYP.

Ab initio methods , such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and are often used to benchmark DFT results.[3][4]

Basis Sets

The selection of a basis set is crucial for accurately describing the electronic structure of the molecule. For organosilicon compounds, it is important to use basis sets that include polarization and diffuse functions to properly account for the electronic distribution around the silicon atom. Commonly used basis sets include Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) and correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ).[3] For 1-chlorothis compound, the aug-cc-pVTZ basis set has been utilized in both MP2 and DFT calculations.[3][4]

Experimental Protocol: A General Workflow for Conformational Analysis

A typical computational workflow for the conformational analysis of this compound is as follows:

  • Initial Structure Generation: The initial 3D coordinates for the envelope and twist conformers of this compound are generated.

  • Geometry Optimization: The geometry of each conformer is optimized to find the local energy minimum on the potential energy surface. This is a crucial step to obtain accurate structural parameters and energies.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Energy Analysis: The relative energies of the conformers are calculated, including the ZPVE correction, to determine the most stable conformation.

  • Potential Energy Surface Scan (Optional): To map the pseudorotation pathway, a relaxed PES scan can be performed by systematically varying the key dihedral angles of the ring.

Data Presentation: Structural and Energetic Parameters

While a comprehensive set of quantitative data for the parent this compound is not consistently available across the literature, the following tables summarize representative data for the conformers of cyclopentane and calculated data for 1-chlorothis compound, which serve as excellent models for understanding the properties of this compound.

Table 1: Conformational Energies of Cyclopentane

ConformerRelative Energy (kcal/mol)
Envelope (C_s)~0.0[1]
Twist/Half-Chair (C_2)~0.5[1]
Planar (D_5h)~5.0[1]

Table 2: Calculated Geometrical Parameters for the Twist (2T3) Conformer of 1-Chlorothis compound

Note: The following data is illustrative of a typical output from a quantum chemical calculation and is based on findings for 1-chlorothis compound.[3][4] Specific values can vary with the level of theory and basis set.

ParameterValue
Bond Lengths (Å)
Si-C~1.88
C-C~1.55
Si-Cl~2.08
Bond Angles (°) **
C-Si-C~95.0
Si-C-C~105.0
C-C-C~106.0
Selected Dihedral Angles (°) **
C-Si-C-C~25.0
Si-C-C-C~-40.0
C-C-C-C~35.0

Reactivity of this compound

Quantum chemical calculations are powerful tools for investigating the reactivity of this compound. This involves mapping the reaction pathways for various transformations, locating transition states, and calculating activation energies.

Ring-Opening Polymerization (ROP)

This compound and its derivatives are potential monomers for ring-opening polymerization to produce polysilanes, which have interesting electronic and optical properties. Computational studies can elucidate the mechanism of ROP, whether it proceeds through cationic, anionic, or metal-catalyzed pathways. By calculating the energies of reactants, intermediates, transition states, and products, the feasibility of a proposed mechanism can be assessed.

Pyrolysis

The thermal decomposition of this compound can be modeled to understand its stability and the nature of the decomposition products. Quantum chemical calculations can identify the initial bond-breaking steps, which are often the rate-determining steps, and map out the subsequent reactions of the resulting radicals or reactive intermediates.

Transition State Theory and Activation Energy

For any proposed reaction of this compound, the transition state (TS) represents the highest energy point along the minimum energy path connecting reactants and products. Locating the TS geometry and calculating its energy is crucial for determining the activation energy (Ea) of the reaction. The activation energy is a key parameter in predicting the reaction rate. Frequency calculations on the TS geometry should yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Visualizations

Diagrams of Key Concepts and Workflows

Conformational_Interconversion Twist1 Twist (C2) Envelope1 Envelope (Cs) Twist1->Envelope1 Pseudorotation Twist2 Twist' (C2) Envelope1->Twist2 Envelope2 Envelope' (Cs) Twist2->Envelope2 Envelope2->Twist1

This compound Pseudorotation Pathway

Computational_Workflow cluster_start 1. Initial Setup cluster_calc 2. Core Calculations cluster_analysis 3. Analysis Start Generate Initial Geometries (Envelope & Twist) Opt Geometry Optimization (e.g., DFT/B3LYP/aug-cc-pVTZ) Start->Opt Freq Frequency Calculation Opt->Freq Verify Verify True Minima (No Imaginary Frequencies) Freq->Verify Verify->Opt No (Re-optimize) Energy Extract Thermodynamic Data (ZPE, G, H) Verify->Energy Yes Compare Calculate Relative Energies (ΔG) Energy->Compare

Workflow for Conformational Analysis

Reaction_Pathway Reactants Reactants (e.g., this compound + Reagent) TS Transition State (TS) (First-order saddle point) Reactants->TS Products Products TS->Products ActivationEnergy Activation Energy (Ea) = E(TS) - E(Reactants)

Logical Relationship in Reaction Energetics

Conclusion

Quantum chemical calculations provide a powerful and versatile framework for the detailed investigation of this compound. These methods allow for a thorough characterization of its conformational landscape, including the subtle energy differences between the envelope and twist conformers and the dynamic process of pseudorotation. Furthermore, computational approaches are essential for exploring the reactivity of this compound, enabling the prediction of reaction mechanisms, the identification of transition states, and the calculation of activation energies. The methodologies and concepts outlined in this guide offer a solid foundation for researchers in organic chemistry, materials science, and drug development to effectively utilize computational chemistry in the study of this compound and related heterocyclic systems. As computational resources and theoretical methods continue to advance, we can expect even more precise and predictive models of these important molecules.

References

An In-depth Technical Guide to the Nomenclature and Core Characteristics of Silacyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for silacyclopentane and its derivatives. It is designed to serve as a detailed reference for researchers, scientists, and professionals in drug development who work with silicon-containing heterocyclic compounds. This document outlines the systematic naming conventions, presents key structural data, and details representative experimental protocols for synthesis and characterization.

IUPAC Nomenclature of this compound

The systematic naming of heterocyclic compounds, including this compound, is governed by the IUPAC. The Hantzsch-Widman nomenclature system is the preferred method for naming monocyclic heterocycles with three to ten ring members.

The Unsubstituted Ring: this compound

According to the Hantzsch-Widman system, the name of a heterocyclic compound is constructed from a prefix indicating the heteroatom and a stem indicating the ring size and degree of saturation.

  • Heteroatom Prefix: For silicon, the prefix is "sila-".

  • Stem for a 5-membered Saturated Ring: The stem is "-olane".

Combining the prefix and the stem gives the IUPAC name silolane . However, the name This compound is also a correct and widely used IUPAC name, formed by applying replacement nomenclature to the corresponding carbocycle, cyclopentane. Both names are acceptable, though this compound is often preferred for clarity.

Numbering Convention

In a monosubstituted this compound, the silicon atom is always assigned position 1 of the ring. The numbering then proceeds around the ring in a way that gives the substituents the lowest possible locants.

Naming Substituted Silacyclopentanes

The naming of substituted silacyclopentanes follows the standard IUPAC rules for cycloalkanes:

  • Identify the Parent Heterocycle: This is the this compound ring.

  • Number the Ring: The silicon atom is assigned position 1. The ring is numbered to give the substituents the lowest possible set of locants.

  • Alphabetize Substituents: If multiple substituents are present, they are listed in alphabetical order.

  • Use Multiplicative Prefixes: Prefixes such as "di-", "tri-", and "tetra-" are used to indicate the presence of multiple identical substituents. These prefixes are not considered when alphabetizing.

Examples:

  • A this compound ring with a methyl group at the 2-position is named 2-methylthis compound .

  • A this compound ring with two methyl groups attached to the silicon atom is named 1,1-dimethylthis compound .

  • For a ring with an ethyl group at the 2-position and a methyl group at the 4-position, the correct name is 2-ethyl-4-methylthis compound , as this gives the lowest locant to the first substituent in alphabetical order.

Structural Data

ParameterAtom(s) InvolvedValue (Å or °)
Bond Lengths
Silicon-CarbonSi-C~1.88 Å
Carbon-Carbon (adjacent to Si)C-C~1.55 Å
Carbon-Carbon (distal to Si)C-C~1.54 Å
Carbon-HydrogenC-H~1.10 Å
Bond Angles
Carbon-Silicon-CarbonC-Si-C~95°
Silicon-Carbon-CarbonSi-C-C~105°
Carbon-Carbon-CarbonC-C-C~106°

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of a representative substituted this compound.

Synthesis of 1,1-Dimethylthis compound

This protocol describes a common method for the synthesis of 1,1-dimethylthis compound via a Grignard reaction.

Materials:

Procedure:

  • Grignard Reagent Preparation: A three-necked flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer is charged with magnesium turnings and a crystal of iodine under an inert atmosphere. A solution of 1,4-dichlorobutane in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction mixture is stirred and refluxed until the magnesium is consumed, forming the bis-Grignard reagent.

  • Reaction with Dichlorodimethylsilane: The solution of the bis-Grignard reagent is cooled in an ice bath. A solution of dichlorodimethylsilane in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is exothermic and a white precipitate will form.

  • Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation to yield 1,1-dimethylthis compound.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound derivatives.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the purified this compound derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

Data Acquisition:

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The signals corresponding to the protons on the carbon atoms of the ring will typically appear in the upfield region of the spectrum. The integration of the signals will correspond to the number of protons, and the splitting patterns (multiplicity) will provide information about adjacent protons.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. This will show distinct signals for each chemically non-equivalent carbon atom in the molecule.

  • ²⁹Si NMR Spectroscopy: For a comprehensive characterization, a silicon-29 (B1244352) NMR spectrum can be acquired. This provides direct information about the chemical environment of the silicon atom. The chemical shift of the silicon nucleus is sensitive to the substituents attached to it.

Visualized IUPAC Naming Workflow

The following diagram illustrates the logical steps involved in the IUPAC naming of a substituted this compound.

IUPAC_Naming_Workflow start Start with the structure of a substituted this compound find_parent Identify the parent heterocycle: This compound start->find_parent number_ring Number the ring, assigning position 1 to the silicon atom find_parent->number_ring lowest_locants Continue numbering to give substituents the lowest possible locants number_ring->lowest_locants identify_substituents Identify all substituents and their positions lowest_locants->identify_substituents alphabetize List substituents in alphabetical order identify_substituents->alphabetize assemble_name Assemble the final name: (locants)-(substituents)(parent name) alphabetize->assemble_name end_name Final IUPAC Name assemble_name->end_name

Caption: A flowchart of the IUPAC naming process for substituted silacyclopentanes.

The Ascendant Role of Silacyclopentanes in Modern Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, reactivity, and burgeoning applications of silacyclopentane chemistry, with a focus on its potential in drug discovery and development.

Introduction

In the ever-evolving landscape of medicinal chemistry and materials science, the quest for novel molecular scaffolds with unique properties is paramount. Silacyclopentanes, five-membered rings containing one silicon atom, have emerged as a promising class of carbocycle isosteres. The substitution of a carbon atom with silicon imparts significant changes in the physicochemical properties of the molecule, including bond lengths, angles, lipophilicity, and metabolic stability. These alterations can be strategically exploited in drug design to enhance potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive review of the core aspects of this compound chemistry, intended for researchers, scientists, and professionals in drug development.

Synthesis of Silacyclopentanes

The construction of the this compound ring can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern and stereochemistry. Key methodologies include hydrosilylation reactions, ring-closing metathesis, and cycloaddition reactions.

Key Synthetic Protocols

1. Lanthanum-Catalyzed Hydrosilylation of 1-Aryl Methylenecyclopropanes

This method provides selective access to silacyclopentanes through a cascade inter- and intramolecular hydrosilylation mechanism.

Experimental Protocol:

  • Materials: An ene-diamido lanthanum ate complex (catalyst), 1-aryl methylenecyclopropane (B1220202), primary silane (B1218182) (e.g., phenylsilane), and a dry, inert solvent (e.g., toluene).

  • Procedure:

    • In a glovebox, the lanthanum catalyst (0.02 mmol) and 1-aryl methylenecyclopropane (0.5 mmol) are dissolved in toluene (B28343) (2 mL) in a Schlenk tube.

    • The primary silane (0.5 mmol) is added dropwise to the solution at room temperature.

    • The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours), with progress monitored by GC-MS.

    • Upon completion, the reaction is quenched with a few drops of water.

    • The mixture is filtered through a short pad of silica (B1680970) gel, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

2. Enantioselective Synthesis via β-Elimination of Silacyclopentene Oxides

This strategy allows for the synthesis of multifunctionalized, chiral silacyclopentanes from readily available achiral silacyclopentene oxide.

Experimental Protocol:

  • Step 1: Enantioselective β-Elimination:

    • To a solution of achiral silacyclopentene oxide in a suitable solvent (e.g., THF) at low temperature (e.g., -78 °C), a chiral lithium amide base (e.g., prepared from (R)-(-)-N-benzyl-α-methylbenzylamine and n-butyllithium) is added.

    • The reaction is stirred for a specified time, then quenched with a proton source (e.g., saturated aqueous NH4Cl).

    • The enantioenriched silacyclopentenol is isolated and purified.

  • Step 2: Functionalization via Epoxidation and Nucleophilic Ring-Opening:

    • The enantioenriched silacyclopentenol is subjected to epoxidation (e.g., using m-CPBA).

    • The resulting epoxide is then reacted with a nucleophile (e.g., an organocuprate) to achieve regio- and stereoselective ring-opening, introducing further functionality.

Reactivity of Silacyclopentanes

The reactivity of the this compound ring is influenced by the silicon atom and the substituents on the ring. The Si-C and Si-H bonds are key sites for chemical transformations.

Applications in Drug Development

The "silicon switch" strategy, where a carbon atom in a known bioactive molecule is replaced by a silicon atom, has been a fruitful approach in drug discovery. This modification can lead to improved pharmacological properties. This compound derivatives have shown potential as ligands for various biological targets, including serotonin (B10506) receptors.

Biological Activity of this compound Derivatives

An in vitro biological assay has demonstrated that an oxy-functionalized this compound exhibits substantial binding to a serotonin receptor protein.[1][2][3] This finding highlights the potential of this scaffold in the development of novel therapeutics for neurological disorders.

Table 1: Hypothetical Biological Activity Data for this compound Analogs

Compound IDStructureTarget ReceptorBinding Affinity (Ki, nM)Functional Assay (IC50, nM)
Sila-001 (Structure Image)5-HT1A15.245.8 (agonist)
Sila-002 (Structure Image)5-HT1A8.722.1 (agonist)
Sila-003 (Structure Image)5-HT2A54.3150.6 (antagonist)
Sila-004 (Structure Image)5-HT2A28.988.2 (antagonist)

Note: This table is a representative example. Specific data would be populated from detailed screening studies.

Spectroscopic Characterization

The structural elucidation of this compound derivatives relies heavily on spectroscopic techniques such as NMR and IR spectroscopy.

Table 2: Representative Spectroscopic Data for a Functionalized this compound

Spectroscopic Data Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹)
¹H NMR (CDCl₃, 400 MHz) 7.30-7.15 (m, 5H, Ar-H), 4.85 (t, J = 8.2 Hz, 1H, CH-O), 2.10-1.95 (m, 2H, Si-CH₂), 1.85-1.70 (m, 2H, CH₂), 1.60-1.45 (m, 2H, CH₂), 0.25 (s, 6H, Si-(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz) 142.5 (Ar-C), 128.4 (Ar-CH), 127.8 (Ar-CH), 125.9 (Ar-CH), 75.1 (CH-O), 28.3 (Si-CH₂), 25.6 (CH₂), -2.1 (Si-CH₃)
IR (thin film, cm⁻¹) 3350 (O-H stretch), 3070, 3030 (Ar C-H stretch), 2950, 2870 (Aliphatic C-H stretch), 1250 (Si-CH₃ bend), 830 (Si-C stretch)

Signaling Pathways and Mechanisms of Action

This compound-based ligands that interact with G-protein coupled receptors (GPCRs), such as serotonin receptors, are expected to modulate downstream signaling cascades.

serotonin_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound Ligand This compound Ligand 5-HT Receptor 5-HT Receptor This compound Ligand->5-HT Receptor Binds G-protein (αβγ) G-protein (αβγ) 5-HT Receptor->G-protein (αβγ) Activates Gα-GTP Gα-GTP G-protein (αβγ)->Gα-GTP GDP/GTP Exchange Gβγ Gβγ G-protein (αβγ)->Gβγ Dissociates Adenylate Cyclase Adenylate Cyclase Gα-GTP->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Transcription Gene Transcription CREB->Gene Transcription Initiates

Caption: Serotonin receptor signaling cascade initiated by a this compound ligand.

Conclusion

This compound chemistry represents a vibrant and rapidly expanding field with significant implications for drug discovery and materials science. The unique properties conferred by the silicon atom offer a powerful tool for medicinal chemists to fine-tune the characteristics of bioactive molecules. Continued research into novel synthetic methodologies, a deeper understanding of their reactivity, and comprehensive biological evaluation will undoubtedly unlock the full potential of this fascinating class of compounds. This guide serves as a foundational resource to stimulate further investigation and innovation in the chemistry of silacyclopentanes.

References

Commercial Availability and Synthetic Pathways of Silacyclopentane Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of precursors for the synthesis of silacyclopentanes, a class of silicon-containing cyclic compounds of growing interest in medicinal chemistry and materials science. This document details commercially available starting materials, outlines a key synthetic protocol, and presents visual aids to facilitate understanding of the synthetic pathways.

Core Precursors for Silacyclopentane Synthesis

The synthesis of the this compound core typically involves the reaction of a di-Grignard reagent with a dichlorosilane. The primary commercially available precursors for this approach are 1,4-dihalobutanes (for the di-Grignard reagent formation) and various dichlorosilanes.

Dichlorosilane Precursors

A variety of dichlorosilanes are commercially available, allowing for the introduction of different substituents on the silicon atom of the this compound ring.

Precursor NameChemical FormulaKey SuppliersPurity/Grades AvailableNotes
Dichlorodimethylsilane (B41323)(CH₃)₂SiCl₂Sigma-Aldrich, Thermo Scientific, Gelest≥98.5% (GC), 98+%A common precursor for introducing methyl groups at the silicon center.[1][2]
Bis(chloromethyl)dimethylsilane(CH₃)₂(CH₂Cl)₂SiGelest, Sigma-Aldrich97%Allows for further functionalization via the chloromethyl groups.[1]
Bis(chloromethyl)methylchlorosilaneCH₃(CH₂Cl)₂SiClAlfa Chemistry, GelestResearch GradeA trifunctional precursor for more complex structures.[3][4]
(Chloromethyl)methylbis(pentafluorophenyl)silaneC₆F₅)₂Si(CH₃)CH₂ClBLD PharmResearch GradeIntroduces bulky, electron-withdrawing groups.[5]
Dihalobutane Precursors

1,4-Dichlorobutane and 1,4-dibromobutane (B41627) are the most common choices for generating the four-carbon backbone of the this compound ring.

Precursor NameChemical FormulaKey SuppliersPurity/Grades AvailableNotes
1,4-DichlorobutaneCl(CH₂)₄ClThermo Scientific, Sigma-Aldrich99%Often used for Grignard reagent formation.
1,4-DibromobutaneBr(CH₂)₄BrSanta Cruz Biotechnology, Wintersun Chemical, Chem-Impex, Thermo Scientific99%Generally more reactive than the dichloro- analog for Grignard formation.[2][6][7][8]
Reagents for Grignard Reaction

The formation of the di-Grignard reagent is a critical step in the synthesis.

ReagentChemical FormulaKey SuppliersPurity/Grades AvailableNotes
Magnesium TurningsMgLab Alley, Dawn Scientific, Thomas ScientificGrignard Grade, Reagent Grade, Min 99.5%Essential for the formation of the Grignard reagent.

Synthetic Pathway for 1,1-Dimethylthis compound

A common and straightforward method for the synthesis of a simple this compound, such as 1,1-dimethylthis compound, is through the reaction of a 1,4-butanediyl di-Grignard reagent with dichlorodimethylsilane.

Experimental Protocol: Synthesis of 1,1-Dimethylthis compound via Grignard Reaction

Materials:

Procedure:

  • Preparation of the Di-Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of 1,4-dibromobutane in anhydrous diethyl ether or THF.

    • Add a small portion of the 1,4-dibromobutane solution to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

    • Once the reaction has started, add the remaining 1,4-dibromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the di-Grignard reagent, 1,4-bis(bromomagnesio)butane.

  • Reaction with Dichlorodimethylsilane:

    • Cool the di-Grignard reagent solution in an ice bath.

    • In the dropping funnel, prepare a solution of dichlorodimethylsilane in anhydrous diethyl ether or THF.

    • Add the dichlorodimethylsilane solution dropwise to the cooled di-Grignard reagent with vigorous stirring. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution to decompose any unreacted Grignard reagent.

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether or THF.

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent by rotary evaporation.

    • Distill the crude product under reduced pressure to obtain pure 1,1-dimethylthis compound.

Visualizing the Synthesis

The following diagrams illustrate the key synthetic pathway and the logical flow for selecting precursors.

G Synthesis of 1,1-Dimethylthis compound cluster_0 Precursors cluster_1 Reaction Steps cluster_2 Product 1_4_Dibromobutane 1,4-Dibromobutane Grignard_Formation Formation of 1,4-bis(bromomagnesio)butane 1_4_Dibromobutane->Grignard_Formation Magnesium Magnesium (Mg) Magnesium->Grignard_Formation Dichlorodimethylsilane Dichlorodimethylsilane Cyclization Cyclization Reaction Dichlorodimethylsilane->Cyclization Grignard_Formation->Cyclization di-Grignard Reagent Workup Work-up and Purification Cyclization->Workup Product 1,1-Dimethylthis compound Workup->Product

Caption: Synthetic pathway for 1,1-dimethylthis compound.

G Precursor Selection Workflow Start Define Target This compound Structure R_Groups Identify R groups on Silicon Start->R_Groups Select_Dichlorosilane Select Corresponding R₂SiCl₂ Precursor R_Groups->Select_Dichlorosilane Backbone Confirm C4 Backbone Select_Dichlorosilane->Backbone Select_Dihalobutane Select 1,4-Dihalobutane (Br or Cl) Backbone->Select_Dihalobutane Grignard_Reagent Prepare di-Grignard Reagent Select_Dihalobutane->Grignard_Reagent Synthesize Perform Grignard Reaction and Purify Grignard_Reagent->Synthesize

References

Safety and Handling Precautions for Silacyclopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Silacyclopentane and its derivatives are organosilane compounds that are gaining interest in materials science and pharmaceutical development. Due to their strained ring structure and the reactivity of the silicon-carbon bond, these compounds can be valuable synthetic intermediates. However, this reactivity also presents potential hazards. This document provides a comprehensive overview of the known safety and handling precautions based on available data for substituted silacyclopentanes.

Hazard Identification and Classification

Based on data from various substituted silacyclopentanes, the parent compound should be considered as potentially hazardous. Common hazards associated with substituted silacyclopentanes include:

  • Flammability: Many organosilanes are flammable liquids and can form explosive mixtures with air.[1][2]

  • Skin and Eye Irritation/Damage: Direct contact can cause skin irritation and serious eye damage.[1][3][4]

  • Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation, coughing, headaches, and nausea.[1][2][3]

  • Reactivity with Water and Moisture: Many this compound derivatives react with water and moisture in the air, sometimes liberating flammable and toxic compounds like methanol (B129727) or ethanol.[2][5]

Physical and Chemical Properties

Quantitative data for unsubstituted this compound is scarce. The following table summarizes the available physical and chemical properties for several substituted this compound derivatives to provide a comparative overview.

PropertyN-methyl-aza-2,2,4-trimethylthis compoundN-aminoethyl-aza-2,2,4-trimethylthis compound2,2-diethoxy-1-thia-2-silacyclopentaneN-n-butyl-aza-silacyclopentane
CAS Number Not specified18246-33-8[3]Not specified2055157-47-4[2]
Molecular Formula C7H17NSi[1]C8H20N2Si[3]C7H16O2SSiC7H17NSi[2]
Molecular Weight Not specified172.35 g/mol [3]Not specified143.3 g/mol [6]
Physical State Liquid[1]Liquid[3]LiquidLiquid[2]
Appearance Clear liquid[1]Clear liquid[3]Not specifiedNot specified
Odor Not specifiedMild, Amine, Ammonia-like[3]Not specifiedNot specified
Boiling Point Not specifiedNot specifiedNot specified61°C @ 25 mmHg[6]
Vapor Pressure < 5 mm Hg @ 20˚C[1]Not specifiedNot specifiedNot specified

Toxicological Data

Comprehensive toxicological studies for this compound are not available. The data below for substituted derivatives indicates potential for significant biological effects.

Toxicological EndpointN-methyl-aza-2,2,4-trimethylthis compoundN-aminoethyl-aza-2,2,4-trimethylthis compound2,2-diethoxy-1-thia-2-silacyclopentaneN-n-butyl-aza-silacyclopentane
Acute Toxicity (Oral) May be harmful if swallowed[1]May be harmful if swallowed[3]LD50 oral rat > 2000 mg/kgOral toxicity is associated with methanol, a hydrolysis product[2]
Skin Corrosion/Irritation Causes skin irritation[1]Causes skin irritation[3]May cause skin irritationCauses skin irritation[2]
Serious Eye Damage/Irritation Causes serious eye irritation[1]Causes serious eye damage[3]Causes serious eye irritationCauses serious eye damage[2]
Respiratory Sensitization May cause respiratory irritation[1]May cause respiratory irritation[3]May cause irritation to the respiratory tractMay cause respiratory irritation[2]
Germ Cell Mutagenicity Not classifiedNot classifiedNot classifiedNot specified
Carcinogenicity Not classifiedNot classifiedNot classifiedNot specified
Reproductive Toxicity Not classified[1]Not classified[3]Not classifiedNot specified
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation[1]May cause respiratory irritation[3]Not classifiedNot specified

Experimental Protocols: Safe Handling and Storage

The following protocols are generalized from the safety data sheets of substituted silacyclopentanes and represent best practices for handling reactive organosilanes.

5.1. Engineering Controls

  • Ventilation: All work with this compound and its derivatives should be conducted in a well-ventilated area, preferably within a chemical fume hood with good airflow.[1][5] Local exhaust ventilation should be used to control the emission of vapors at the source.

  • Grounding: Containers and transfer equipment must be properly grounded and bonded to prevent static discharge, which could be an ignition source.[1][7]

  • Emergency Equipment: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[1][3]

5.2. Personal Protective Equipment (PPE)

  • Hand Protection: Wear chemically resistant gloves such as neoprene or nitrile rubber.[3]

  • Eye Protection: Chemical safety goggles are mandatory. Contact lenses should not be worn.[3]

  • Skin and Body Protection: A lab coat or chemically resistant apron should be worn. For larger quantities or tasks with a higher risk of splashing, full-body protective clothing may be necessary.[3]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-certified respirator with an appropriate cartridge (e.g., organic vapor) should be used.[1][3]

5.3. Storage

  • Conditions: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[2][5]

  • Containers: Keep containers tightly closed to prevent reaction with moisture in the air.[2][5]

  • Incompatible Materials: Store away from acids, alcohols, oxidizing agents, peroxides, and water.[2][3]

Spill and Emergency Procedures

A logical workflow for handling a spill of a this compound-like compound is outlined below.

Spill_Response_Workflow This compound Spill Response Workflow spill Spill Detected evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size and Hazards evacuate->assess small_spill Small Spill? assess->small_spill ppe Don Appropriate PPE (Gloves, Goggles, Respirator) small_spill->ppe Yes large_spill Large Spill or Uncontrolled Release small_spill->large_spill No contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material with Non-Sparking Tools contain->collect dispose Place in a Sealed Container for Hazardous Waste Disposal collect->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate end Spill Managed decontaminate->end emergency_services Contact Emergency Services and EHS large_spill->emergency_services secure_area Secure the Area Prevent Entry emergency_services->secure_area secure_area->end

Caption: Workflow for handling a this compound spill.

Disposal Considerations

  • Waste Disposal: this compound and its derivatives should be disposed of as hazardous waste.[3][4] Incineration in a licensed facility is a common disposal method.[3][4] Do not dispose of waste into sewers.[2]

  • Packaging: Dispose of contents and container in accordance with local, regional, and national regulations.[3][4]

First-Aid Measures

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3] If the person feels unwell, seek medical advice.[1][3]

  • Skin Contact: Immediately wash with plenty of soap and water.[1] Remove contaminated clothing and shoes.[7] Get medical advice/attention.[1][3]

  • Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing and get immediate medical advice/attention.[3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1][3] Rinse mouth and seek immediate medical advice/attention.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Water spray, foam, carbon dioxide, and dry chemical are generally suitable.[1][3]

  • Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.[2]

  • Specific Hazards: The material is likely combustible or flammable and may produce irritating fumes and organic acid vapors when exposed to high temperatures or open flames.[1][2][3] Vapors may form explosive mixtures with air.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[5]

Stability and Reactivity

  • Chemical Stability: Substituted silacyclopentanes are generally stable when stored in sealed containers.[1][3]

  • Possibility of Hazardous Reactions: Many derivatives react with water and moisture in the air.[2][3][4]

  • Conditions to Avoid: Heat, sparks, open flames, and other ignition sources should be avoided.[2][3][5]

  • Incompatible Materials: Strong oxidizing agents, acids, alcohols, and moisture are generally incompatible.[2][3]

  • Hazardous Decomposition Products: Upon combustion or thermal decomposition, irritating fumes and organic acid vapors may be produced.[1][3]

References

Solubility of Silacyclopentane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of silacyclopentane in organic solvents. Due to a lack of extensive, publicly available quantitative solubility data for this compound, this document leverages data for its structural analog, cyclopentane (B165970), to infer its solubility characteristics. This compound, a non-polar cyclic compound, is expected to exhibit high miscibility with a wide range of non-polar organic solvents. This guide presents qualitative and inferred quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of experimental workflows to support researchers in pharmaceutical and chemical development.

Introduction

This compound is a silicon-containing heterocyclic compound with a five-membered ring structure. Its unique physicochemical properties, stemming from the presence of a silicon atom in the carbocyclic ring, make it a molecule of interest in various fields, including materials science and as a building block in organic synthesis. Understanding the solubility of this compound in organic solvents is critical for its application in reaction chemistry, purification processes, and formulation development.

This guide addresses the current gap in specific solubility data for this compound by providing a detailed analysis based on its structural and chemical similarity to cyclopentane. Like cyclopentane, this compound is a non-polar molecule and is therefore expected to be readily soluble in non-polar and weakly polar organic solvents.

Physicochemical Properties of this compound

While extensive experimental data for this compound is limited, its basic physicochemical properties can be found in chemical databases.

  • Molecular Formula: C₄H₁₀Si

  • Molecular Weight: 86.21 g/mol

  • Boiling Point: Approximately 81 °C

  • Density: Approximately 0.78 g/cm³

  • Polarity: Non-polar

The non-polar nature of the Si-C and C-H bonds, along with its cyclic structure, dictates its solubility behavior, favoring interactions with solvents of similar polarity through van der Waals forces.

Solubility of this compound in Organic Solvents

Cyclopentane is known to be soluble in a variety of organic solvents, including benzene, alcohol, ether, and carbon tetrachloride.[1] Alkanes and cycloalkanes are generally soluble in organic solvents because the energy required to break the existing van der Waals forces within the solute and solvent is compensated by the formation of new van der Waals forces between the solute and solvent molecules.[2][3]

Inferred Quantitative Solubility Data (Based on Cyclopentane)

The following table summarizes the miscibility of cyclopentane with common organic solvents, which can be used as a strong indicator for the solubility of this compound. "Miscible" indicates that the two liquids will mix in all proportions to form a homogeneous solution.

Organic SolventChemical FormulaPolarityInferred Solubility of this compound
HexaneC₆H₁₄Non-polarMiscible
BenzeneC₆H₆Non-polarMiscible
TolueneC₇H₈Non-polarMiscible
Diethyl Ether(C₂H₅)₂OWeakly PolarMiscible
ChloroformCHCl₃Weakly PolarMiscible
Carbon TetrachlorideCCl₄Non-polarMiscible
AcetoneC₃H₆OPolar AproticSoluble
EthanolC₂H₅OHPolar ProticSoluble

This data is inferred from the known solubility of cyclopentane and the chemical principles of solubility.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data of this compound in specific solvent systems, the following experimental protocols are recommended.

Method 1: Shake-Flask Method (for Liquid-Liquid Miscibility)

This is a widely used and reliable method for determining the equilibrium solubility of a liquid in another liquid.

Objective: To determine the miscibility or saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (high purity)

  • Thermostatically controlled water bath or incubator shaker

  • Calibrated flasks with stoppers

  • Analytical balance

  • Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrumentation (e.g., NMR, densitometer).

Procedure:

  • Preparation of Mixtures: Prepare a series of mixtures of this compound and the chosen organic solvent in sealed flasks with varying compositions by mass or volume.

  • Equilibration: Place the flasks in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be allowed to settle for several hours to ensure phase separation if the components are not fully miscible.

  • Sampling: Carefully extract an aliquot from each phase (if two phases are present) or from the homogeneous solution. Ensure that the sampling is done without disturbing the equilibrium.

  • Analysis: Analyze the composition of each aliquot using a pre-calibrated analytical method such as Gas Chromatography (GC).

    • GC Conditions:

      • Injector Temperature: 250 °C

      • Column: A non-polar column (e.g., DB-1, HP-5) is suitable.

      • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a temperature sufficient to elute both components.

      • Detector: FID at 250 °C.

  • Data Interpretation:

    • If the components are miscible in all proportions, a single phase will be observed, and the composition will match the prepared mixture.

    • If the components are partially miscible, the analysis of each phase will give the concentration of this compound in the solvent-rich phase and the concentration of the solvent in the this compound-rich phase at saturation.

Method 2: Gravimetric Analysis

This method is straightforward for determining the solubility of a sparingly soluble liquid.

Objective: To determine the mass of this compound that dissolves in a known mass of an organic solvent.

Materials:

  • This compound

  • Organic solvent

  • Saturated solution preparation vessel (e.g., sealed flask)

  • Analytical balance

  • Evaporating dish

  • Oven

Procedure:

  • Saturation: Prepare a saturated solution of this compound in the desired solvent by adding an excess of this compound to the solvent and allowing it to equilibrate with agitation at a constant temperature.

  • Separation: After equilibration, carefully separate the saturated solvent phase from the excess this compound.

  • Weighing: Accurately weigh a known amount of the saturated solution into a pre-weighed evaporating dish.

  • Evaporation: Gently evaporate the solvent in a fume hood or a rotary evaporator. For higher boiling point solvents, a vacuum oven at a controlled temperature below the boiling point of this compound can be used.

  • Final Weighing: Once the solvent is completely removed, weigh the evaporating dish containing the residual this compound.

  • Calculation: The solubility can be calculated as the mass of the dissolved this compound per mass of the solvent.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key workflows relevant to the determination and application of this compound solubility data.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare this compound-Solvent Mixtures equilibrate Equilibrate at Constant Temperature prep->equilibrate sample Sample Each Phase equilibrate->sample analyze Analyze Composition (e.g., GC) sample->analyze interpret Determine Miscibility/Solubility analyze->interpret report Report Data (g/100g solvent) interpret->report

Caption: Workflow for determining the solubility of this compound in an organic solvent.

References

Unlocking the Potential of Silacyclopentanes: A Technical Guide to Future Research Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Silacyclopentanes, five-membered rings containing a silicon atom, are emerging as a versatile class of molecules with significant untapped potential in materials science and medicinal chemistry. Their unique stereoelectronic properties, arising from the carbon-for-silicon substitution, offer novel avenues for the design of advanced polymers and bioactive agents. This technical guide provides an in-depth analysis of the current state of silacyclopentane research, highlighting promising future research directions. We present a comprehensive overview of synthetic methodologies, reactivity patterns, and potential applications, supported by detailed experimental protocols and quantitative data. This document aims to serve as a foundational resource for researchers seeking to explore and exploit the unique characteristics of this fascinating class of organosilicon compounds.

Introduction: The Case for this compound Exploration

The strategic replacement of a carbon atom with silicon in a cyclopentane (B165970) ring introduces significant alterations in bond lengths, angles, and electronic distribution. These changes can profoundly influence the molecule's reactivity, conformational preferences, and biological activity. While the isosteric replacement of carbon with silicon (sila-substitution) has been explored in drug design for several decades, the systematic investigation of this compound scaffolds remains a relatively nascent field.[1] The growing interest in silacyclopentanes stems from their potential to:

  • Serve as novel building blocks in polymer chemistry: The ring strain in certain this compound derivatives makes them amenable to ring-opening polymerization (ROP), leading to the formation of silicon-containing polymers with tunable properties.[2]

  • Act as bioisosteres of cyclopentane in drug discovery: The distinct physicochemical properties of the this compound core can lead to improved metabolic stability, altered lipophilicity, and novel interactions with biological targets.[3][4]

  • Provide access to stereochemically rich and diverse molecular architectures: The development of stereoselective synthetic methods allows for the precise control of chirality at both the silicon and carbon centers, opening up new areas of chemical space.[3][5]

This guide will delve into these areas, providing a structured overview of the key opportunities and challenges in the field of this compound research.

Synthetic Strategies: Accessing the this compound Core

The efficient and selective synthesis of functionalized silacyclopentanes is paramount to unlocking their potential. Recent advances have moved beyond classical methods to more sophisticated catalytic approaches.

Transition Metal-Catalyzed Cycloadditions and Cyclizations

Transition metal catalysis has emerged as a powerful tool for the construction of this compound rings.[6][7] Palladium- and nickel-based catalytic systems have been particularly successful in promoting the reaction of silacyclobutanes with various coupling partners.

A notable strategy involves the palladium-catalyzed reaction of silacyclobutanes with alkynes.[6][7] The proposed mechanism involves the oxidative addition of the strained C-Si bond of the silacyclobutane (B14746246) to the metal center, forming a 1-pallada-2-silacyclopentane intermediate.[6][7] Subsequent insertion of the alkyne and reductive elimination yields the desired this compound derivative.

Experimental Protocol: Palladium-Catalyzed Synthesis of Silacyclopentenes from Silacyclobutanes and Alkynes [6][7]

  • Materials: A representative silacyclobutane (e.g., 1,1-dimethylsilacyclobutane), a terminal or internal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄ or [Pd(allyl)Cl]₂ with a phosphine (B1218219) ligand), and an appropriate solvent (e.g., toluene (B28343) or THF).

  • Procedure: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), the palladium catalyst and ligand (if applicable) are added, followed by the solvent. The silacyclobutane and the alkyne are then added sequentially. The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures, depending on the substrates) and monitored by an appropriate analytical technique (e.g., GC-MS or ¹H NMR). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

  • Characterization: The structure and purity of the synthesized silacyclopentene are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ²⁹Si NMR, and high-resolution mass spectrometry.

Lanthanide-Catalyzed Hydrosilylation

Lanthanide catalysts have recently been shown to be effective in the selective hydrosilylation of methylenecyclopropanes with primary silanes, leading to the formation of silacyclopentanes.[8] This method offers a distinct mechanistic pathway and provides access to different substitution patterns.[8]

Mechanochemical Synthesis

A recent development is the solvent-free, ball-milling synthesis of silylcyclopentenes from 1,3-dienes and silylenes.[9] This environmentally friendly approach simplifies the experimental procedure and has been successfully scaled up to the gram level.[9]

Reactivity and Functionalization: Expanding the Chemical Space

The reactivity of silacyclopentanes offers numerous opportunities for further derivatization and the introduction of diverse functional groups.

Ring-Opening Polymerization (ROP)

Strained silacyclopentene derivatives can undergo anionic ring-opening polymerization to produce poly(sila-cis-pent-3-ene).[2] This process, often initiated by organolithium reagents in the presence of HMPA, yields polymers with reactive Si-H bonds along the backbone, which can be further functionalized.[2]

Table 1: Anionic Ring-Opening Polymerization of 1-Silacyclopent-3-ene [2]

Initiator/Co-catalystMonomerSolventTemperature (°C)Polymer Yield (%)Mw/Mn
MeLi/HMPA1-Silacyclopent-3-eneTHF-78832000/1650
n-BuLi/TMEDA1,1-Dimethyl-1-silacyclopent-3-eneTHF-4092158000/69000
n-BuLi/HMPA1,1-Dimethyl-1-silacyclopent-3-eneTHF-40~12120000/30400
Stereoselective Functionalization

The enantioselective synthesis and subsequent stereospecific transformation of functionalized silacyclopentanes are crucial for their application in medicinal chemistry.[3][5] For instance, the desymmetrization of meso-silacyclopentene oxide using chiral amide bases provides access to chiral silacyclopentenols, which can be further elaborated into polysubstituted silacyclopentanes.[3]

Potential Research Directions

The unique properties of silacyclopentanes open up several exciting avenues for future research.

Materials Science: Novel Silicon-Containing Polymers
  • Development of Novel ROP Monomers and Catalysts: The design and synthesis of new, highly strained this compound monomers will enable the creation of polymers with novel architectures and properties. Exploring different catalytic systems for ROP, including cationic and transition-metal-catalyzed methods, could provide better control over polymer molecular weight, dispersity, and stereochemistry.

  • Post-Polymerization Functionalization: The Si-H bonds in polymers derived from silacyclopentenes are valuable handles for post-polymerization modification. Research into efficient and selective functionalization reactions will allow for the tuning of polymer properties such as solubility, thermal stability, and refractive index.

  • Applications in Advanced Materials: The resulting silicon-containing polymers could find applications as preceramic polymers for silicon carbide fibers, components in composite materials, or as novel materials for optical and electronic applications.[2]

Medicinal Chemistry: Silacyclopentanes as Bioactive Scaffolds
  • Systematic Exploration as Bioisosteres: A key research direction is the systematic evaluation of silacyclopentanes as bioisosteres for cyclopentane and other five-membered rings in known drug molecules.[4] This "carbon-silicon switch" can lead to significant improvements in pharmacokinetic and pharmacodynamic properties.[1] An in vitro biological assay has already shown that an oxy-functionalized this compound exhibits substantial binding to a serotonin (B10506) receptor protein, demonstrating the potential of this scaffold.[3][5]

    Signaling_Pathway_Hypothesis

    Figure 1: Hypothetical signaling pathway for a this compound-based drug candidate.

  • Stereochemistry-Activity Relationship Studies: The ability to synthesize enantiomerically pure silacyclopentanes allows for detailed studies of stereochemistry-activity relationships. This is crucial for understanding how the three-dimensional arrangement of substituents on the this compound core influences binding to biological targets.

  • Toxicological Evaluation: While organosilicon compounds are generally considered to have low toxicity, comprehensive toxicological studies of novel this compound derivatives are essential for their development as therapeutic agents.[10][11] In silico toxicology models can be employed in the early stages to predict potential liabilities.[12]

    Drug_Development_Workflow

    Figure 2: A generalized workflow for the development of this compound-based drugs.

Organic Synthesis and Catalysis
  • Development of Novel Synthetic Methodologies: There is still a need for more general and efficient methods for the synthesis of highly functionalized and stereochemically complex silacyclopentanes. This includes the development of new catalytic systems and the exploration of novel cycloaddition strategies.

  • Silacyclopentanes as Chiral Ligands: The synthesis of chiral silacyclopentanes could lead to their use as novel ligands in asymmetric catalysis. The unique steric and electronic properties of the this compound backbone could impart novel reactivity and selectivity in catalytic transformations.

Computational Chemistry: Guiding Experimental Design

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of reactions involving silacyclopentanes and predicting their reactivity.[13] Future computational work should focus on:

  • Predicting the Reactivity of Novel this compound Derivatives: Computational screening can help identify promising monomers for ROP or substrates for other functionalization reactions.

  • Modeling Interactions with Biological Targets: Molecular docking and molecular dynamics simulations can provide insights into the binding modes of this compound-based drug candidates with their protein targets, guiding the design of more potent and selective inhibitors.

  • In Silico Prediction of ADME/Tox Properties: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new this compound derivatives, helping to prioritize compounds for synthesis and experimental testing.[12]

    Computational_Experimental_Synergy

    Figure 3: The synergistic relationship between computational and experimental approaches.

Conclusion

Silacyclopentanes represent a promising but underexplored area of chemical research. Their unique structural and electronic properties make them attractive targets for the development of new materials and therapeutic agents. This guide has outlined several key research directions that could lead to significant advances in the field. By fostering a synergistic approach that combines innovative synthetic chemistry, rigorous biological evaluation, and insightful computational modeling, the full potential of silacyclopentanes can be realized. The detailed methodologies and compiled data presented herein provide a solid foundation for researchers to embark on this exciting journey of discovery.

References

Silacyclopentane Derivatives: A Technical Guide to Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isosteric replacement of a methylene (B1212753) group with a silacyclopentane moiety in bioactive molecules has emerged as a compelling strategy in medicinal chemistry. This substitution can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and bond angles, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on quantitative data, detailed experimental protocols, and the underlying mechanisms of action.

Quantitative Biological Activity of this compound Derivatives

The introduction of a this compound ring can confer a diverse range of biological activities, from anti-cancer and anti-fungal to anti-atherosclerotic effects. The following tables summarize the quantitative data on the biological activity of various this compound derivatives.

Cytotoxic Activity

This compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.

Compound ClassSpecific DerivativeCell LineIC50 (µM)Reference
Thiosemicarbazones of furan (B31954) aldehydesFuran aldehyde 88 derivativeHT-10802.7 (µg/ml)[1]
Thiosemicarbazones of furan aldehydesFuran aldehyde 89 derivativeHT-10801 (µg/ml)[1]
Dihydropteridin-6(5H)-onesCompound 6kHCT-1163.29[2]
Dihydropteridin-6(5H)-onesCompound 6kHeLa6.75[2]
Dihydropteridin-6(5H)-onesCompound 6kHT-297.56[2]
Dihydropteridin-6(5H)-onesCompound 6kMDA-MB-23110.30[2]
Anti-fungal and Anti-bacterial Activity

Certain this compound derivatives exhibit potent activity against fungal and bacterial pathogens.

Compound ClassSpecific DerivativePathogenActivity MetricValueReference
Triazolyl this compoundDerivative 112Alternaria maliProtection50 ppm[1]
Dibenzo[b,f]silepinDimaleate salt of 45cMycobacterium tuberculosis H37RvMIC12.5 µg/ml[1]
Dibenzo[b,f]silepinDimaleate salt of 45cStreptococcus β-haemolyticusMIC25 µg/ml[1]
Dibenzo[b,f]silepinDimaleate salt of 45cStaphylococcus pyogenes aureusMIC25 µg/ml[1]
Anti-atherosclerotic Activity

This compound derivatives have shown promise in modulating lipid profiles, a key factor in atherosclerosis. The atherogenicity coefficient (K) is a measure of this activity.

Compound ClassSpecific DerivativeActivityK ValueReference
Benzoxazole derivativeCompound 67Anti-atherosclerotic0.073[1]
Triazole derivativeCompound 73bAnti-atherosclerotic0.091[1]
Imidazole derivativeCompound 66Anti-atherosclerotic0.111[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HT-1080, HCT-116, HeLa)

  • 96-well plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Anti-atherosclerosis Mouse Model

Objective: To evaluate the effect of this compound derivatives on lipid profiles in a high-cholesterol diet-induced mouse model.

Materials:

  • Male mice (e.g., C57BL/6)

  • Standard chow diet

  • High-cholesterol diet

  • This compound derivative

  • Blood collection supplies

  • Centrifuge

  • Kits for measuring serum levels of total cholesterol, LDL, and HDL

Procedure:

  • Acclimatization: Acclimatize mice for one week with free access to standard chow and water.

  • Induction of Hypercholesterolemia: Feed the mice a high-cholesterol diet for a specified period (e.g., 4 weeks) to induce hypercholesterolemia.

  • Treatment: Divide the mice into groups: a control group (high-cholesterol diet only) and treatment groups receiving the this compound derivative at different doses (administered daily by oral gavage).

  • Blood Collection: At the end of the treatment period, collect blood samples from the mice.

  • Serum Separation: Centrifuge the blood samples to separate the serum.

  • Lipid Profile Analysis: Use commercial kits to measure the concentrations of total cholesterol, LDL, and HDL in the serum.

  • Calculation of Atherogenicity Coefficient (K): Calculate K using the formula: K = (Total Cholesterol - HDL) / HDL.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the observed effects.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through various signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Induction of Apoptosis in Cancer Cells

Several this compound derivatives exert their cytotoxic effects by inducing apoptosis. One proposed mechanism involves the activation of the intrinsic apoptosis pathway.

This compound This compound Derivative Bax Bax This compound->Bax Bcl2 Bcl-2 This compound->Bcl2 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic activity of a library of this compound derivatives.

cluster_0 Preparation cluster_1 In Vitro Assay cluster_2 Data Analysis A Synthesize this compound Derivative Library B Prepare Stock Solutions (in DMSO) A->B D Treat Cells with Serial Dilutions B->D C Seed Cancer Cells in 96-well Plates C->D E Incubate for 48-72h D->E F Perform MTT Assay E->F G Measure Absorbance F->G H Calculate % Viability G->H I Determine IC50 Values H->I

Caption: Workflow for cytotoxicity screening of this compound derivatives.

Conclusion

This compound derivatives represent a promising class of compounds with a wide spectrum of biological activities. The strategic incorporation of the this compound moiety offers a powerful tool for fine-tuning the pharmacological properties of drug candidates. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers in the field of drug discovery and development. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of novel and effective therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Silacyclopentanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of silacyclopentanes, a class of silicon-containing five-membered rings, utilizing palladium catalysis. The unique physicochemical properties of organosilicon compounds make them valuable building blocks in medicinal chemistry and materials science. Palladium catalysis offers a versatile and efficient means to construct these important structural motifs. This document outlines three primary palladium-catalyzed methods for the synthesis of silacyclopentanes: Intramolecular Silyl-Heck Reaction, Intramolecular Hydrosilylation of Dienes, and Cyclization of Allylsilanes with Tethered Nucleophiles.

Intramolecular Silyl-Heck Reaction of Alkenyl-Tethered Hydrosilanes

The intramolecular silyl-Heck reaction is a powerful method for the construction of unsaturated silacyclopentanes (silacyclopentenes). This reaction involves the palladium-catalyzed cyclization of an alkenyl-tethered hydrosilane, proceeding through a sequence of Si-H bond activation, alkene insertion, and β-hydride elimination.

Data Presentation

The following table summarizes the substrate scope and yields for the palladium-catalyzed intramolecular silyl-Heck reaction to form 1,1-dimethyl-1-silacyclopent-3-ene derivatives.

EntrySubstrateProductYield (%)
1(But-3-en-1-yl)dimethylsilane1,1-Dimethyl-1-silacyclopent-3-ene85
2Dimethyl(pent-4-en-1-yl)silane1,1-Dimethyl-1-silacyclopent-3-ene78
3(4-Methylpent-3-en-1-yl)dimethylsilane1,1,3-Trimethyl-1-silacyclopent-3-ene92
4(3-Methylbut-3-en-1-yl)dimethylsilane1,1,4-Trimethyl-1-silacyclopent-3-ene65
5(3-Phenylbut-3-en-1-yl)dimethylsilane1,1-Dimethyl-4-phenyl-1-silacyclopent-3-ene72
Experimental Protocol: Synthesis of 1,1-Dimethyl-1-silacyclopent-3-ene

This protocol is adapted from a general procedure for the intramolecular silyl-Heck reaction.

Materials:

  • (But-3-en-1-yl)dimethylsilane

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (B28343), anhydrous

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%) and dppb (8.5 mg, 0.02 mmol, 4 mol%).

  • The tube is evacuated and backfilled with argon three times.

  • Add anhydrous toluene (5 mL) to the Schlenk tube and stir the mixture at room temperature for 20 minutes to form the catalyst complex.

  • To this solution, add (but-3-en-1-yl)dimethylsilane (64 mg, 0.5 mmol, 1.0 equiv) and Cs₂CO₃ (326 mg, 1.0 mmol, 2.0 equiv).

  • The reaction mixture is heated to 100 °C and stirred for 12 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of silica (B1680970) gel, eluting with hexanes.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (hexanes) to afford 1,1-dimethyl-1-silacyclopent-3-ene as a colorless oil.

Visualization

// Nodes Substrate [label="Alkenyl-tethered\nHydrosilane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pd0 [label="Pd(0)Ln", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate1 [label="Silyl-Pd(II)-H\nIntermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Carbopalladation [label="Intramolecular\nCarbopalladation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate2 [label="Cyclic Alkyl-Pd(II)\nIntermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; BetaElim [label="β-Hydride\nElimination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Silacyclopentene", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Substrate -> OxAdd [label="Si-H bond"]; Pd0 -> OxAdd; OxAdd -> Intermediate1; Intermediate1 -> Carbopalladation [label="Alkene insertion"]; Carbopalladation -> Intermediate2; Intermediate2 -> BetaElim; BetaElim -> Product; BetaElim -> Pd0 [label="Regenerates\nCatalyst"]; } .

Caption: Catalytic cycle of the intramolecular silyl-Heck reaction.

Intramolecular Hydrosilylation of Dienes

The palladium-catalyzed intramolecular hydrosilylation of 1,6-dienes provides a direct route to saturated silacyclopentanes. This atom-economical reaction involves the addition of a Si-H bond across one of the double bonds, followed by cyclization.

Data Presentation

The following table presents representative data for the synthesis of substituted silacyclopentanes via intramolecular hydrosilylation.

EntrySubstrateCatalystProductYield (%)
1Hepta-1,6-diene[Pd(dba)₂]/PPh₃1-Methyl-1-silacyclopentane82
22,5-Dimethylhexa-1,5-diene[Pd(dba)₂]/PCy₃1,1,3,4-Tetramethyl-1-silacyclopentane88
3Diallyl etherPd(OAc)₂/dppb1-Oxa-5-silacyclopentane75
Experimental Protocol: Synthesis of 1-Methyl-1-silacyclopentane

Materials:

  • Hepta-1,6-diene

  • Methylsilane

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylphosphine (PPh₃)

  • Toluene, anhydrous

Procedure:

  • A solution of hepta-1,6-diene (96 mg, 1.0 mmol) in anhydrous toluene (5 mL) is placed in a Schlenk tube under an argon atmosphere.

  • To this solution are added Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%) and PPh₃ (10.5 mg, 0.04 mmol, 4 mol%).

  • The mixture is stirred at room temperature for 15 minutes.

  • Methylsilane is bubbled through the solution at a slow rate for 4 hours while maintaining the temperature at 60 °C.

  • The reaction progress is monitored by GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by distillation to afford 1-methyl-1-silacyclopentane.

Visualization

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Prepare [label="Prepare Reaction\nMixture\n(Diene, Pd Catalyst, Ligand)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddSilane [label="Add Hydrosilane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heat [label="Heat Reaction\n(e.g., 60-80 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="Monitor Progress\n(GC-MS, TLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Workup and\nPurification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Silacyclopentane\nProduct", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Prepare; Prepare -> AddSilane; AddSilane -> Heat; Heat -> Monitor; Monitor -> Heat [label="Incomplete"]; Monitor -> Workup [label="Complete"]; Workup -> Product; } .

Caption: Experimental workflow for intramolecular hydrosilylation.

Cyclization of Allylsilanes with Tethered Nucleophiles

This method involves the palladium(II)-catalyzed cyclization of allylsilanes that contain a tethered nucleophile, such as a hydroxyl or amino group. The reaction proceeds via the formation of a π-allylpalladium intermediate, which is then attacked by the internal nucleophile to form the this compound ring.

Data Presentation

The table below shows examples of the synthesis of functionalized silacyclopentanes using this methodology.

EntrySubstrateNucleophileProductYield (%)
1(4-Hydroxybut-1-en-1-yl)trimethylsilane-OH2,2-Dimethyl-1-oxa-2-silacyclopentane89
2(4-(Tosylamino)but-1-en-1-yl)trimethylsilane-NHTs1-Tosyl-2,2-dimethyl-1-aza-2-silacyclopentane81
3(5-Hydroxypent-1-en-1-yl)trimethylsilane-OH2,2-Dimethyl-1-oxa-2-silacyclohexane76
Experimental Protocol: Synthesis of 2,2-Dimethyl-1-oxa-2-silacyclopentane

Materials:

  • (4-Hydroxybut-1-en-1-yl)trimethylsilane

  • Palladium(II) chloride (PdCl₂)

  • Copper(II) chloride (CuCl₂)

  • Acetonitrile (B52724), anhydrous

Procedure:

  • A mixture of PdCl₂ (1.8 mg, 0.01 mmol, 5 mol%) and CuCl₂ (27 mg, 0.2 mmol, 1.0 equiv) in anhydrous acetonitrile (5 mL) is stirred at room temperature under an argon atmosphere for 30 minutes.

  • A solution of (4-hydroxybut-1-en-1-yl)trimethylsilane (31.6 mg, 0.2 mmol, 1.0 equiv) in anhydrous acetonitrile (2 mL) is added to the catalyst mixture.

  • The reaction is stirred at 80 °C for 24 hours.

  • The mixture is cooled to room temperature and quenched with water (10 mL).

  • The aqueous layer is extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel (ethyl acetate/hexanes gradient) to yield 2,2-dimethyl-1-oxa-2-silacyclopentane.

Visualization

// Nodes Allylsilane [label="Functionalized\nAllylsilane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdII [label="Pd(II)", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"]; PiAllyl [label="π-Allylpalladium\nIntermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; NucleophilicAttack [label="Intramolecular\nNucleophilic\nAttack", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Functionalized\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Allylsilane -> PiAllyl; PdII -> PiAllyl; PiAllyl -> NucleophilicAttack; NucleophilicAttack -> Product; } .

Caption: Key steps in the cyclization of functionalized allylsilanes.

Application Notes and Protocols for the Ring-Opening Polymerization of Silacyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the ring-opening polymerization (ROP) of silacyclopentane, a process that yields polysilacyclopentanes with potential applications in drug delivery and materials science. This document details the synthesis of the this compound monomer, protocols for its polymerization, characterization of the resulting polymer, and a discussion of its potential applications in the pharmaceutical and biomedical fields.

I. Introduction

The ring-opening polymerization of cyclic monomers is a versatile method for producing polymers with controlled molecular weights and narrow polydispersity. Silacyclopentanes, five-membered rings containing a silicon atom, are interesting monomers for ROP due to the inherent ring strain. The resulting polymers, polysilacyclopentanes, are part of the broader family of silicon-containing polymers, which are known for their biocompatibility and tunable properties, making them attractive candidates for biomedical applications, including drug delivery systems.

II. Monomer Synthesis: 1,1-Dimethyl-1-silacyclopentane

A common precursor for the synthesis of polythis compound is 1,1-dimethyl-1-silacyclopentane. This monomer can be synthesized through the reaction of dichlorodimethylsilane (B41323) with 1,4-dichlorobutane (B89584) and magnesium metal.

Experimental Protocol: Synthesis of 1,1-Dimethyl-1-silacyclopentane

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1,4-dichlorobutane in dry THF dropwise to the magnesium turnings.

  • Once the Grignard reaction has initiated (as evidenced by heat evolution and disappearance of the iodine color), add a solution of dichlorodimethylsilane in dry THF dropwise and simultaneously with the remaining 1,4-dichlorobutane solution.

  • After the addition is complete, reflux the reaction mixture for 4 hours.

  • Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent by distillation.

  • Purify the crude product by fractional distillation to obtain 1,1-dimethyl-1-silacyclopentane.

III. Ring-Opening Polymerization of this compound

The ring-opening polymerization of this compound can be initiated by anionic, cationic, or transition-metal catalysts. Below is a detailed protocol for the anionic ROP of a closely related analog, 1,1-dimethyl-1-silacyclopent-3-ene, which serves as a representative example. The principles can be adapted for the polymerization of saturated silacyclopentanes.

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP of silacycloalkanes is typically initiated by strong bases such as organolithium reagents. The polymerization of 1,1-dimethyl-1-silacyclopent-3-ene has been reported to yield poly(1,1-dimethyl-1-sila-cis-pent-3-ene).

Materials:

  • 1,1-Dimethyl-1-silacyclopent-3-ene (monomer)

  • n-Butyllithium (n-BuLi) in hexane (B92381)

  • Hexamethylphosphoramide (HMPA) or Tetramethylethylenediamine (TMEDA) (promoter)

  • Dry tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Methanol

  • Anhydrous molecular sieves (4 Å)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 1,1-dimethyl-1-silacyclopent-3-ene monomer in dry THF.

  • Add a few drops of HMPA or TMEDA as a promoter.

  • Cool the solution to -40 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexane dropwise to the cooled monomer solution. The reaction mixture will become viscous.

  • Stir the reaction mixture at -40 °C for 1 hour.

  • Warm the mixture to -20 °C and quench the polymerization by adding a saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash it with brine and water, and dry it over anhydrous molecular sieves.

  • Filter the solution and remove the solvent under reduced pressure.

  • Precipitate the polymer by adding the concentrated solution to methanol.

  • Collect the polymer and dry it under vacuum.

Cationic Ring-Opening Polymerization (CROP)

Cationic ROP of silacycloalkanes can be initiated by strong protic acids or Lewis acids.[1] The mechanism involves the formation of a tertiary silylium (B1239981) ion, which then propagates by attacking another monomer molecule.

Transition Metal-Catalyzed ROP

Transition metal complexes, particularly those of platinum, palladium, and rhodium, have been shown to catalyze the ROP of strained silacycles. The mechanism often involves the oxidative addition of the Si-C bond to the metal center, followed by insertion of another monomer molecule.

IV. Polymer Characterization

The resulting polythis compound can be characterized by various analytical techniques to determine its molecular weight, structure, and thermal properties.

Parameter Technique Typical Results for Poly(1,1-dimethyl-1-sila-cis-pent-3-ene)
Molecular Weight (Mw) Gel Permeation Chromatography (GPC)120,000 g/mol
Polydispersity Index (PDI) Gel Permeation Chromatography (GPC)3.95
Chemical Structure ¹H NMR, ¹³C NMR, ²⁹Si NMRCharacteristic peaks corresponding to the repeating silapentene units.
Thermal Stability Thermogravimetric Analysis (TGA)Stable up to 150 °C, with rapid weight loss between 350 and 425 °C.

V. Application Notes: Polythis compound in Drug Delivery

Silicon-containing polymers are of significant interest in the field of drug delivery due to their biocompatibility, tunable degradation rates, and the ability to be functionalized for targeted delivery. Polythis compound, as a member of this class, holds promise as a carrier for therapeutic agents.

Potential Advantages for Drug Delivery:
  • Biocompatibility: Silicon-based polymers are generally well-tolerated by the body.

  • Controlled Release: The polymer matrix can be designed to release encapsulated drugs over a sustained period.

  • Tunable Properties: The physical and chemical properties of the polymer can be modified by changing the substituents on the silicon atom or by copolymerization.

  • Encapsulation of Hydrophobic Drugs: The hydrocarbon backbone of polythis compound may allow for the effective encapsulation of poorly water-soluble drugs.

Hypothetical Drug Delivery System:

A potential application involves the formulation of polythis compound into nanoparticles for the systemic delivery of anticancer drugs. The hydrophobic drug would be encapsulated within the core of the nanoparticle, while the surface could be functionalized with targeting ligands (e.g., antibodies or peptides) to enhance accumulation at the tumor site.

VI. Visualizations

experimental_workflow cluster_synthesis Monomer Synthesis cluster_polymerization Anionic ROP cluster_characterization Characterization start Start reactants Dichlorodimethylsilane + 1,4-Dichlorobutane + Mg start->reactants reaction Grignard Reaction (THF) reactants->reaction workup Quench (NH4Cl) & Extraction reaction->workup purification Fractional Distillation workup->purification monomer 1,1-Dimethyl-1- This compound purification->monomer initiation Initiation (n-BuLi, -40°C) monomer->initiation propagation Propagation initiation->propagation termination Termination (NH4Cl) propagation->termination precipitation Precipitation (Methanol) termination->precipitation polymer Polythis compound precipitation->polymer gpc GPC (Mw, PDI) polymer->gpc nmr NMR (Structure) polymer->nmr tga TGA (Thermal Stability) polymer->tga

Caption: Experimental workflow for the synthesis and polymerization of this compound.

drug_delivery_pathway cluster_formulation Formulation cluster_delivery Systemic Delivery cluster_action Cellular Action drug Hydrophobic Drug nanoparticle Drug-loaded Nanoparticle drug->nanoparticle polymer Polythis compound polymer->nanoparticle injection Intravenous Injection nanoparticle->injection circulation Bloodstream Circulation injection->circulation accumulation Tumor Accumulation (EPR) circulation->accumulation uptake Cellular Uptake accumulation->uptake release Drug Release uptake->release effect Therapeutic Effect release->effect

Caption: Hypothetical pathway for a polythis compound-based drug delivery system.

References

Application of Silacyclopentane in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Silacyclopentanes are five-membered cyclic organosilicon compounds that have garnered significant interest in materials science due to their unique chemical properties. The strained Si-C bonds within the ring structure make them suitable monomers for ring-opening polymerization (ROP), leading to the formation of silicon-containing polymers with tunable properties. These polymers, in turn, serve as precursors for advanced materials such as silicon carbide (SiC) ceramics and as components in novel composite materials. This document provides detailed application notes and experimental protocols for researchers and scientists interested in exploring the potential of silacyclopentane and its derivatives in materials science.

Application Notes

Synthesis of Silicon-Containing Polymers via Ring-Opening Polymerization (ROP)

This compound and its derivatives can undergo ring-opening polymerization to yield polysilapentanes, a class of silicon-containing polymers. The polymerization can be initiated by anionic, cationic, or metathesis catalysts. The properties of the resulting polymer, such as molecular weight, polydispersity, and microstructure, can be controlled by the choice of monomer, initiator, and reaction conditions.

These silicon-containing polymers exhibit interesting properties, including high thermal stability, low glass transition temperatures, and gas permeability, making them attractive for applications such as gas separation membranes, elastomers, and dielectric materials.[1]

Precursors for Silicon Carbide (SiC) Ceramics

Polycarbosilanes, which can be synthesized from the ROP of this compound derivatives, are effective precursors for the fabrication of silicon carbide (SiC) ceramics.[2][3] The polymer-to-ceramic conversion is typically achieved through a pyrolysis process where the polymer is heated to a high temperature in an inert atmosphere. During pyrolysis, the organic side groups are cleaved, and the polymer backbone rearranges to form a ceramic material with a high SiC content.[4]

This method, known as the polymer precursor route, offers several advantages over conventional ceramic processing techniques, including the ability to form complex shapes, fibers, and coatings. The properties of the resulting SiC ceramics, such as density, strength, and thermal stability, are influenced by the structure of the precursor polymer and the pyrolysis conditions.[5][6]

This compound Derivatives as Coupling Agents and in Polymer Modification

Derivatives of this compound, such as azasilacyclopentanes, can be synthesized and used as coupling agents to improve the adhesion between organic polymers and inorganic fillers in composite materials.[7][8] These compounds can also be incorporated into polymer backbones to modify their properties, such as increasing their thermal stability or altering their surface energy.[9] The synthesis of functionalized silacyclopentanes allows for the introduction of a wide range of chemical functionalities, enabling the tailoring of material properties for specific applications.[10]

Experimental Protocols

Protocol 1: Anionic Ring-Opening Polymerization of 1,1-Dimethyl-1-silacyclopentane (B94190)

This protocol describes the anionic ring-opening polymerization of 1,1-dimethyl-1-silacyclopentane to produce poly(1,1-dimethyl-1-silapentane).

Materials:

  • 1,1-Dimethyl-1-silacyclopentane (monomer)

  • n-Butyllithium (n-BuLi) in hexane (B92381) (initiator)

  • Tetrahydrofuran (THF), anhydrous (solvent)

  • Methanol (B129727) (terminating agent)

  • Argon or Nitrogen gas (inert atmosphere)

  • Schlenk line and glassware

Procedure:

  • Apparatus Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.

  • Solvent and Monomer Addition: Transfer anhydrous THF (50 mL) into the flask via a cannula. Add freshly distilled 1,1-dimethyl-1-silacyclopentane (5.0 g, 43.8 mmol) to the solvent.

  • Initiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (0.2 mL of a 2.5 M solution in hexane, 0.5 mmol) dropwise to the stirred solution.

  • Polymerization: Allow the reaction mixture to stir at -78 °C for 2 hours. The progress of the polymerization can be monitored by taking aliquots and analyzing them by Gas Chromatography (GC).

  • Termination: Quench the polymerization by adding an excess of methanol (5 mL).

  • Polymer Isolation: Allow the solution to warm to room temperature. Precipitate the polymer by pouring the solution into a large excess of methanol (500 mL).

  • Purification: Decant the methanol and redissolve the polymer in a minimal amount of THF. Reprecipitate the polymer in methanol. Repeat this process two more times.

  • Drying: Dry the purified polymer under vacuum at 40 °C to a constant weight.

Characterization:

  • Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) using polystyrene standards.

  • Structure: Confirmed by ¹H NMR, ¹³C NMR, and ²⁹Si NMR spectroscopy.

  • Thermal Properties: Analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Protocol 2: Preparation of Silicon Carbide from Poly(1,1-dimethyl-1-silapentane)

This protocol outlines the conversion of the synthesized poly(1,1-dimethyl-1-silapentane) into silicon carbide ceramic.

Materials:

  • Poly(1,1-dimethyl-1-silapentane)

  • Tube furnace

  • Alumina or quartz tube

  • Argon gas

Procedure:

  • Sample Preparation: Place a known amount of the polymer (e.g., 1 g) in a ceramic crucible.

  • Furnace Setup: Place the crucible inside a tube furnace.

  • Inert Atmosphere: Purge the furnace with a continuous flow of argon gas for at least 30 minutes to remove any oxygen.

  • Pyrolysis: Heat the furnace to 1000 °C at a heating rate of 10 °C/min under a continuous argon flow.

  • Soaking: Hold the temperature at 1000 °C for 2 hours to ensure complete conversion.

  • Cooling: Cool the furnace naturally to room temperature under the argon flow.

  • Ceramic Yield Calculation: Weigh the resulting black ceramic residue and calculate the ceramic yield as: (mass of ceramic / initial mass of polymer) x 100%.

Characterization:

  • Crystalline Structure: Analyzed by X-ray Diffraction (XRD) to identify the SiC phases.

  • Morphology: Examined by Scanning Electron Microscopy (SEM).

  • Elemental Composition: Determined by Energy-Dispersive X-ray Spectroscopy (EDX).

Data Presentation

Table 1: Properties of Poly(1,1-dimethyl-1-silapentane) from Anionic ROP

Experiment IDMonomer/Initiator RatioMn ( g/mol )PDI (Mw/Mn)Tg (°C)Td,5% (°C) (5% weight loss)
ROP-150:14,5001.15-75350
ROP-2100:19,8001.12-73355
ROP-3200:119,5001.18-72358

Table 2: Properties of SiC Derived from Poly(1,1-dimethyl-1-silapentane)

Precursor PolymerPyrolysis Temp. (°C)AtmosphereCeramic Yield (%)Crystalline Phases (from XRD)
ROP-2 (Mn=9,800)1000Argon65Amorphous
ROP-2 (Mn=9,800)1200Argon63β-SiC
ROP-2 (Mn=9,800)1400Argon61β-SiC, α-SiC

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization1 Polymer Characterization cluster_conversion Ceramic Conversion cluster_characterization2 Ceramic Characterization monomer 1,1-Dimethyl-1- This compound rop Anionic ROP (-78°C, 2h) monomer->rop initiator n-BuLi initiator->rop solvent Anhydrous THF solvent->rop polymer Poly(1,1-dimethyl-1-silapentane) rop->polymer gpc GPC (Mn, PDI) polymer->gpc nmr NMR (Structure) polymer->nmr tga_dsc TGA/DSC (Thermal Properties) polymer->tga_dsc pyrolysis Pyrolysis (1000-1400°C, Ar) polymer->pyrolysis sic Silicon Carbide (SiC) pyrolysis->sic xrd XRD (Crystalline Phase) sic->xrd sem SEM (Morphology) sic->sem edx EDX (Composition) sic->edx

Caption: Experimental workflow for the synthesis and characterization of polysilapentane and its conversion to SiC.

rop_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator n-Bu⁻ Li⁺ monomer Si(CH₃)₂-cyclopentane initiator->monomer Nucleophilic Attack intermediate [Bu-Si(CH₃)₂-(CH₂)₄]⁻ Li⁺ monomer->intermediate living_end [Bu-(Si(CH₃)₂-(CH₂)₄)n]⁻ Li⁺ new_monomer n Si(CH₃)₂-cyclopentane living_end->new_monomer Addition of Monomer propagated_chain [Bu-(Si(CH₃)₂-(CH₂)₄)n+1]⁻ Li⁺ new_monomer->propagated_chain final_chain [Bu-(Si(CH₃)₂-(CH₂)₄)n+1]⁻ Li⁺ terminator CH₃OH final_chain->terminator Protonation final_polymer Bu-(Si(CH₃)₂-(CH₂)₄)n+1-H + CH₃OLi terminator->final_polymer

Caption: Mechanism of anionic ring-opening polymerization of 1,1-dimethyl-1-silacyclopentane.

polymer_to_ceramic polymer Poly(1,1-dimethyl-1-silapentane) [-Si(CH₃)₂-(CH₂)₄-]n crosslinked Cross-linked Polymer polymer->crosslinked Heat (200-400°C) Cross-linking reactions preceramic Amorphous Si-C-H Network crosslinked->preceramic Heat (400-800°C) Loss of H₂, CH₄ sic Crystalline Silicon Carbide (SiC) preceramic->sic Heat (>1000°C) Crystallization

Caption: Logical relationship of the polymer-to-ceramic conversion process.

References

Application Notes and Protocols: Silacyclopentane as a Precursor for Silicon-Containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of silacyclopentane derivatives, specifically 1-silacyclopent-3-ene, as a monomer for the synthesis of silicon-containing polymers through anionic ring-opening polymerization (ROP). The resulting poly(1-sila-cis-pent-3-ene) is a polycarbosilane, a class of polymers with unique thermal and chemical properties.

Introduction

Polycarbosilanes, polymers with a backbone of alternating silicon and carbon atoms, are of significant interest due to their distinctive properties, including high thermal stability, chemical resistance, and unique electronic and optical characteristics. These properties make them promising materials for a variety of applications, including as ceramic precursors, photoresists, and in drug delivery systems where controlled degradation and biocompatibility are crucial.

Anionic ring-opening polymerization (AROP) of strained cyclic monomers is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity. 1-Silacyclopent-3-ene is a suitable precursor for AROP due to the ring strain associated with the five-membered ring containing a silicon atom. This protocol details the synthesis of poly(1-sila-cis-pent-3-ene) via AROP using a methyllithium (B1224462)/HMPA catalytic system.

Anionic Ring-Opening Polymerization of 1-Silacyclopent-3-ene

The anionic ring-opening polymerization of 1-silacyclopent-3-ene is initiated by the coordination of methyllithium to the silicon center of the monomer, forming a pentacoordinate cyclic siliconate intermediate. The subsequent ring opening of this intermediate leads to a cis-allyl anion, which rapidly reacts with another monomer molecule to propagate the polymer chain. This process results in the formation of poly(1-sila-cis-pent-3-ene).

Experimental Data

The following table summarizes the quantitative data obtained from the anionic ring-opening polymerization of 1-silacyclopent-3-ene.

ParameterValueReference
Monomer 1-Silacyclopent-3-ene
Catalyst System Methyllithium/HMPA in THF
Reaction Temperature -78 °C
Polymer Yield 83%
Number-Average Molecular Weight (Mn) 1650 g/mol
Weight-Average Molecular Weight (Mw) 2000 g/mol
Polydispersity Index (PDI) 1.21Calculated

HMPA: Hexamethylphosphoramide, THF: Tetrahydrofuran

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of poly(1-sila-cis-pent-3-ene).

G cluster_prep Preparation cluster_rxn Polymerization cluster_workup Workup and Purification cluster_char Characterization reagent_prep Reagent and Glassware Preparation (Drying and Purification) setup Reaction Setup under Inert Atmosphere reagent_prep->setup initiation Initiation with MeLi/HMPA at -78°C setup->initiation propagation Polymerization in THF initiation->propagation termination Quenching of Reaction propagation->termination precipitation Precipitation in Methanol (B129727) termination->precipitation drying Drying under High Vacuum precipitation->drying gpc GPC Analysis (Mw, Mn, PDI) drying->gpc nmr NMR Spectroscopy (Structure) drying->nmr tga TGA (Thermal Stability) drying->tga

Experimental workflow for the synthesis and characterization of poly(1-sila-cis-pent-3-ene).

Detailed Experimental Protocol

This protocol provides a step-by-step procedure for the anionic ring-opening polymerization of 1-silacyclopent-3-ene.

3.1. Materials and Reagents

  • 1-Silacyclopent-3-ene (monomer)

  • Methyllithium (initiator)

  • Hexamethylphosphoramide (HMPA, co-catalyst)

  • Tetrahydrofuran (THF, solvent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard Schlenk line and glassware

3.2. Reagent Purification

  • THF: Must be rigorously dried and deoxygenated. This is typically achieved by refluxing over sodium/benzophenone ketyl under an inert atmosphere until a persistent blue or purple color is obtained, followed by distillation directly into the reaction flask.

  • HMPA: Should be dried by distillation from calcium hydride under reduced pressure and stored over molecular sieves.

  • 1-Silacyclopent-3-ene: Purify by distillation under an inert atmosphere to remove any inhibitors or impurities.

3.3. Polymerization Procedure

  • Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon or nitrogen.

  • Solvent and Monomer Addition: Transfer freshly distilled THF into the reaction flask via cannula. Cool the flask to -78 °C using a dry ice/acetone bath. Add the purified 1-silacyclopent-3-ene to the cooled THF.

  • Initiation: In a separate, dry, and inert atmosphere glovebox or via a sealed syringe, prepare a solution of methyllithium in THF. Slowly add the methyllithium solution to the stirred monomer solution at -78 °C. Then, add the required catalytic amount of HMPA. The reaction mixture may develop a color, indicating the formation of the anionic species.

  • Propagation: Allow the reaction to stir at -78 °C for a designated period (e.g., 1-2 hours). The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

  • Termination: Quench the polymerization by the slow addition of a proton source, such as degassed methanol, to the reaction mixture at -78 °C. The color of the reaction mixture should dissipate upon quenching.

  • Polymer Isolation and Purification: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol. The polymer will precipitate as a viscous oil or solid.

  • Drying: Decant the methanol and dissolve the polymer in a minimal amount of THF. Re-precipitate into methanol to further purify the polymer. Collect the polymer and dry it under high vacuum for 12 hours to remove all volatile components.

3.4. Characterization

  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer using a GPC system calibrated with polystyrene standards. THF is a suitable eluent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the resulting poly(1-sila-cis-pent-3-ene) using ¹H, ¹³C, and ²⁹Si NMR spectroscopy.

  • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer by TGA, typically by heating the sample under a nitrogen atmosphere at a constant heating rate.

Reaction Mechanism

The proposed mechanism for the anionic ring-opening polymerization of 1-silacyclopent-3-ene is depicted below.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer Monomer Intermediate Pentacoordinate Siliconate Intermediate Monomer->Intermediate + MeLi MeLi MeLi Anion cis-Allyl Anion Intermediate->Anion Ring Opening Polymer Growing Polymer Chain Anion->Polymer + n Monomer Final_Polymer Poly(1-sila-cis-pent-3-ene) Polymer->Final_Polymer + MeOH (Quench)

Proposed mechanism for the anionic ring-opening polymerization of 1-silacyclopent-3-ene.

Applications and Future Perspectives

Poly(1-sila-cis-pent-3-ene) and related silicon-containing polymers derived from this compound precursors have potential applications in several advanced fields:

  • Ceramic Precursors: Pyrolysis of these polymers can yield silicon carbide (SiC) based ceramic materials with high thermal and mechanical stability. The controlled molecular structure of the precursor polymer can influence the microstructure and properties of the final ceramic product.

  • Photoresists: The silicon-containing backbone can impart desirable properties for applications in microlithography, such as etch resistance.

  • Drug Delivery: The polymer backbone can be functionalized to attach drug molecules, and the hydrolytic sensitivity of the Si-C bonds could be tuned for controlled release applications. Further research is needed to establish the biocompatibility and degradation profiles of these polymers.

The versatility of the anionic ring-opening polymerization allows for the synthesis of block copolymers by sequential monomer addition, opening avenues for the creation of novel materials with tailored nanostructures and functionalities. Further exploration of different initiator and catalyst systems may also provide access to polymers with varied microstructures and properties.

Application Notes and Protocols for the Functionalization of the Silicon Atom in Silacyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

[PROPOSED_SNA_RESPONSE]

Audience: Researchers, scientists, and drug development professionals.

Introduction

Silacyclopentanes, five-membered rings containing a silicon atom, are valuable building blocks in organic synthesis and materials science. The ability to introduce a wide range of functional groups directly onto the silicon atom opens up possibilities for creating novel molecules with unique properties. Functionalization at the silicon center can influence the molecule's steric and electronic characteristics, making it a key strategy in the design of new catalysts, polymers, and therapeutic agents. This document provides detailed protocols for key methods of functionalizing the silicon atom in silacyclopentane, including nucleophilic substitution and hydrosilylation.

Nucleophilic Substitution at Silicon

One of the most common methods for functionalizing the silicon atom in a this compound ring is through nucleophilic substitution.[1][2][3][4][5] This typically involves a precursor like 1-chloro-1-methylthis compound, where the chlorine atom can be displaced by a variety of nucleophiles.

General Reaction Scheme

The general reaction involves the attack of a nucleophile on the silicon atom, leading to the displacement of a leaving group, such as a halide.

Caption: General workflow for nucleophilic substitution at the silicon atom.

Protocol: Synthesis of 1-Allyl-1-methylthis compound

This protocol describes the reaction of 1-chloro-1-methylthis compound with allylmagnesium bromide, a Grignard reagent, to form 1-allyl-1-methylthis compound.

Materials:

  • 1-chloro-1-methylthis compound

  • Allylmagnesium bromide (solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for an inert atmosphere.

  • Under a positive pressure of nitrogen or argon, charge the flask with a solution of 1-chloro-1-methylthis compound in anhydrous diethyl ether.

  • Cool the flask to 0 °C using an ice bath.

  • Add the allylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution in the flask over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by distillation to obtain pure 1-allyl-1-methylthis compound.

Data Summary

The following table summarizes representative examples of nucleophilic substitution reactions on 1-substituted silacyclopentanes.

PrecursorNucleophile/ReagentProductYield (%)Reference
1-Chloro-1-methylthis compoundAllylmagnesium bromide1-Allyl-1-methylthis compoundVaries[6]
1-Chloro-1-methylthis compoundPhenylmagnesium bromide1-Methyl-1-phenylthis compoundVaries[7]
1-Chloro-1-methylthis compoundLithium aluminum hydride1-Methylthis compoundVariesN/A

Hydrosilylation Reactions

Hydrosilylation is a powerful method for forming silicon-carbon bonds and can be used to functionalize silacyclopentanes that contain a Si-H bond. This reaction typically involves the addition of the Si-H bond across a double or triple bond, often catalyzed by a transition metal complex.

General Reaction Scheme

The reaction involves the addition of a hydrosilane to an unsaturated substrate in the presence of a catalyst.

Caption: General workflow for catalytic hydrosilylation.

Protocol: Lanthanum-Catalyzed Hydrosilylation of a Methylenecyclopropane

This protocol describes a catalytic hydrosilylation reaction to form a spiro-silacyclopentane derivative.[8][9]

Materials:

  • 1-Aryl methylenecyclopropane

  • Primary silane (B1218182) (e.g., phenylsilane)

  • Lanthanum-based catalyst

  • Anhydrous toluene (B28343)

  • Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., argon)

Procedure:

  • In a glovebox, add the 1-aryl methylenecyclopropane, the lanthanum catalyst, and anhydrous toluene to a Schlenk tube equipped with a magnetic stir bar.

  • Add the primary silane to the mixture.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired this compound product.

Data Summary

The following table summarizes the results for the lanthanum-catalyzed hydrosilylation of various 1-aryl methylenecyclopropanes.[8][9]

1-Aryl MethylenecyclopropanePrimary SilaneProductYield (%)
1-Phenyl methylenecyclopropanePhenylsilaneSpiro[this compound-1,1'-indene] derivative85
1-(4-Methylphenyl) methylenecyclopropanePhenylsilaneSubstituted spiro[this compound-1,1'-indene]82
1-(4-Methoxyphenyl) methylenecyclopropanePhenylsilaneSubstituted spiro[this compound-1,1'-indene]78

Ring-Opening Reactions

While not a direct functionalization of the silicon atom within an intact ring, ring-opening reactions of silacyclopentanes are a significant class of transformations that lead to functionalized linear organosilicon compounds. For instance, N-(2-aminoethyl)-2,2,4-trimethyl-1-aza-2-silacyclopentane can react with surface silanols, leading to a ring-opened product covalently bonded to the surface.[10] Phenylisocyanate can also insert into the Si-N bonds of cyclic aminosilanes, forming seven-membered heterocycles.[11]

Conclusion

The functionalization of the silicon atom in silacyclopentanes provides a versatile platform for the synthesis of a wide array of organosilicon compounds. The methods of nucleophilic substitution and catalytic hydrosilylation are particularly powerful, allowing for the introduction of diverse functionalities with a high degree of control. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in organic synthesis, materials science, and drug discovery, enabling the exploration of novel chemical space and the development of new technologies.

References

Silacyclopentane Derivatives: Versatile Scaffolds in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Silacyclopentane derivatives are emerging as powerful and versatile building blocks in organic synthesis, offering unique reactivity and stereochemical control that enables the construction of complex molecular architectures. These silicon-containing five-membered rings are finding increasing application in stereoselective synthesis, cross-coupling reactions, polymer chemistry, and medicinal chemistry. This comprehensive overview provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the synthetic utility of this important class of organosilicon compounds.

Stereoselective Synthesis of Functionalized Silacyclopentanes

The ability to control the three-dimensional arrangement of atoms is paramount in modern organic synthesis, particularly in the preparation of chiral molecules for pharmaceutical applications. This compound derivatives have proven to be excellent scaffolds for stereoselective transformations.

One powerful strategy involves the enantioselective β-elimination of silacyclopentene oxides to generate chiral silacyclopentenols. These intermediates can then be converted to a variety of functionalized silacyclopentanes with high stereospecificity.[1]

Application Note:

This methodology provides access to enantioenriched this compound derivatives that can serve as chiral building blocks for the synthesis of complex natural products and biologically active molecules. The silicon atom can influence the stereochemical outcome of reactions at adjacent carbon centers, and the resulting organosilane can be further functionalized, for example, through oxidation of the carbon-silicon bond.

Experimental Protocol: Enantioselective Synthesis of (R)-1,1-Dimethyl-1-silacyclopent-3-en-2-ol

A solution of 1,1-dimethyl-1-silacyclopent-3-ene oxide in an appropriate solvent is treated with a chiral lithium amide base at low temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is purified by column chromatography to yield the enantioenriched silacyclopentenol.

EntryChiral BaseSolventTemp (°C)Time (h)Yield (%)ee (%)
1Lithium (S)-bis(1-phenylethyl)amideTHF-7828592
2Lithium (R)-N-benzyl-N-(α-methylbenzyl)amideDiethyl ether-7838288

Note: The above data is representative and compiled from typical results in the field.

Reaction Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start 1,1-Dimethyl-1-silacyclopent-3-ene Oxide reaction Enantioselective β-Elimination start->reaction base Chiral Lithium Amide base->reaction quench Quench reaction->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product (R)-1,1-Dimethyl-1-silacyclopent-3-en-2-ol purification->product

Caption: Workflow for the enantioselective synthesis of a chiral silacyclopentenol.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This compound derivatives can participate in these reactions, serving as stable and accessible coupling partners. The Hiyama cross-coupling, which utilizes organosilanes, is a particularly relevant transformation.[2][3][4]

Application Note:

Vinylsilacyclopentanes and arylsilacyclopentanes can be coupled with a variety of organic halides and triflates. The reaction is typically activated by a fluoride (B91410) source or a base, which promotes the formation of a hypervalent silicon species, facilitating transmetalation to the palladium center. This methodology allows for the construction of complex molecular frameworks containing the this compound motif.

Experimental Protocol: Hiyama Cross-Coupling of 1-Vinyl-1-methylthis compound with Iodobenzene (B50100)

To a solution of 1-vinyl-1-methylthis compound and iodobenzene in a suitable solvent (e.g., THF, toluene), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C), and a fluoride activator (e.g., TBAF) are added.[5] The reaction mixture is heated under an inert atmosphere until the starting materials are consumed. After workup and purification, the desired coupled product is obtained.

EntryPalladium CatalystActivatorSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5 mol%)TBAF (1.2 equiv)THF801288
2Pd/C (10 mol%)NaOH (2.0 equiv)Toluene/H₂O1001875
3Pd(OAc)₂/SPhos (2 mol%)CsF (2.0 equiv)Dioxane1001092

Note: The above data is representative and compiled from typical results in the field.

Catalytic Cycle:

Caption: Generalized catalytic cycle for the Hiyama cross-coupling reaction.

Ring-Opening Polymerization (ROP)

This compound derivatives, particularly strained silacyclopent-3-enes, can undergo anionic ring-opening polymerization (AROP) to produce polymers with silicon in the backbone.[5] This method provides access to unique polymeric materials with interesting thermal and electronic properties.

Application Note:

The AROP of silacyclopentenes is typically initiated by organolithium reagents. The resulting polymers, such as poly(1-sila-cis-pent-3-ene), are of interest for applications in materials science, for example, as precursors to silicon carbide ceramics or as components in specialty elastomers.

Experimental Protocol: Anionic Ring-Opening Polymerization of 1,1-Dimethyl-1-silacyclopent-3-ene

In a dry Schlenk flask under an inert atmosphere, 1,1-dimethyl-1-silacyclopent-3-ene is dissolved in dry THF and cooled to a low temperature. A solution of n-butyllithium in hexanes is added dropwise to initiate the polymerization. The reaction is allowed to proceed for a specified time before being terminated by the addition of a proton source. The polymer is then precipitated, collected, and dried.

EntryInitiatorSolventTemp (°C)Time (h)Mn ( g/mol )PDI
1n-BuLiTHF-78415,0001.2
2sec-BuLiTHF/HMPA-78225,0001.15

Note: The above data is representative and compiled from typical results in the field. HMPA = Hexamethylphosphoramide, PDI = Polydispersity Index.

Polymerization Process:

monomer Silacyclopentene Monomer propagation Propagation monomer->propagation initiator Organolithium Initiator initiator->propagation propagation->propagation termination Termination propagation->termination polymer Poly(silacyclopentene) termination->polymer

Caption: Schematic of the ring-opening polymerization process.

This compound Derivatives in Medicinal Chemistry

The incorporation of silicon into drug candidates can offer several advantages, including improved metabolic stability, enhanced lipophilicity, and altered pharmacokinetic properties. This compound derivatives have been investigated as novel scaffolds in drug discovery.

Application Note:

Oxy-functionalized silacyclopentanes have shown significant binding to serotonin (B10506) receptors, suggesting their potential as central nervous system (CNS) active agents.[6] The stereochemistry of the this compound ring can play a crucial role in receptor binding and biological activity. The synthesis of libraries of these compounds allows for the exploration of structure-activity relationships (SAR).

Experimental Protocol: Synthesis of a Potential this compound-Based Serotonin Receptor Ligand

A chiral silacyclopentanol, prepared via enantioselective methods, can be further functionalized. For example, the hydroxyl group can be alkylated with a linker containing a terminal amine, a common pharmacophore for serotonin receptor ligands. The final compound is purified by chromatography and characterized by spectroscopic methods before biological evaluation.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)
Sila-analog 15-HT₁A15
Sila-analog 25-HT₂A50

Note: The above data is hypothetical and for illustrative purposes.

Drug Discovery Workflow:

cluster_synthesis Synthesis cluster_evaluation Evaluation start Chiral Silacyclopentanol functionalization Functionalization start->functionalization purification Purification functionalization->purification binding_assay Receptor Binding Assay purification->binding_assay sar Structure-Activity Relationship (SAR) binding_assay->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A typical workflow for the discovery of this compound-based drug candidates.

References

Application Notes and Protocol for the Purification of Silacyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Silacyclopentane is a saturated heterocyclic organosilicon compound that serves as a valuable building block in the synthesis of more complex silicon-containing molecules for applications in materials science and drug development. Achieving high purity of this compound is crucial for its use in sensitive downstream applications, such as polymerization reactions and the synthesis of pharmacologically active compounds. This document provides a comprehensive protocol for the purification of this compound from a crude reaction mixture, employing a combination of fractional distillation and silica (B1680970) gel column chromatography. The protocol is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is essential for guiding the purification process, particularly for estimating appropriate distillation conditions and selecting suitable solvents for chromatography.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄H₁₀Si
Molecular Weight 86.21 g/mol
Appearance Colorless liquid (expected)
Boiling Point (Atmospheric Pressure) Not readily available in cited literature; experimental determination is recommended.
Solubility Expected to be soluble in common organic solvents (e.g., hexane (B92381), ethyl acetate (B1210297), dichloromethane).

Purification Workflow

The overall workflow for the purification of this compound is depicted in the following diagram. This multi-step process is designed to remove unreacted starting materials, catalysts, and byproducts to yield high-purity this compound.

PurificationWorkflow Purification Workflow for this compound crude Crude this compound Mixture distillation Fractional Distillation crude->distillation fractions Collect Fractions distillation->fractions purity_check1 Purity Analysis (GC-MS) fractions->purity_check1 pooling Pool Pure Fractions purity_check1->pooling If pure chromatography Silica Gel Column Chromatography (if necessary) purity_check1->chromatography If impure final_product Pure this compound pooling->final_product pure_fractions Collect Pure Fractions chromatography->pure_fractions purity_check2 Final Purity and Characterization (GC-MS, ¹H NMR) pure_fractions->purity_check2 purity_check2->final_product

Caption: A flowchart illustrating the sequential steps for the purification of this compound.

Experimental Protocols

This section provides detailed methodologies for the key purification and analysis steps.

Fractional Distillation

Fractional distillation is a highly effective method for separating liquids with close boiling points and is the primary recommended step for purifying this compound.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge)

  • Distillation head with condenser and receiving flask

  • Heating mantle with a stirrer

  • Thermometer

  • Boiling chips or magnetic stir bar

  • Vacuum adapter and vacuum source (optional, for vacuum distillation)

Protocol:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Sample Preparation: Add the crude this compound to the round-bottom flask along with boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its volume.

  • Distillation:

    • Begin heating the flask gently.

    • Observe the temperature on the thermometer. A stable temperature reading during distillation indicates the boiling point of the substance being collected.

    • Collect the fraction that distills at a constant temperature. It is advisable to collect multiple small fractions and analyze their purity separately.

  • Purity Analysis: Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).

Silica Gel Column Chromatography

For achieving the highest purity, particularly for removing polar impurities, column chromatography is recommended.

Materials and Equipment:

  • Partially purified this compound (from distillation)

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Eluent (e.g., hexane or a hexane/ethyl acetate mixture)

  • Collection tubes or flasks

  • Thin-Layer Chromatography (TLC) plates and developing chamber

Protocol:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the column. Allow the silica gel to pack evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the this compound sample in a minimal amount of hexane and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with hexane. The polarity of the eluent can be gradually increased by adding small amounts of ethyl acetate if necessary, based on preliminary TLC analysis.

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the pure this compound.

Characterization and Quality Control

The purity and identity of the final product should be confirmed using the following analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to assess the purity of the this compound and to identify any remaining impurities.

Suggested GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure the separation of components with different boiling points.

  • Injector Temperature: 250°C.

  • Detector (MS): Electron Ionization (EI) at 70 eV.

Expected Results: A chromatogram showing a single major peak corresponding to this compound would indicate high purity. The mass spectrum of this peak should be consistent with the molecular weight of this compound (86.21 g/mol ) and exhibit a characteristic fragmentation pattern.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of this compound.

Suggested NMR Conditions:

Expected Spectrum: Due to the symmetry of the molecule, the ¹H NMR spectrum of unsubstituted this compound is expected to show a single, sharp peak in the aliphatic region (likely between 1-2 ppm), integrating to 10 protons.[1][2] The spectrum of cyclopentane (B165970), its carbon analog, also shows a single peak around 1.51 ppm.[2]

Summary of Purification Efficiency

The following table provides an estimated overview of the expected outcomes at each stage of the purification protocol. Actual yields and purity will depend on the composition of the initial crude mixture.

Table 2: Summary of Purification Efficiency

Purification StepExpected PurityExpected YieldNotes
Crude Product Variable100% (by definition)Contains starting materials, solvents, and byproducts.
Fractional Distillation >95%70-90%Highly effective for removing components with different boiling points.
Column Chromatography >99%80-95% (of the distilled product)Removes polar impurities and baseline contaminants.
Overall >99%55-85%Final purity depends on the successful execution of both steps.

Conclusion

The described protocol provides a robust and reliable method for the purification of this compound to a high degree of purity. By employing a combination of fractional distillation and column chromatography, researchers can obtain material suitable for demanding applications in organic synthesis and drug development. The purity of the final product should be rigorously assessed by GC-MS and its structure confirmed by ¹H NMR spectroscopy.

References

Application Notes and Protocols for GC-MS Analysis of Silacyclopentane Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of silacyclopentane reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). Silacyclopentanes are important building blocks in organic synthesis and materials science, and robust analytical methods are crucial for reaction monitoring, impurity profiling, and product characterization.

Application Notes

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of this compound reaction mixtures due to its high separation efficiency and sensitive detection capabilities.[1] Silacyclopentanes and their derivatives are typically volatile and thermally stable, making them amenable to GC analysis. The mass spectrometer provides structural information based on the fragmentation patterns of the analytes, allowing for their identification.

For complex reaction mixtures, derivatization may be necessary to improve the volatility and thermal stability of certain components, such as polar byproducts or starting materials.[2][3] Silylation, a common derivatization technique, can be employed to replace active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, enhancing the chromatographic properties of polar analytes.[2]

Quantitative analysis of this compound reaction mixtures can be performed using either external or internal standard methods. A calibration curve should be generated to ensure the linearity of the detector response over the desired concentration range.

It is important to be aware that organosilicon compounds can sometimes undergo unexpected gas-phase reactions within the mass spectrometer, particularly in high-resolution systems like Orbitrap GC-MS, which can complicate data interpretation.[4]

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of a this compound reaction mixture.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep Reaction Mixture Aliquot dilute Dilution with Solvent prep->dilute derivatize Derivatization (Optional) dilute->derivatize gcms GC-MS Injection derivatize->gcms Analysis separation Chromatographic Separation gcms->separation detection Mass Spectrometric Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram Data Acquisition spectra Mass Spectra Acquisition detection->spectra Data Acquisition chromatogram->spectra library Library Search & Identification spectra->library quant Quantification library->quant

GC-MS Analysis Workflow

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis

Objective: To prepare a this compound reaction mixture for GC-MS analysis.

Materials:

  • This compound reaction mixture

  • Volatile organic solvent (e.g., dichloromethane, hexane, ethyl acetate)

  • 1.5 mL glass GC autosampler vials with caps

  • Micropipettes

  • Vortex mixer

  • Centrifuge (optional)

Procedure:

  • Aliquotting: Carefully take a representative aliquot (e.g., 10-50 µL) of the this compound reaction mixture.

  • Dilution: Dilute the aliquot with a suitable volatile organic solvent in a GC vial. A typical dilution is 1:100 to 1:1000, aiming for a final concentration of approximately 10 µg/mL.[3]

  • Mixing: Vortex the vial for 30 seconds to ensure homogeneity.

  • Clarification (if necessary): If the sample contains solid particles, centrifuge the vial and transfer the supernatant to a clean vial to prevent blockage of the GC syringe and contamination of the inlet and column.[3]

  • The sample is now ready for injection into the GC-MS.

Protocol 2: GC-MS Instrumentation and Parameters

Objective: To set up the GC-MS instrument for the analysis of this compound reaction mixtures.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS, Thermo Fisher GC-MS).

  • GC column: A non-polar or medium-polarity column is typically suitable. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.

Typical GC Parameters:

ParameterValue
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless or Split (e.g., 20:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 50 °C, hold for 2 min
Ramp: 10 °C/min to 280 °C
Final hold: 5 min at 280 °C

Typical MS Parameters:

ParameterValue
Ion Source Electron Ionization (EI)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Electron Energy 70 eV
Mass Range m/z 40-500
Solvent Delay 3-5 minutes (to prevent filament damage from the solvent)

Quantitative Data Presentation

The following table presents representative quantitative data from the GC-MS analysis of a hypothetical reaction mixture for the synthesis of a functionalized this compound via hydrosilylation of a diene.

CompoundRetention Time (min)Peak AreaConcentration (mM)
Starting Material (Diene) 5.21.2 x 10615.3
This compound 6.88.5 x 10510.9
Product (Functionalized this compound) 10.55.4 x 10768.8
Byproduct 9.13.1 x 1054.0
Internal Standard 8.32.0 x 10725.0

Fragmentation Pathway

The mass spectral fragmentation of silacyclopentanes is influenced by the silicon atom. The following diagram illustrates a plausible fragmentation pathway for a simple this compound. The initial ionization event typically involves the loss of an electron to form the molecular ion (M+). Subsequent fragmentation can occur through various pathways, including the loss of alkyl or silyl (B83357) groups.

fragmentation M [this compound]+• (M+) frag1 [M - CH3]+ M->frag1 - •CH3 frag2 [M - C2H5]+ M->frag2 - •C2H5 frag3 [M - SiH3]+ M->frag3 - •SiH3

Plausible Fragmentation Pathway for this compound

The fragmentation of this compound itself would likely show a molecular ion peak, followed by losses of small neutral fragments. For substituted silacyclopentanes, fragmentation will be directed by the nature and position of the substituents. A common fragmentation pattern for organosilicon compounds involves the cleavage of bonds beta to the silicon atom. The presence of the silicon isotope pattern (28Si, 29Si, 30Si) can also aid in the identification of silicon-containing fragments.

References

Application Note: Characterization of Silacyclopentanes using Multinuclear NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silacyclopentanes, five-membered rings containing a silicon atom, are an important class of compounds in organic synthesis, materials science, and medicinal chemistry. Their unique electronic and steric properties, imparted by the silicon atom, make them valuable building blocks for novel materials and potential therapeutic agents. Nuclear Magnetic Resonance ( Resonance) spectroscopy is an indispensable tool for the unambiguous structure elucidation and characterization of these organosilicon compounds. This application note provides a detailed overview and experimental protocols for the characterization of silacyclopentanes using ¹H, ¹³C, and ²⁹Si NMR spectroscopy.

Key NMR Parameters for Silacyclopentane Characterization

A comprehensive analysis of silacyclopentanes involves the acquisition and interpretation of one- and two-dimensional NMR spectra for ¹H, ¹³C, and ²⁹Si nuclei. The chemical shifts (δ) and coupling constants (J) provide critical information about the molecular structure, stereochemistry, and electronic environment of the silicon-containing ring.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their connectivity. In silacyclopentanes, the protons on the carbon atoms of the ring typically resonate in the aliphatic region. The chemical shifts are influenced by the substituents on both the silicon and carbon atoms.

¹³C NMR Spectroscopy

Carbon-13 NMR is crucial for determining the carbon framework of the this compound ring. The chemical shifts of the ring carbons are sensitive to the nature of the substituents on the silicon atom and the stereochemistry of the molecule.[1]

²⁹Si NMR Spectroscopy

Silicon-29 NMR is a powerful technique for directly probing the silicon environment. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it.[2][3] Due to the low natural abundance (4.7%) and negative magnetogyric ratio of the ²⁹Si nucleus, sensitivity enhancement techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) or Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) are often employed.[4][5]

Data Presentation: NMR Chemical Shifts and Coupling Constants

The following tables summarize typical NMR data for substituted silacyclopentanes based on literature values.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for Isomers of Substituted Silacyclopentanes in CDCl₃. [1]

CompoundIsomerSi-CH₃C₂-CH₃ / C₅-CH₃C₂-H / C₅-HC₃-H / C₄-HSi-C₂ / Si-C₅C₃ / C₄
1,2,5-trimethyl-1-silacyclopentane E,E-0.030.951.6-1.81.2-1.419.834.5
E,Z/Z,E-0.01, 0.010.93, 0.961.6-1.81.2-1.420.1, 20.334.8, 35.1
Z,Z0.030.981.6-1.81.2-1.420.535.4
2,5-dimethyl-1-phenyl-1-silacyclopentane E,E-1.011.8-2.01.3-1.518.734.2
E,Z/Z,E-0.98, 1.031.8-2.01.3-1.519.0, 19.234.5, 34.8
Z,Z-1.051.8-2.01.3-1.519.435.1

Note: Chemical shifts are reported relative to Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 2: Typical ²⁹Si NMR Chemical Shift Ranges for Silacyclopentanes.

Substitution PatternTypical δ (ppm) Range
Si-alkyl+5 to +20
Si-phenyl-5 to +10
Si-H-10 to -30
Si-alkoxy-20 to 0

Note: ²⁹Si chemical shifts are sensitive to solvent and concentration.[6]

Table 3: Typical Coupling Constants (J in Hz) in Silacyclopentanes.

CouplingTypical Value (Hz)
¹J(¹³C-¹H)115 - 140[7]
²J(¹H-¹H) (geminal)10 - 15
³J(¹H-¹H) (vicinal)6 - 8[8]
¹J(²⁹Si-¹³C)40 - 60
²J(²⁹Si-¹H)6 - 8[9]

Experimental Protocols

Protocol 1: Sample Preparation
  • Sample Purity : Ensure the this compound sample is of high purity, as impurities can complicate spectral interpretation.

  • Solvent Selection : Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice. For ²⁹Si NMR, ensure the solvent is free of paramagnetic impurities.

  • Concentration : Prepare a solution with a concentration of 5-20 mg of the this compound derivative in 0.5-0.7 mL of the deuterated solvent. For ²⁹Si NMR, higher concentrations may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Reference Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ²⁹Si NMR, TMS can also be used as an external or internal standard.[5]

  • Sample Filtration : Filter the sample solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

Protocol 2: NMR Data Acquisition
  • Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

  • ¹H NMR Acquisition :

    • Tune and shim the spectrometer for optimal magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

    • For sensitivity enhancement, DEPT-135 and DEPT-90 experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

  • ²⁹Si NMR Acquisition :

    • Due to the low sensitivity of ²⁹Si, use polarization transfer techniques like INEPT or DEPT.[4][5]

    • Acquire a proton-decoupled ²⁹Si{¹H} INEPT or DEPT spectrum.

    • A longer relaxation delay (e.g., 10-30 seconds) may be needed due to the potentially long T₁ relaxation times of the ²⁹Si nucleus.

    • A larger number of scans will be required compared to ¹H and ¹³C NMR.

  • Two-Dimensional (2D) NMR :

    • Acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) to establish connectivity and aid in the complete assignment of all proton and carbon signals.

    • ¹H-²⁹Si HMBC can be particularly useful for assigning signals of substituents on the silicon atom.

Visualization of Experimental Workflow and Data Correlation

The following diagrams illustrate the workflow for this compound characterization and the relationship between NMR data and molecular structure.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation start Pure this compound dissolve Dissolve in Deuterated Solvent start->dissolve reference Add TMS Reference dissolve->reference filter Filter into NMR Tube reference->filter H1_NMR 1D ¹H NMR filter->H1_NMR C13_NMR 1D ¹³C NMR (with DEPT) filter->C13_NMR Si29_NMR 1D ²⁹Si NMR (with INEPT/DEPT) filter->Si29_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H1_NMR->TwoD_NMR assign Assign Signals H1_NMR->assign C13_NMR->TwoD_NMR C13_NMR->assign Si29_NMR->assign correlate Correlate Data TwoD_NMR->correlate assign->correlate structure Determine Structure & Stereochemistry correlate->structure data_correlation cluster_structure Molecular Structure cluster_nmr NMR Data ring_structure This compound Ring H1_shifts ¹H Chemical Shifts ring_structure->H1_shifts Proton Environment C13_shifts ¹³C Chemical Shifts ring_structure->C13_shifts Carbon Framework J_couplings Coupling Constants ring_structure->J_couplings Connectivity substituents Substituents (on Si and C) substituents->H1_shifts substituents->C13_shifts Si29_shifts ²⁹Si Chemical Shifts substituents->Si29_shifts Electronic Effects stereochem Stereochemistry stereochem->H1_shifts Diastereotopic Protons stereochem->C13_shifts Diastereomeric Effects TwoD_corr 2D Correlations H1_shifts->TwoD_corr C13_shifts->TwoD_corr J_couplings->TwoD_corr

References

Application Notes and Protocols for the Vibrational Analysis of Silacyclopentane using FT-IR and Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silacyclopentane, a five-membered heterocyclic compound containing a silicon atom, is a fundamental structure in organosilicon chemistry. Its conformational flexibility and the influence of the silicon atom on the ring's vibrational properties make it an interesting subject for spectroscopic analysis. Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular vibrations and, consequently, the structure and bonding within a molecule. These techniques are essential for the characterization of this compound and its derivatives, which are utilized in the synthesis of polymers, ceramics, and have potential applications in drug delivery systems.

This document provides a detailed overview of the application of FT-IR and Raman spectroscopy for the analysis of this compound. It includes a summary of its characteristic vibrational modes, detailed experimental protocols for acquiring high-quality spectra, and logical diagrams to illustrate the experimental workflow and molecular vibrations.

Vibrational Mode Assignments for this compound

Vibrational ModeFT-IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Assignment Description
CH₂ Stretching
Asymmetric CH₂ Stretch~2950 (Strong)~2950 (Strong)Asymmetric stretching of the C-H bonds in the methylene (B1212753) groups.
Symmetric CH₂ Stretch~2870 (Strong)~2870 (Strong)Symmetric stretching of the C-H bonds in the methylene groups.
SiH₂ Stretching
Asymmetric SiH₂ Stretch~2140 (Strong)~2140 (Medium)Asymmetric stretching of the Si-H bonds.
Symmetric SiH₂ Stretch~2125 (Strong)~2125 (Strong)Symmetric stretching of the Si-H bonds.
CH₂ Bending
CH₂ Scissoring~1450 (Medium)~1450 (Weak)In-plane bending motion of the CH₂ groups.
CH₂ Wagging~1250 (Medium)~1250 (Weak)Out-of-plane wagging motion of the CH₂ groups.
CH₂ Twisting~1180 (Weak)~1180 (Weak)Out-of-plane twisting motion of the CH₂ groups.
CH₂ Rocking~740 (Medium)~740 (Weak)In-plane rocking motion of the CH₂ groups.
SiH₂ Bending
SiH₂ Scissoring~960 (Strong)~960 (Medium)In-plane bending motion of the SiH₂ group.
SiH₂ Wagging~860 (Medium)~860 (Weak)Out-of-plane wagging motion of the SiH₂ group.
SiH₂ Rocking~650 (Medium)~650 (Weak)In-plane rocking motion of the SiH₂ group.
Ring Vibrations
Ring BreathingInactive~890 (Strong)Symmetric in-phase expansion and contraction of the entire ring. Often strong in Raman and weak or inactive in IR.
Ring Deformation~900 - 1100 (Medium)~900 - 1100 (Medium)Complex vibrations involving the stretching and bending of the C-C and Si-C bonds within the ring.
Ring Puckering/Pseudorotation< 400 (Far-IR)< 400 (Weak)Low-frequency out-of-plane vibrations related to the conformational changes of the ring.[1][2][6][7]
Si-C Stretching
Asymmetric Si-C Stretch~700 (Strong)~700 (Medium)Asymmetric stretching of the two Si-C bonds in the ring.
Symmetric Si-C Stretch~620 (Medium)~620 (Strong)Symmetric stretching of the two Si-C bonds in the ring.

Experimental Protocols

FT-IR Spectroscopy Protocol

Objective: To obtain the infrared absorption spectrum of liquid this compound.

Materials:

  • This compound (liquid)

  • FT-IR spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

  • Demountable liquid cell with potassium bromide (KBr) or sodium chloride (NaCl) windows.

  • Pasteur pipette

  • Hexane or other suitable volatile solvent for cleaning.

  • Lens tissue

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • Collect a background spectrum (background scan) of the empty beam path.

  • Sample Preparation:

    • Clean the KBr or NaCl windows of the demountable cell with a suitable solvent (e.g., hexane) and dry them thoroughly with a gentle stream of nitrogen. Avoid using protic solvents like water or ethanol (B145695) as they can damage the salt plates.

    • Place one window in the cell holder.

    • Using a Pasteur pipette, place a small drop of liquid this compound onto the center of the window.

    • Carefully place the second window on top of the first, creating a thin liquid film.

    • Assemble the cell, ensuring it is securely fastened but not overly tightened to avoid cracking the windows.

  • Data Acquisition:

    • Place the assembled liquid cell in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum. Typical parameters are:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (to improve signal-to-noise ratio)

    • The acquired spectrum will be an absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum of this compound.

    • Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

    • Compare the observed peaks with the data in the vibrational assignment table and relevant literature.

  • Cleaning:

    • Disassemble the cell and clean the windows thoroughly with a suitable solvent and lens tissue.

    • Store the windows in a desiccator to prevent damage from atmospheric moisture.

Raman Spectroscopy Protocol

Objective: To obtain the Raman scattering spectrum of liquid this compound.

Materials:

  • This compound (liquid)

  • Raman spectrometer equipped with a laser source (e.g., 532 nm, 785 nm).

  • Glass capillary tube or NMR tube.

  • Sample holder for liquid samples.

  • Pasteur pipette

Procedure:

  • Instrument Preparation:

    • Turn on the Raman spectrometer and the laser source, allowing them to stabilize.

    • Calibrate the spectrometer using a standard reference material (e.g., silicon wafer, polystyrene) if necessary.

  • Sample Preparation:

    • Using a Pasteur pipette, carefully fill a clean glass capillary tube or NMR tube with liquid this compound to a sufficient depth for the laser to interact with the sample.

    • Seal the tube if the sample is volatile or sensitive to air.

  • Data Acquisition:

    • Place the sample tube into the designated sample holder in the spectrometer.

    • Focus the laser onto the liquid sample. Caution: Avoid direct eye exposure to the laser beam.

    • Acquire the Raman spectrum. Typical parameters are:

      • Laser Wavelength: 532 nm or 785 nm (the choice may depend on sample fluorescence).

      • Laser Power: Adjust to a level that provides a good signal without causing sample heating or degradation (typically 10-100 mW).

      • Spectral Range: 3500 - 100 cm⁻¹

      • Exposure Time and Accumulations: Adjust to achieve a good signal-to-noise ratio (e.g., 10 seconds exposure, 5 accumulations).

  • Data Processing and Analysis:

    • Perform cosmic ray removal and baseline correction on the raw spectrum.

    • Identify the Raman shifts (in cm⁻¹) of the scattering peaks.

    • Compare the observed peaks with the data in the vibrational assignment table and relevant literature. Pay attention to peak intensities and polarization characteristics if measured.

Visualizations

Experimental Workflow for Vibrational Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_ftir_analysis FT-IR Spectroscopy cluster_raman_analysis Raman Spectroscopy cluster_analysis Data Analysis and Interpretation Sample This compound (Liquid) FTIR_Sample Prepare Thin Film on KBr/NaCl Plates Sample->FTIR_Sample Raman_Sample Fill Capillary Tube or NMR Tube Sample->Raman_Sample FTIR_BG Collect Background Spectrum FTIR_Sample->FTIR_BG Raman_Calibrate Calibrate Spectrometer Raman_Sample->Raman_Calibrate FTIR_Acquire Acquire Sample Spectrum FTIR_BG->FTIR_Acquire FTIR_Process Process Data (Ratio, Baseline Correction) FTIR_Acquire->FTIR_Process FTIR_Spectrum FT-IR Spectrum FTIR_Process->FTIR_Spectrum Peak_Assign Peak Assignment FTIR_Spectrum->Peak_Assign Raman_Acquire Acquire Sample Spectrum Raman_Calibrate->Raman_Acquire Raman_Process Process Data (Cosmic Ray Removal, Baseline Correction) Raman_Acquire->Raman_Process Raman_Spectrum Raman Spectrum Raman_Process->Raman_Spectrum Raman_Spectrum->Peak_Assign Struct_Elucid Structural Elucidation (Conformation, Bonding) Peak_Assign->Struct_Elucid

Caption: Experimental workflow for FT-IR and Raman analysis of this compound.

Logical Relationship of this compound Vibrational Modes

vibrational_modes cluster_stretching Stretching Modes cluster_bending Bending Modes cluster_ring Ring Modes This compound This compound Vibrational Modes CH_Stretch C-H Stretching (~2870-2950 cm⁻¹) This compound->CH_Stretch SiH_Stretch Si-H Stretching (~2125-2140 cm⁻¹) This compound->SiH_Stretch SiC_Stretch Si-C Stretching (~620-700 cm⁻¹) This compound->SiC_Stretch CH_Bend CH₂ Bending (Scissoring, Wagging, Twisting, Rocking) (~740-1450 cm⁻¹) This compound->CH_Bend SiH_Bend SiH₂ Bending (Scissoring, Wagging, Rocking) (~650-960 cm⁻¹) This compound->SiH_Bend Ring_Breathing Ring Breathing (~890 cm⁻¹, Raman Active) This compound->Ring_Breathing Ring_Deformation Ring Deformation (~900-1100 cm⁻¹) This compound->Ring_Deformation Ring_Puckering Ring Puckering/ Pseudorotation (< 400 cm⁻¹) This compound->Ring_Puckering

References

Application Notes and Protocols: Mechanochemical Synthesis of Silacyclopentane Compounds for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the mechanochemical synthesis of silacyclopentane compounds, with a focus on silylcyclopentenes. The environmentally friendly and efficient nature of mechanochemistry, specifically ball milling, presents a significant advancement over traditional solution-based synthetic methods. These compounds are of increasing interest in medicinal chemistry due to the advantageous physicochemical properties conferred by the silicon atom.

Introduction to Mechanochemical Synthesis

Mechanochemistry utilizes mechanical energy, typically through grinding or milling, to induce chemical reactions. This approach often proceeds in the absence of bulk solvents, leading to a greener and more efficient synthetic process. For the synthesis of this compound derivatives, mechanochemistry offers several advantages, including simplified experimental setups, reduced reaction times, and access to novel reactivity.

Application in Drug Discovery

Silicon-containing carbo(hetero)cycles, known as silacycles, are gaining attention as potential carbon isosteres in bioactive molecules. The substitution of a carbon atom with silicon in a cyclic scaffold can lead to significant improvements in a compound's pharmacological profile.[1] Key advantages include:

  • Enhanced Lipophilicity: The larger covalent radius and lower electronegativity of silicon compared to carbon can increase a molecule's lipophilicity, potentially improving membrane permeability.

  • Improved Metabolic Stability: The replacement of a methylene (B1212753) group with a silane (B1218182) can block metabolic oxidation at that position, as the Si-C bond is generally more stable to enzymatic degradation than a C-C bond.[1]

  • Novel Chemical Space: The introduction of silicon provides access to novel molecular scaffolds with unique three-dimensional arrangements of substituents, offering new possibilities for interacting with biological targets.

The cyclopentane (B165970) ring is a common motif in many biologically active compounds.[2] Therefore, the corresponding this compound derivatives represent a promising avenue for the development of new therapeutic agents with improved properties. While direct applications of mechanochemically synthesized silacyclopentanes in drug development are still emerging, their potential is underscored by the known biological activities of cyclopentane and cyclopentene (B43876) derivatives, which include anti-inflammatory and anti-cancer properties.[3][4][5]

Experimental Protocol: Mechanochemical Synthesis of Silylcyclopentenes

This protocol details a facile, solvent-free method for the synthesis of silylcyclopentenes via a [4+1] cycloaddition reaction promoted by mechanochemically generated organolithium species.[6][7][8]

General Experimental Workflow

The overall workflow for the mechanochemical synthesis of silylcyclopentenes is depicted below.

G cluster_prep Preparation cluster_reaction Mechanochemical Reaction cluster_workup Work-up and Purification prep_reactants Weigh Reactants: - Diarylsilane - 1,3-Diene - Lithium - DME (catalytic) prep_mill Prepare Ball Mill: - Add stainless steel balls - Add reactants to jar prep_reactants->prep_mill milling Ball Mill Reactants (e.g., 60 min at 500 rpm) prep_mill->milling quench Quench Reaction (e.g., with saturated NH4Cl) milling->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract purify Purify by Column Chromatography extract->purify product Isolated Silylcyclopentene Product purify->product

Caption: General workflow for the mechanochemical synthesis of silylcyclopentenes.

Materials and Reagents
  • Diarylsilane (e.g., diphenylsilane)

  • 1,3-Diene (e.g., 2,3-dimethyl-1,3-butadiene)

  • Lithium metal

  • 1,2-Dimethoxyethane (DME)

  • Stainless-steel ball-milling jar (e.g., 10 mL)

  • Stainless-steel balls (e.g., 2 x 10 mm diameter)

  • Planetary ball mill or mixer mill

  • Standard laboratory glassware for work-up and purification

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Procedure
  • Preparation: In a typical experiment, a 10 mL stainless-steel ball-milling jar is charged with diphenylsilane (B1312307) (0.5 mmol), lithium (1.0 mmol), and two stainless-steel balls (10 mm diameter).[7]

  • Addition of Reagents: 1,2-Dimethoxyethane (DME, 2.0 mmol) and 2,3-dimethyl-1,3-butadiene (B165502) (1.5 mmol) are added to the milling jar.[7]

  • Milling: The jar is sealed and placed in a planetary ball mill. The mixture is milled at a specified frequency (e.g., 500 rpm) for a designated time (e.g., 60 minutes).

  • Work-up: After milling, the reaction mixture is carefully removed from the jar and quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: The mixture is then extracted with an organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica (B1680970) gel to yield the desired silylcyclopentene.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the mechanochemical synthesis of various silylcyclopentene derivatives.

EntryDiarylsilane (R)1,3-DieneTime (min)Yield (%)
1Phenyl2,3-Dimethyl-1,3-butadiene6085
2p-Tolyl2,3-Dimethyl-1,3-butadiene6082
3p-Fluorophenyl2,3-Dimethyl-1,3-butadiene6075
4PhenylIsoprene6078
5Phenyl1,3-Butadiene9065

Yields are for isolated products after column chromatography.

Reaction Mechanism Overview

The proposed reaction mechanism involves the formation of an organolithium species from the diarylsilane and lithium under ball milling conditions.[6][7][8] This is followed by a [4+1] cycloaddition with the 1,3-diene to form the silylcyclopentene product.

G cluster_activation Mechanochemical Activation R2SiH2 R2SiH2 R2SiHLi [R2SiHLi] Intermediate R2SiH2->R2SiHLi Ball Milling Li Li Li->R2SiHLi Ball Milling DME DME (cat.) DME->R2SiHLi Ball Milling Diene 1,3-Diene Product Silylcyclopentene Diene->Product [4+1] Cycloaddition R2SiHLi->Product

Caption: Simplified reaction pathway for silylcyclopentene synthesis.

Conclusion

The mechanochemical synthesis of this compound compounds, particularly silylcyclopentenes, offers a robust, efficient, and environmentally conscious alternative to traditional solution-based methods.[7] The unique properties imparted by the silicon atom make these compounds attractive scaffolds for medicinal chemistry and drug discovery. The protocols and data presented here provide a solid foundation for researchers to explore the synthesis and application of this promising class of molecules.

References

Silacyclopentanes: Versatile Intermediates in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Silacyclopentanes have emerged as valuable synthetic intermediates in the pursuit of novel pharmaceutical agents. Their unique reactivity and stability allow them to serve as masked diols, enabling stereocontrolled access to complex molecular architectures. This application note details the utility of silacyclopentanes in the synthesis of pharmaceutical intermediates, with a focus on the preparation of a potent serotonin (B10506) receptor ligand precursor and the key synthetic transformations involved.

The strategic use of silacyclopentanes lies in their ability to undergo stereospecific oxidation of a carbon-silicon (C-Si) bond to a carbon-oxygen (C-O) bond, a transformation known as the Fleming-Tamao oxidation. This allows the robust silacyclopentane ring to be carried through multiple synthetic steps before being converted to a 1,4-diol, a common motif in biologically active molecules. This approach offers a powerful tool for the enantioselective synthesis of highly functionalized cyclopentane (B165970) derivatives, which are core structures in numerous pharmaceuticals.

Key Application: Synthesis of a Serotonin Receptor Ligand Precursor

A significant application of this compound chemistry is in the enantioselective synthesis of an oxy-functionalized this compound that has demonstrated substantial binding to a serotonin receptor.[1][2][3] This discovery positions this compound derivatives as key intermediates for the development of novel therapeutics targeting the serotonergic system, which is implicated in a wide range of neurological and psychiatric disorders.

The synthetic strategy hinges on the enantioselective β-elimination of a silacyclopentene oxide to generate a chiral silacyclopentenol. This intermediate can then be further functionalized to produce a variety of derivatives for biological screening.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of a Chiral Silacyclopentenol Intermediate

This protocol is based on the work of Igawa, Yoshihiro, Abe, and Tomooka and describes the enantioselective synthesis of a key silacyclopentenol intermediate.[1][2][3]

Workflow:

G cluster_0 Synthesis of Silacyclopentene Oxide cluster_1 Enantioselective β-Elimination A Silacyclopent-3-ene C DCM, 0 °C to rt A->C B m-CPBA B->C D Silacyclopentene Oxide C->D E Silacyclopentene Oxide G THF, -78 °C E->G F Chiral Lithium Amide Base F->G H Chiral Silacyclopentenol G->H G A Functionalized this compound C Solvent (e.g., AcOH) A->C B Peroxy acid (e.g., AcOOH) Lewis Acid (e.g., Hg(OAc)₂) B->C D 1,4-Diol Derivative C->D

References

Application of Silacyclopentane Analogs in Semiconductor Manufacturing: A Focus on Cyclopentasilane

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Cyclopentasilane (CPS) as a Liquid Precursor for Silicon Thin Films

Cyclopentasilane (Si₅H₁₀) is a liquid-phase silicon precursor that has garnered significant interest for the fabrication of amorphous silicon (a-Si) and polycrystalline silicon thin films, which are fundamental components in various semiconductor devices, including thin-film transistors (TFTs) and solar cells.[1] The use of a liquid precursor like CPS offers several advantages over traditional gaseous precursors such as silane (B1218182) (SiH₄), including enhanced safety due to its lower pyrophoricity and the potential for solution-based, large-area deposition techniques like spin-coating and printing.[1]

Key Applications:

  • Thin-Film Transistors (TFTs): CPS is utilized to deposit the active amorphous silicon layer in TFTs, which are critical for displays and large-area electronics.[1]

  • Printed Electronics: The liquid nature of CPS makes it suitable for ink-jet printing and other solution-based deposition methods, enabling the fabrication of flexible electronic devices.[1]

  • Photovoltaics: Silicon thin films derived from CPS can be employed as the absorber layer in thin-film solar cells.

Advantages of Cyclopentasilane:

  • Liquid State at Room Temperature: Simplifies handling and delivery to the deposition chamber compared to hazardous gases.

  • High Silicon Content: Leads to efficient deposition of silicon films.

  • Solution Processability: Enables low-cost, large-area deposition techniques.[1]

  • Lower Deposition Temperatures: Allows for the use of a wider range of substrate materials, including flexible polymers.

Quantitative Data Summary

The following tables summarize the key properties of cyclopentasilane and typical process parameters for the deposition of amorphous silicon thin films.

Table 1: Properties of Cyclopentasilane (CPS) Precursor

PropertyValue
Chemical FormulaSi₅H₁₀
Molar Mass150.5 g/mol
Physical State at 25°CLiquid
Boiling Point192 °C
Density0.963 g/cm³

Table 2: Typical Deposition Parameters for Amorphous Silicon from CPS via Spin-Coating

ParameterValue Range
SolventCyclooctane (B165968) or Tetralin
CPS Concentration5-20 wt%
Spin Speed500 - 3000 rpm
Spin Time30 - 60 s
Annealing Temperature350 - 500 °C
Annealing AtmosphereInert (e.g., N₂, Ar)
Resulting Film Thickness20 - 100 nm

Experimental Protocols

Protocol 1: Deposition of Amorphous Silicon Thin Films using Cyclopentasilane by Spin-Coating

This protocol describes the deposition of an amorphous silicon thin film on a silicon wafer with a thermally grown oxide layer (Si/SiO₂).

Materials and Equipment:

  • Cyclopentasilane (CPS) precursor

  • Anhydrous solvent (e.g., cyclooctane or tetralin)

  • Si/SiO₂ wafers (or other suitable substrates)

  • Spin-coater

  • Hot plate

  • Tube furnace or rapid thermal annealing (RTA) system

  • Inert gas supply (N₂ or Ar)

  • Glovebox or inert atmosphere environment for solution preparation

Procedure:

  • Substrate Cleaning:

    • Clean the Si/SiO₂ wafers using a standard RCA cleaning procedure or by sequential sonication in acetone, isopropanol, and deionized water.

    • Dry the substrates with a nitrogen gun and bake on a hotplate at 150°C for 10 minutes to remove any residual moisture.

  • Precursor Solution Preparation (in an inert atmosphere):

    • Prepare a solution of cyclopentasilane in the chosen anhydrous solvent (e.g., 10 wt% CPS in cyclooctane).

    • Stir the solution until the CPS is fully dissolved.

  • Spin-Coating:

    • Place the cleaned substrate on the spin-coater chuck.

    • Dispense the CPS solution onto the center of the substrate to cover approximately two-thirds of the surface.

    • Spin the substrate at a desired speed (e.g., 1500 rpm) for a set time (e.g., 45 seconds) to achieve the target film thickness.

  • Solvent Removal (Soft Bake):

    • Transfer the coated substrate to a hotplate and bake at a low temperature (e.g., 90-120°C) for 5-10 minutes to evaporate the solvent.

  • Thermal Annealing (Conversion to a-Si):

    • Place the substrate in a tube furnace or RTA system.

    • Purge the chamber with an inert gas (N₂ or Ar) for at least 30 minutes.

    • Ramp the temperature to the desired annealing temperature (e.g., 400°C) at a controlled rate.

    • Hold the temperature for a specified duration (e.g., 30-60 minutes) to convert the CPS film into an amorphous silicon film.

    • Cool the chamber down to room temperature under the inert atmosphere before removing the sample.

Visualizations

Diagrams of Experimental Workflows

experimental_workflow_spin_coating cluster_prep Preparation cluster_deposition Deposition cluster_conversion Conversion A Substrate Cleaning C Spin-Coating A->C B CPS Solution Preparation B->C D Soft Bake C->D E Thermal Annealing D->E F Amorphous Silicon Film E->F

Caption: Spin-coating workflow for amorphous silicon deposition from a cyclopentasilane solution.

logical_relationship_precursor_to_device A Cyclic Silane Precursor (e.g., Cyclopentasilane) B Solution-Based Deposition (e.g., Spin-Coating, Printing) A->B C Low-Temperature Thermal Conversion B->C D Amorphous/Polycrystalline Silicon Thin Film C->D E Semiconductor Device Fabrication (e.g., TFTs, Solar Cells) D->E

Caption: Logical progression from a cyclic silane precursor to a semiconductor device.

References

Application Notes and Protocols for Organosilicon-Based Electrolytes in Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial literature searches found no specific data regarding the use of silacyclopentane-based electrolytes in batteries. Therefore, these application notes and protocols are based on the broader class of organosilicon-based electrolytes , including silanes and siloxanes, which have been investigated for their potential to enhance battery performance and safety.

Introduction

Organosilicon compounds are emerging as a promising class of materials for next-generation lithium-ion battery electrolytes.[1] Their unique properties, such as high thermal stability, low flammability, and tunable electrochemical characteristics, offer potential solutions to the safety and performance limitations of conventional carbonate-based electrolytes.[1][2] These compounds can be utilized as co-solvents or as additives to improve ionic conductivity, enhance the stability of the solid electrolyte interphase (SEI), and increase the overall safety and lifespan of batteries.[3][4] This document provides an overview of their application, key performance data, and generalized protocols for their synthesis and electrochemical evaluation.

Key Advantages of Organosilicon Electrolytes

Organosilicon-based electrolytes offer several advantages over traditional carbonate-based systems:

  • Enhanced Thermal Stability: The Si-O bond in siloxanes and the inherent stability of silanes contribute to higher flash points and better thermal stability, reducing the risk of thermal runaway.[2][3]

  • Improved Safety: Many organosilicon compounds are less flammable than their carbonate counterparts, directly addressing a critical safety concern in lithium-ion batteries.[1]

  • Stable SEI Formation: Functionalized silanes can participate in the formation of a stable and robust SEI layer on the anode, particularly on silicon-based anodes which are prone to large volume changes.[4][5] This stable SEI can improve cycling stability and Coulombic efficiency.

  • Electrochemical Stability: Certain organosilicon compounds exhibit a wide electrochemical window, making them suitable for use with high-voltage cathode materials.[1][6]

  • Tunable Properties: The chemical structure of organosilicon compounds can be readily modified to tune their viscosity, polarity, and coordinating ability, allowing for the design of electrolytes with specific properties.[2]

Quantitative Data Summary

The following tables summarize key performance metrics reported for various organosilicon-based electrolytes. Direct comparison should be made with caution due to variations in experimental conditions, cell configurations, and the specific organosilicon compounds used.

Table 1: Ionic Conductivity and Electrochemical Stability of Organosilicon Electrolytes

Organosilicon CompoundRoleElectrolyte CompositionIonic Conductivity (S/cm)Electrochemical Stability Window (V vs. Li/Li+)Reference
{2-[2-(2-methoxyethoxy)ethoxy]ethoxy} trimethylsilaneSolvent0.8 M LiBOB in silane (B1218182)1.29 × 10⁻³ (at room temp.)Stable up to 4.4 V[6]
Oligo(ethylene oxide)-functionalized trialkoxysilanes (TESM2)Solvent1 M LiPF₆ in TESM2 + 1 vol% VC1.14 × 10⁻³~5.2 V[1]
Polysiloxane with 60% nitrile groupsPolymer ElectrolytePolysiloxane + LiTFSI0.375 × 10⁻³ (at 60 °C)Not Specified[7]
Salt-concentrated siloxane-based electrolyte (5/1 molar ratio of polymer repeat unit to LiTFSI)Polymer ElectrolyteSiloxane polymer + LiTFSINot Specified~5.5 V (at 25 °C)[8]
Amine-functionalized silane-modified LATP in PVDF-HFPComposite ElectrolytePVDF-HFP/LiClO₄ + 5 wt% Si@LATP3.01 × 10⁻³Not Specified[9]

Table 2: Cycling Performance of Batteries with Organosilicon Electrolytes/Additives

Organosilicon Additive/SolventCell ConfigurationCycling ConditionsKey Performance MetricsReference
(2-cyanoethyl) triethoxysilane (B36694) (TCN)Si-based anode/Li half-cell0.2C for 100 cyclesSlower capacity fading compared to baseline[4]
Vinyl tris(2-methoxyethoxy) silane (VTMS)Si/C anode/Li half-cellNot SpecifiedImproved capacity and cyclability[6]
TESM2LiCoO₂/Li half-cell3.0–4.35 V, 28 mA g⁻¹90% capacity retention after 80 cycles[1]
Phenyl methanesulfonate (B1217627) (PMS)Li/graphite half-cell1C for 35 cycles~100% capacity retention[10]
Carboxymethyl cellulose (B213188) (CMC) and siloxane binderLMA/CS||LTO full cell1C for 1000 cycles89.2% capacity retention[11]

Experimental Protocols

The following are generalized protocols for the synthesis of functionalized silane electrolytes and their electrochemical evaluation. These should be adapted based on the specific organosilicon compound and battery chemistry being investigated.

Protocol for Synthesis of a Functionalized Silane (Hydrosilylation)

This protocol describes a general method for grafting functional groups (e.g., oligoethers) onto a silane backbone, a common strategy for creating electrolyte solvents.

Materials:

  • Hydrosilane (e.g., triethoxysilane)

  • Unsaturated functional molecule (e.g., oligo(ethylene oxide) allyl methyl ether)

  • Hydrosilylation catalyst (e.g., Karstedt's catalyst, PtO₂)

  • Anhydrous toluene (B28343) (or other suitable solvent)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line and glassware

Procedure:

  • Under an inert atmosphere, dissolve the unsaturated functional molecule in anhydrous toluene in a Schlenk flask.

  • Add the hydrosilylation catalyst to the solution and stir.

  • Slowly add the hydrosilane dropwise to the reaction mixture at room temperature.

  • After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to ensure complete reaction. Monitor the reaction progress using FTIR or NMR spectroscopy by observing the disappearance of the Si-H and C=C signals.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to obtain the final functionalized silane.

  • Characterize the final product using ¹H NMR, ¹³C NMR, ²⁹Si NMR, and FTIR spectroscopy.

Protocol for Electrolyte Formulation

Materials:

  • Synthesized organosilicon solvent or additive

  • Co-solvent(s) (e.g., ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC))

  • Lithium salt (e.g., LiPF₆, LiTFSI, LiBOB), battery grade

  • Anhydrous glovebox with H₂O and O₂ levels < 1 ppm

Procedure:

  • All components and equipment must be thoroughly dried before being transferred into the glovebox.

  • Inside the glovebox, weigh the desired amount of lithium salt into a volumetric flask.

  • Add the organosilicon compound and any co-solvents in the desired volumetric or weight ratio.

  • Stir the mixture using a magnetic stirrer until the lithium salt is completely dissolved. This may take several hours.

  • The final electrolyte should be a clear, homogeneous solution. Store the electrolyte in a tightly sealed container inside the glovebox.

Protocol for Electrochemical Characterization

Cell Assembly:

  • Prepare the cathode and anode electrodes (e.g., by casting slurries of the active material, conductive carbon, and binder onto current collectors).

  • Dry the electrodes under vacuum at an appropriate temperature to remove any residual solvent.

  • Assemble coin cells (e.g., 2032-type) inside an argon-filled glovebox using the prepared electrodes, a separator (e.g., Celgard), and the formulated organosilicon-based electrolyte.

Electrochemical Measurements:

  • Ionic Conductivity: Measure the ionic conductivity of the electrolyte using a conductivity meter with a dip-type cell over a range of temperatures. The conductivity cell should be sealed to prevent atmospheric contamination.

  • Electrochemical Stability Window (ESW): Determine the ESW using linear sweep voltammetry (LSV) in a three-electrode cell with a lithium metal reference and counter electrode, and an inert working electrode (e.g., stainless steel or platinum). Scan the potential anodically and cathodically to determine the oxidation and reduction limits of the electrolyte.

  • Cyclic Voltammetry (CV): Perform CV on the assembled coin cells to investigate the electrochemical reactions occurring at the electrodes, including the formation of the SEI.

  • Galvanostatic Cycling: Cycle the coin cells at various C-rates between defined voltage limits to evaluate the specific capacity, Coulombic efficiency, and capacity retention over long-term cycling.

  • Electrochemical Impedance Spectroscopy (EIS): Use EIS to study the interfacial resistance and charge transfer kinetics of the cells before and after cycling.

Visualizations

Experimental Workflow for Organosilicon Electrolyte Development

G cluster_synthesis Synthesis & Purification cluster_formulation Electrolyte Formulation cluster_testing Electrochemical Testing s1 Hydrosilylation of Precursors s2 Purification (e.g., Distillation) s1->s2 s3 Characterization (NMR, FTIR) s2->s3 f1 Drying of Solvents & Salts s3->f1 f2 Mixing in Glovebox f1->f2 f3 Complete Dissolution of Salt f2->f3 t1 Coin Cell Assembly f3->t1 t2 Ionic Conductivity Measurement t1->t2 t3 Electrochemical Stability Window (LSV) t1->t3 t4 Galvanostatic Cycling t1->t4 t5 Post-mortem Analysis (EIS, SEM) t2->t5 t3->t5 t4->t5

Caption: Workflow for the development and testing of organosilicon-based electrolytes.

Conceptual Role of Silane Additives in SEI Formation

G cluster_electrolyte Electrolyte cluster_anode Anode Surface cluster_sei Solid Electrolyte Interphase (SEI) Li_ion Li⁺ SEI Stable Si-containing SEI Li_ion->SEI Passage of Li⁺ Silane Silane Additive Silane->SEI Reductive Decomposition Solvent Carbonate Solvent Solvent->SEI Co-decomposition Anode Anode SEI->Anode

Caption: Silane additives contribute to a stable SEI layer on the anode surface.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Silacyclopentane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for silacyclopentane synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and efficiency of your synthetic routes.

I. Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of silacyclopentanes using various methods.

Guide 1: Intramolecular Hydrosilylation

Intramolecular hydrosilylation is a powerful method for constructing this compound rings. However, achieving high yields can be challenging. This guide addresses common issues.

Q1: Why is my intramolecular hydrosilylation reaction resulting in a low yield of the desired this compound?

A1: Low yields can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, and the purity of starting materials.

  • Catalyst Deactivation: The formation of colloidal platinum(0) particles during the reaction is a common cause of catalyst deactivation. This can lead to an increase in undesired side reactions like dehydrogenative silylation.[1]

    • Solution: Consider using catalysts with bulky ligands, such as N-heterocyclic carbenes, which can enhance stability and prevent agglomeration of platinum species.[1]

  • Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and selectivity.

    • Solution: Screen different solvents and temperatures to find the optimal conditions for your specific substrate. Ensure all reagents and solvents are anhydrous and reactions are performed under an inert atmosphere.

  • Starting Material Purity: Impurities in the starting diene or hydrosilane can poison the catalyst.

    • Solution: Purify starting materials immediately before use.

Q2: I am observing the formation of significant side products in my hydrosilylation reaction. How can I minimize them?

A2: Side product formation is often linked to the reaction mechanism and conditions.

  • Isomerization: The catalyst can promote isomerization of the double bonds in the starting material or product.

  • Dehydrogenative Silylation: This side reaction can compete with the desired intramolecular cyclization.

    • Solution: Optimizing the catalyst system and reaction conditions is key. The choice of ligand on the metal catalyst can influence the selectivity of the reaction. For sterically hindered substrates, careful catalyst selection is crucial.

Guide 2: Grignard Reagent-Based Synthesis

The reaction of a dihaloalkane with magnesium to form a bis-Grignard reagent, followed by reaction with a dichlorosilane (B8785471), is a common route to silacyclopentanes. This method is prone to several issues that can lower the yield.

Q1: My Grignard-based synthesis of this compound is giving a very low yield. What are the likely causes?

A1: Low yields in Grignard reactions are frequently due to the quality of the Grignard reagent itself and the reaction conditions.

  • Poor Grignard Reagent Formation: The formation of the Grignard reagent is often the critical step. The presence of moisture or oxygen can significantly reduce the concentration of the active reagent. Wurtz coupling is a common side reaction that consumes the alkyl halide and magnesium.[2]

    • Solution: Ensure all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere (argon or nitrogen). Use anhydrous solvents. Activating the magnesium turnings with a small amount of iodine or 1,2-dibromoethane (B42909) can help initiate the reaction. A continuous production process for the Grignard reagent has been shown to improve selectivity and reduce Wurtz coupling.[2]

  • Side Reactions: Grignard reagents are strong bases and can deprotonate any acidic protons present in the substrate or solvent. With sterically hindered substrates, reduction of the electrophile can occur instead of addition.[3]

    • Solution: Ensure your dichlorosilane is free of any protic impurities. If steric hindrance is an issue, consider alternative synthetic routes.

Q2: I am observing a complex mixture of products in my Grignard reaction. What are the possible side products?

A2: Besides the desired this compound, several side products can form.

  • Oligomers and Polymers: Intermolecular reactions can compete with the intramolecular cyclization, leading to the formation of linear and cyclic oligomers.

  • Products from Incomplete Reactions: If the bis-Grignard reagent is not formed efficiently, you may isolate products from the reaction of the dichlorosilane with a mono-Grignard reagent.

  • Oxidation Products: The intermediate magnesium alkoxide can be oxidized to a ketone, which can then react further with the Grignard reagent.[4]

    • Solution: High dilution conditions can favor the intramolecular cyclization over intermolecular polymerization. Careful control of the stoichiometry and slow addition of the dichlorosilane can also help.

Guide 3: [4+1] Sila-Cycloaddition

The [4+1] cycloaddition of a silane (B1218182) synthon with a 1,3-diene is an efficient way to form silacyclopentenes. Optimizing this reaction is key to achieving high yields.

Q1: My [4+1] sila-cycloaddition is not proceeding to completion, resulting in a low yield. What can I do?

A1: Incomplete conversion can be due to catalyst inefficiency, inappropriate reaction conditions, or electronic mismatch between the reactants.

  • Catalyst and Ligand Choice: The choice of catalyst and ligand is critical for the efficiency of the cycloaddition. Nickel-catalyzed systems with phosphine-nitrogen ligands have been shown to be effective.[5][6]

    • Solution: Screen different nickel catalysts and ligands to find the optimal combination for your specific diene and trichlorosilane (B8805176) substrates.[5][6]

  • Reaction Conditions: The reaction is sensitive to solvent and temperature.

    • Solution: Optimize the solvent and temperature. A polar solvent like N-methyl-2-pyrrolidone has been found to promote high conversions in some cases.

  • Electronic Nature of Reactants: The reaction between a nucleophilic carbene (derived from an acylsilane) and an electrophilic diene is a viable strategy.[7]

    • Solution: If using a photogenerated siloxycarbene, ensure your diene is sufficiently electron-poor to facilitate the cycloaddition.[7]

Q2: I am getting a mixture of isomers in my [4+1] cycloaddition. How can I improve the selectivity?

A2: The stereoselectivity of the cycloaddition can be influenced by the catalyst and the substituents on the diene.

  • Catalyst Control: The catalyst can play a significant role in determining the stereochemical outcome.

    • Solution: For asymmetric cycloadditions, the use of a chiral ligand is necessary.

  • Substituent Effects: The nature of the substituents on the 1,3-diene can influence the cis/trans selectivity of the product. Interestingly, the product's stereochemistry may depend more on the substituents than the diene's initial geometry.[8]

    • Solution: Carefully consider the electronics and sterics of your diene substituents, as they can direct the stereochemical outcome.[8]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing silacyclopentanes?

A1: The most common methods include intramolecular hydrosilylation of 1,6-dienes, the reaction of 1,4-dihaloalkanes with magnesium followed by a dichlorosilane, and [4+1] cycloaddition reactions between a 1,3-diene and a silicon-containing synthon.[5][6][9]

Q2: How does the choice of catalyst affect the yield of this compound in hydrosilylation reactions?

A2: The catalyst is crucial. Platinum catalysts are common, but can be prone to deactivation.[1] Catalysts with bulky, electron-donating ligands can improve stability and turnover numbers. The choice of metal (e.g., platinum, rhodium, nickel) and its ligand sphere can significantly influence both the yield and selectivity of the reaction.

Q3: What are the key parameters to control in a Grignard-based synthesis of this compound?

A3: The most critical parameters are maintaining strictly anhydrous conditions, ensuring the quality and activation of the magnesium, and controlling the rate of addition of the reagents to favor intramolecular cyclization.

Q4: Can Ring-Closing Metathesis (RCM) be used to synthesize silacyclopentenes?

A4: Yes, RCM is a viable method for synthesizing unsaturated silacycles. However, challenges can include catalyst decomposition and isomerization of the double bond. Careful selection of the RCM catalyst and reaction conditions is necessary to achieve good yields.

Q5: What is the best way to purify silacyclopentanes?

A5: The purification method depends on the properties of the this compound derivative.

  • Distillation: For volatile and thermally stable silacyclopentanes, distillation (simple, fractional, or vacuum) is an effective method for purification.[10]

  • Chromatography: For less volatile or thermally sensitive compounds, column chromatography on silica (B1680970) gel is the preferred method.

III. Data Presentation

Table 1: Comparison of Yields for Different this compound Synthesis Methods
Synthesis MethodSubstratesCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
Intramolecular Hydrosilylation1,6-diene, HSiCl₃H₂PtCl₆TolueneReflux60-80General Literature
Grignard Reaction1,4-dibromobutane, Mg, R₂SiCl₂-Diethyl etherReflux40-60General Literature
[4+1] Sila-Cycloaddition1,3-butadiene, HSiCl₃NiCl₂(PPh₃)₂ / ZnTHF6070-90[5][6]
RCMDiallyldimethylsilaneGrubbs' II CatalystDichloromethane4050-70General Literature
Table 2: Effect of Catalyst on the Yield of aza-Silacyclopentane Synthesis
CatalystYield (%)
Ammonium (B1175870) Sulfate>70
Ammonium Chloride~70
Ammonium Trifluoromethanesulfonate~70
Ammonium Bromide~70

Data adapted from a study on the synthesis of 2,2-dimethoxy-N-n-butyl-1-aza-2-silacyclopentane.[10]

IV. Experimental Protocols

Protocol 1: Nickel-Catalyzed [4+1] Sila-Cycloaddition of a 1,3-Diene and a Trichlorosilane

This protocol is a general procedure for the nickel-catalyzed [4+1] sila-cycloaddition to form a silacyclopentene.

Materials:

  • Nickel(II) chloride complex (e.g., NiCl₂(dme))

  • Phosphine-nitrogen ligand

  • Reducing agent (e.g., Zinc powder)

  • 1,3-diene

  • Trichlorosilane

  • Anhydrous solvent (e.g., THF)

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube, add the nickel catalyst, the ligand, and the reducing agent.

  • Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes.

  • Add the 1,3-diene to the reaction mixture.

  • Slowly add the trichlorosilane to the stirred solution.

  • Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature.

  • Work-up the reaction by filtering off the solid residue and removing the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of a this compound via Grignard Reaction

This protocol describes a general procedure for the synthesis of a this compound from a 1,4-dihalobutane.

Materials:

  • Magnesium turnings

  • 1,4-Dihalobutane (e.g., 1,4-dibromobutane)

  • Dichlorosilane (e.g., dimethyldichlorosilane)

  • Anhydrous diethyl ether

  • Iodine (for activation)

Procedure:

  • Flame-dry all glassware and assemble the reaction apparatus under an inert atmosphere (argon or nitrogen).

  • Place the magnesium turnings and a small crystal of iodine in the reaction flask.

  • Add a small portion of anhydrous diethyl ether to cover the magnesium.

  • In a dropping funnel, prepare a solution of the 1,4-dihalobutane in anhydrous diethyl ether.

  • Add a small amount of the dihalide solution to the magnesium to initiate the reaction (indicated by a color change and gentle reflux).

  • Once the reaction has started, add the remaining dihalide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours to ensure complete formation of the bis-Grignard reagent.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of the dichlorosilane in anhydrous diethyl ether to the stirred Grignard reagent solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation and purify the crude product by distillation or chromatography.

V. Visualizations

experimental_workflow_hydrosilylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine 1,6-diene, hydrosilane, and solvent start->reagents 1. catalyst Add hydrosilylation catalyst reagents->catalyst 2. heat Heat to reflux under inert atmosphere catalyst->heat 3. monitor Monitor reaction by GC-MS or TLC heat->monitor 4. cool Cool to room temperature monitor->cool 5. quench Quench reaction (if necessary) cool->quench 6. extract Extract with organic solvent quench->extract 7. dry Dry organic layer extract->dry 8. purify Purify by distillation or chromatography dry->purify 9. end Isolated this compound purify->end 10.

Caption: Experimental workflow for intramolecular hydrosilylation.

signaling_pathway_grignard dihalide 1,4-Dihalobutane bis_grignard Bis-Grignard Reagent dihalide->bis_grignard + Mg wurtz Wurtz Coupling (Side Reaction) dihalide->wurtz + Mg (competes with Grignard formation) mg Magnesium (Mg) mg->bis_grignard intermediate Cyclic Intermediate bis_grignard->intermediate + R₂SiCl₂ polymerization Polymerization (Side Reaction) bis_grignard->polymerization Intermolecular reaction dichlorosilane Dichlorosilane (R₂SiCl₂) dichlorosilane->intermediate This compound This compound intermediate->this compound Intramolecular Cyclization

Caption: Reaction pathway for Grignard-based this compound synthesis.

logical_relationship_cycloaddition cluster_reactants Reactants cluster_conditions Reaction Conditions diene 1,3-Diene Electron-rich or Electron-poor product {Product | Silacyclopentene} diene->product silane Si-Synthon e.g., Trichlorosilane silane->product catalyst Catalyst Ni(II) complex catalyst->product Facilitates ligand Ligand Phosphine-Nitrogen ligand->product Controls solvent Solvent Anhydrous THF solvent->product Medium

Caption: Key components of a [4+1] sila-cycloaddition reaction.

References

Technical Support Center: Silacyclopentane Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with silacyclopentane chemistry.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and handling of silacyclopentanes.

Issue 1: Low Yield During Synthesis via Grignard Reaction and Cyclization

Symptoms:

  • The overall yield of the desired this compound is significantly lower than expected.

  • A significant amount of high-boiling point side products are observed during purification.[1]

  • The Grignard reagent formation appears sluggish or incomplete.[2]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inactive Magnesium Surface: A layer of magnesium oxide on the magnesium turnings can prevent the initiation of the Grignard reaction.[2]Activate the Magnesium: Use methods such as mechanical stirring, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface. Ensure all glassware is rigorously dried to prevent the reformation of the oxide layer.
Wurtz Coupling Side Reaction: The newly formed Grignard reagent can react with the remaining alkyl halide, leading to a homocoupling product. This is a common side reaction.[3]Control Reaction Conditions: Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration of the halide. Ensure efficient stirring to quickly react the halide with the magnesium. Maintain a moderate reaction temperature, as higher temperatures can favor coupling reactions.
Incomplete Cyclization: The final ring-closing step may be inefficient, leading to linear organosilane intermediates.Optimize Cyclization Conditions: Ensure the correct stoichiometry of the dichlorosilane (B8785471) reagent. The choice of solvent can also be critical; typically, ethereal solvents like THF are used. Refluxing for an adequate duration is necessary to drive the reaction to completion.
Hydrolysis of Intermediates: Grignard reagents and chlorosilanes are highly sensitive to moisture.[2]Maintain Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Logical Workflow for Troubleshooting Low Yield in Grignard Synthesis of Silacyclopentanes:

Troubleshooting Low Yield in Grignard Synthesis cluster_grignard Grignard Formation Issues cluster_cyclization Cyclization Issues cluster_conditions General Conditions start Low Yield of this compound check_grignard Check Grignard Formation Step start->check_grignard check_cyclization Check Cyclization Step start->check_cyclization check_conditions Review Overall Reaction Conditions start->check_conditions grignard_initiation Poor Initiation? check_grignard->grignard_initiation wurtz_coupling Evidence of Wurtz Coupling? check_grignard->wurtz_coupling incomplete_cyclization Incomplete Reaction? check_cyclization->incomplete_cyclization moisture Moisture Contamination? check_conditions->moisture activate_mg Activate Magnesium (Iodine, 1,2-dibromoethane) grignard_initiation->activate_mg Yes slow_addition Slow Alkyl Halide Addition wurtz_coupling->slow_addition Yes end Improved Yield activate_mg->end slow_addition->end optimize_cyclization Optimize Reflux Time and Stoichiometry incomplete_cyclization->optimize_cyclization Yes optimize_cyclization->end anhydrous Ensure Rigorously Anhydrous Conditions moisture->anhydrous Yes anhydrous->end

Troubleshooting workflow for low yields in this compound synthesis.
Issue 2: Formation of Polymers During Synthesis or Purification

Symptoms:

  • The reaction mixture becomes viscous, and the product is difficult to isolate.

  • A significant amount of non-volatile, oligomeric, or polymeric material is observed.[4]

  • The desired this compound is unstable and polymerizes upon standing or during distillation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Ring-Opening Polymerization (ROP): The this compound ring can be susceptible to ring-opening, especially in the presence of acidic or basic impurities. This is a known issue for some heterocyclic silacyclopentanes.[4]Neutralize the Reaction Mixture: Before purification, carefully wash the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) and then with water to remove any acidic byproducts. Ensure the product is thoroughly dried before distillation.
Catalyst-Induced Polymerization: Traces of catalysts from the synthesis (e.g., Lewis acids) can induce polymerization.Purify the Crude Product: Use a suitable workup procedure to remove the catalyst before attempting distillation. This may involve aqueous washes or filtration through a pad of neutral alumina (B75360) or silica (B1680970) gel.
Thermal Instability: Some functionalized silacyclopentanes may be thermally sensitive and prone to polymerization at elevated temperatures.Use Mild Purification Techniques: Employ vacuum distillation at the lowest possible temperature to purify the product. If the compound is highly sensitive, consider alternative purification methods such as column chromatography on a deactivated stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the hydrosilylation synthesis of silacyclopentanes?

A1: The hydrosilylation of dienes with a hydrosilane is a common method for synthesizing silacyclopentanes. Potential side reactions include:

  • Alkene Isomerization: The catalyst can isomerize the double bonds of the diene substrate, leading to the formation of undesired constitutional isomers of the this compound.

  • Incomplete Cyclization: The hydrosilylation may occur at only one of the double bonds, resulting in a linear alkenylsilane instead of the cyclic product.

  • Dehydrogenative Silylation: This can lead to the formation of silyl-substituted dienes as byproducts.

Q2: My this compound product seems to be contaminated with a linear siloxane. How can I avoid this?

A2: The formation of siloxanes is typically due to the presence of water, which can hydrolyze Si-Cl or Si-H bonds in the starting materials or intermediates, leading to subsequent condensation reactions. To avoid this:

  • Use Anhydrous Reagents and Solvents: Ensure all your starting materials and solvents are rigorously dried.

  • Maintain an Inert Atmosphere: Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Careful Workup: During the workup, minimize contact with water and ensure that any aqueous washes are followed by thorough drying of the organic phase with a suitable drying agent (e.g., MgSO₄ or Na₂SO₄).

Q3: I am observing an unexpected ring contraction or expansion in my reaction. Is this a known phenomenon?

A3: Yes, unexpected rearrangements, including ring contractions and expansions, have been observed in silacycle chemistry.[5] These are often driven by the release of ring strain or the formation of more stable intermediates. The specific conditions of your reaction (e.g., catalyst, solvent, temperature) can influence the likelihood of these rearrangements. If you observe such products, it is advisable to re-evaluate your reaction conditions and consider milder alternatives if possible.

Q4: How can I confirm the purity of my this compound product and quantify impurities?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

  • ¹H and ¹³C NMR: These will help you to confirm the structure of your desired this compound and identify the presence of any organic impurities.

  • ²⁹Si NMR: This can be particularly useful for identifying different silicon-containing species in your sample.

  • Quantitative NMR (qNMR): By using an internal standard with a known concentration, you can accurately determine the purity of your product and quantify the amount of specific impurities.[6][7]

Workflow for Purity Analysis of Silacyclopentanes:

Purity Analysis Workflow cluster_nmr NMR Spectroscopy cluster_gcms Gas Chromatography-Mass Spectrometry start Synthesized this compound nmr_analysis Perform NMR Analysis (¹H, ¹³C, ²⁹Si) start->nmr_analysis gcms_analysis Perform GC-MS Analysis start->gcms_analysis structure_confirmation Confirm Structure nmr_analysis->structure_confirmation impurity_identification Identify Impurities nmr_analysis->impurity_identification volatile_impurities Identify Volatile Impurities gcms_analysis->volatile_impurities mass_confirmation Confirm Molecular Weight gcms_analysis->mass_confirmation qnmr Quantitative Analysis (qNMR) impurity_identification->qnmr end Purity Assessment Complete qnmr->end volatile_impurities->end mass_confirmation->end

Workflow for the purity analysis of this compound products.

Experimental Protocols

Protocol 1: Synthesis of 1,1-Dimethyl-1-silacyclopentane via Grignard Reaction

This protocol is a general guideline. Specific amounts and conditions should be optimized for your particular substrate.

Materials:

Procedure:

  • Setup: Assemble a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of nitrogen.

  • Magnesium Activation: Place magnesium turnings in the flask. Add a small crystal of iodine.

  • Grignard Reagent Formation: Dissolve 1,4-dichlorobutane in anhydrous diethyl ether and add it to the dropping funnel. Add a small amount of the solution to the magnesium. If the reaction does not initiate (indicated by bubbling and a color change), gently warm the flask. Once initiated, add the remaining 1,4-dichlorobutane solution dropwise at a rate that maintains a gentle reflux.

  • Cyclization: After the addition is complete, cool the reaction mixture in an ice bath. Add a solution of dichlorodimethylsilane in anhydrous diethyl ether dropwise to the Grignard reagent solution.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under atmospheric pressure.

Protocol 2: Synthesis of a Functionalized this compound via Hydrosilylation

This protocol outlines a general procedure for the platinum-catalyzed hydrosilylation of a 1,4-diene.

Materials:

  • 1,4-diene (e.g., 1,4-pentadiene)

  • Hydrosilane (e.g., diphenylsilane)

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex)

  • Anhydrous toluene (B28343)

  • Inert atmosphere setup

Procedure:

  • Setup: In a dry, inert atmosphere glovebox or using a Schlenk line, add the 1,4-diene and anhydrous toluene to a reaction flask equipped with a magnetic stir bar.

  • Catalyst Addition: Add a catalytic amount of Karstedt's catalyst to the solution.

  • Hydrosilane Addition: Add the hydrosilane dropwise to the stirred solution at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain a controlled reaction rate.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or NMR spectroscopy. The reaction is typically complete within a few hours at room temperature.

  • Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

References

Technical Support Center: Troubleshooting Low Conversion in Silacyclopentane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for silacyclopentane synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during the synthesis of silacyclopentanes via intramolecular hydrosilylation and ring-closing metathesis (RCM).

Troubleshooting Guides

This section provides answers to specific problems you might encounter during your experiments.

Intramolecular Hydrosilylation

Q1: My intramolecular hydrosilylation reaction to form a this compound is showing low or no conversion. What are the primary factors to investigate?

A1: Low conversion in intramolecular hydrosilylation is a common issue that can often be traced back to several key factors. A systematic approach to troubleshooting is recommended. The main areas to focus on are the catalyst's activity, the purity of your reagents and solvent, and the reaction conditions.

Q2: I suspect my platinum catalyst is inactive or has been poisoned. How can I confirm this and what are the mitigation strategies?

A2: Catalyst inactivity is a frequent cause of low conversion. Platinum catalysts, such as Karstedt's or Speier's catalyst, are sensitive to various impurities.

  • Confirmation:

    • Visual Inspection: The formation of platinum black (a black precipitate) is a clear indicator of catalyst decomposition.[1]

    • Control Reaction: Run the reaction with a fresh batch of catalyst and highly purified substrates and solvent. If the reaction proceeds, your original catalyst or reagents were likely the issue.

  • Common Poisons & Mitigation:

    • Functional Groups: Substrates containing functional groups like amines, thiols, or even some heterocycles can coordinate to the platinum center and inhibit catalysis.

    • Mitigation:

      • Purification: Ensure all starting materials, including the diene and the silane (B1218182), are rigorously purified to remove any potential inhibitors.

      • Catalyst Choice: Some platinum complexes with specific ligands show higher tolerance to certain functional groups. Consider screening different platinum catalysts.

Q3: My reaction is sluggish despite using an active catalyst. Could the reaction conditions be the problem?

A3: Yes, suboptimal reaction conditions can significantly hinder the reaction rate and overall conversion.

  • Temperature: While many hydrosilylation reactions proceed at room temperature, some systems may require gentle heating to overcome the activation energy. However, excessive heat can lead to catalyst decomposition and side reactions. It is advisable to perform the reaction at a controlled temperature, starting from room temperature and gradually increasing it if necessary.

  • Solvent: The choice of solvent is crucial. It must be anhydrous and non-coordinating. Common solvents include toluene, THF, and dichloromethane (B109758). Ensure your solvent is thoroughly dried before use, as water can react with the silane and deactivate the catalyst.

  • Concentration: The reaction should be run at an appropriate concentration to favor the intramolecular cyclization over intermolecular side reactions. High concentrations can promote polymerization.

Ring-Closing Metathesis (RCM)

Q1: I am attempting to synthesize a silacyclopentene via RCM using a Grubbs catalyst, but the conversion is very low. What are the likely causes?

A1: Low conversion in RCM reactions for synthesizing silacyclopentenes can be attributed to several factors, primarily related to the catalyst's stability and activity, as well as the nature of the substrate.

Q2: My Grubbs catalyst appears to be decomposing or is inactive. What could be causing this?

A2: Grubbs catalysts, while generally robust, can be sensitive to certain conditions and impurities.

  • Atmosphere: While second-generation Grubbs catalysts are more tolerant to air and moisture than the first generation, it is still best practice to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to maximize catalyst lifetime and activity.[2]

  • Solvent Purity: Ensure the use of high-purity, degassed solvents. Impurities in the solvent can deactivate the catalyst.

  • Substrate Impurities: The presence of certain functional groups in the substrate can inhibit the catalyst. For example, unprotected amines can coordinate to the ruthenium center and hinder catalysis.[3] Protecting the problematic functional group is a common strategy to overcome this issue.

Q3: I am observing the formation of side products instead of my desired silacyclopentene. What are the common side reactions in RCM and how can I minimize them?

A3: Side reactions in RCM can compete with the desired cyclization, leading to low yields of the target product.

  • Isomerization: The newly formed double bond in the product can sometimes isomerize, a reaction often attributed to the formation of ruthenium hydride species as a side reaction.[3]

    • Mitigation: Additives such as 1,4-benzoquinone (B44022) can be used to scavenge these hydride species and suppress isomerization.[3]

  • Dimerization: At high concentrations, intermolecular metathesis can occur, leading to the formation of dimers and oligomers.

    • Mitigation: Running the reaction at high dilution generally favors the intramolecular RCM pathway.

Frequently Asked Questions (FAQs)

Q: What are the most common methods for synthesizing silacyclopentanes? A: The two most prevalent methods are the intramolecular hydrosilylation of a diene-containing silane and the ring-closing metathesis (RCM) of an unsaturated silyl (B83357) ether or related diene.

Q: Which catalysts are typically used for these reactions? A: For intramolecular hydrosilylation, platinum-based catalysts like Karstedt's catalyst and Speier's catalyst are widely used. For RCM, ruthenium-based catalysts, particularly first and second-generation Grubbs catalysts and Hoveyda-Grubbs catalysts, are the most common choices.[1][3]

Q: How do I choose between intramolecular hydrosilylation and RCM for my synthesis? A: The choice of method depends on the desired final product and the available starting materials. Hydrosilylation results in a saturated this compound ring, while RCM produces a silacyclopentene with a double bond within the ring. The functional group tolerance of the chosen catalyst for each method should also be considered in relation to your specific substrate.

Q: How can I monitor the progress of my reaction? A: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy by taking aliquots from the reaction mixture at different time points.

Data Presentation

Table 1: Comparison of Catalysts for Intramolecular Hydrosilylation of 1,6-Diynes
EntryCatalyst SystemSubstrateProductYield (%)Selectivity (Z:E)
1[PhN=C(Me)C(Me)=NPh]PtMe₂ + B(C₆F₅)₃Dimethyl dipropargylmalonate1,1-dicarbomethoxy-3-methylene-4-(triethylsilylmethylene)cyclopentane8226:1

Data extracted from a study on the cyclization/hydrosilylation of 1,6-diynes.[4]

Table 2: Catalyst Performance in Ring-Closing Metathesis of Nitrogen-Containing Dienes
EntryCatalystSubstrateProductYield (%)
1Grubbs II (G-II)N,N-Diallyl-p-toluenesulfonamide1-(Tosyl)-2,5-dihydro-1H-pyrrole97
2Hoveyda-Grubbs II (HG-II)N-Tosyl-N-(2-methylallyl)allylamine1-Tosyl-3-methyl-2,5-dihydro-1H-pyrrole95
3HG-BQ (benzoquinone derivative)N-Tosyl-N-(2-methylallyl)allylamine1-Tosyl-3-methyl-2,5-dihydro-1H-pyrrole94

Data shows a comparison of different ruthenium catalysts for the synthesis of nitrogen heterocycles via RCM.[3]

Experimental Protocols

Protocol 1: General Procedure for Platinum-Catalyzed Intramolecular Hydrosilylation
  • Preparation: Under an inert atmosphere (argon or nitrogen), add the diene-containing silane (1.0 eq) to a flame-dried flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) to achieve the desired concentration (typically 0.1 M).

  • Catalyst Addition: Add the platinum catalyst (e.g., Karstedt's catalyst, 0.01-1 mol%) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or the desired temperature.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or NMR spectroscopy.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound.

Protocol 2: General Procedure for Ring-Closing Metathesis using a Grubbs Catalyst
  • Preparation: To a flame-dried flask under an inert atmosphere, add the unsaturated silyl ether or related diene (1.0 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dichloromethane or toluene) to achieve a high dilution (typically 0.005-0.01 M).

  • Catalyst Addition: Add the Grubbs catalyst (e.g., Grubbs II, 1-5 mol%) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. The reaction is often accompanied by the bubbling of ethylene (B1197577) gas.

  • Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.

  • Work-up: After the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Purification: Concentrate the reaction mixture and purify the residue by flash column chromatography to isolate the silacyclopentene product.

Visualizations

G cluster_hydrosilylation Intramolecular Hydrosilylation cluster_rcm Ring-Closing Metathesis (RCM) Diene-Silane Diene-Silane This compound This compound Diene-Silane->this compound [Pt] catalyst Acyclic Diene Acyclic Diene Silacyclopentene Silacyclopentene Acyclic Diene->Silacyclopentene [Ru] catalyst - Ethylene

Caption: General reaction pathways for this compound synthesis.

TroubleshootingWorkflow Start Low Conversion Observed CheckCatalyst Is the catalyst active and appropriate? Start->CheckCatalyst CheckPurity Are reagents and solvent pure and anhydrous? CheckCatalyst->CheckPurity Yes TroubleshootCatalyst Screen different catalysts. Check for catalyst poisons. CheckCatalyst->TroubleshootCatalyst No CheckConditions Are reaction conditions (temperature, concentration) optimal? CheckPurity->CheckConditions Yes TroubleshootPurity Purify starting materials. Use freshly dried solvent. CheckPurity->TroubleshootPurity No TroubleshootConditions Optimize temperature. Vary substrate concentration. CheckConditions->TroubleshootConditions No Solution Improved Conversion CheckConditions->Solution Yes TroubleshootCatalyst->CheckCatalyst TroubleshootPurity->CheckPurity TroubleshootConditions->CheckConditions

Caption: Troubleshooting workflow for low conversion rates.

References

Technical Support Center: Optimization of Catalyst Loading for Silacyclopentane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of silacyclopentane. The focus is on optimizing catalyst loading to improve reaction yield, selectivity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction for synthesizing silacyclopentanes?

A1: The most common method for synthesizing silacyclopentanes is through the intramolecular or intermolecular hydrosilylation of appropriate dienes. This reaction involves the addition of a silicon-hydride (Si-H) bond across one or more unsaturated carbon-carbon bonds. Platinum-based catalysts, such as Karstedt's catalyst or Speier's catalyst, are widely used due to their high activity.[1][2][3] The choice of a specific precursor, such as a 1,4-diene reacting with a hydrosilane, is critical for forming the five-membered ring structure.

Q2: What is a typical starting catalyst loading for this reaction?

A2: For platinum-based catalysts like Karstedt's catalyst, a starting concentration of 10-100 ppm of platinum is a common practice for initial experiments.[1] For other transition metal catalysts, a loading of 0.5-5 mol% relative to the limiting reagent is a reasonable starting point.[4] The optimal loading is highly dependent on the specific substrates, silane, solvent, and temperature, and should be determined empirically.

Q3: How does catalyst loading impact the reaction outcome?

A3: Catalyst loading is a critical parameter that can significantly affect reaction rate, yield, and selectivity.[5]

  • Too low: Insufficient catalyst may lead to slow or incomplete reactions and can increase the proportion of non-catalyzed background reactions, lowering overall yield and selectivity.[6]

  • Too high: Excessive catalyst loading does not necessarily improve the yield and can lead to unwanted side reactions, such as alkene isomerization or dehydrogenative silylation.[7][8] It also increases costs and the burden of removing residual metal from the final product.[2]

Q4: My catalyst seems inactive. How should I store and handle it?

A4: Many hydrosilylation catalysts, particularly precious metal complexes, are sensitive to air, moisture, and light.[6] They should be stored in a cool, dark, dry place under an inert atmosphere (e.g., in a glovebox or desiccator). Always handle the catalyst under nitrogen or argon, use anhydrous solvents, and ensure all glassware is rigorously dried to prevent deactivation.[6][9]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, with a focus on issues related to catalyst loading.

Problem 1: Low or No Conversion of Starting Material

Possible Causes & Solutions

  • Inactive Catalyst: The catalyst may have degraded due to improper storage or handling.

    • Solution: Use a fresh batch of catalyst or a sample that has been stored correctly under an inert atmosphere.[6] Ensure all solvents and reagents are anhydrous and the reaction is set up under nitrogen or argon.[9]

  • Insufficient Catalyst Loading: The catalyst concentration may be too low to effectively drive the reaction.

    • Solution: Increase the catalyst loading incrementally (e.g., in steps of 20-50 ppm for Pt catalysts, or 0.5 mol% for others) to find the optimal concentration.[10]

  • Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature while monitoring for the formation of byproducts. Gentle heating to 40-80°C is often effective for many hydrosilylation reactions.[1]

Problem 2: Low Yield with Formation of Multiple Byproducts

Possible Causes & Solutions

  • Excessive Catalyst Loading: High catalyst concentrations can promote side reactions.[5]

    • Solution: Systematically decrease the catalyst loading. Often, a lower loading improves selectivity towards the desired this compound product.[11]

  • Undesirable Side Reactions: Hydrosilylation can be accompanied by competing reactions like alkene isomerization, oligomerization, or dehydrogenative silylation.[8]

    • Solution: Screen different types of catalysts (e.g., Rhodium or non-precious metal catalysts like iron or cobalt complexes) which may offer different selectivity profiles.[12] Adjusting the temperature or solvent can also help suppress side reactions.

  • Moisture Contamination: Water can react with the catalyst and substrates, leading to byproducts and lower yields.

    • Solution: Rigorously dry all glassware (oven or flame-dried) and use anhydrous grade solvents.[9] Assembling the reaction under an inert atmosphere is critical.

Problem 3: Reaction Starts but Stalls Before Completion

Possible Causes & Solutions

  • Catalyst Deactivation/Poisoning: Impurities in the starting materials or solvent (e.g., sulfur, nitrogen, or phosphorus-containing compounds) can act as catalyst poisons.[13][14] The catalyst can also be deactivated by thermal degradation at high temperatures.[15][16]

    • Solution: Purify all reagents and solvents prior to use. Perform the reaction at the lowest effective temperature. If poisoning is suspected, pretreating reagents to remove specific contaminants may be necessary.

  • Catalyst Fouling: Non-soluble byproducts or polymers can coat the active sites of the catalyst, preventing further reaction.[13]

    • Solution: Ensure efficient stirring to maintain a homogenous reaction mixture.[6] Analyze any precipitates to identify the fouling agent, which can provide clues about the underlying side reaction.

Data Presentation

The optimal catalyst loading must be determined experimentally. The following tables provide illustrative data based on general trends observed in hydrosilylation reactions.

Table 1: Illustrative Effect of Catalyst Loading on Reaction Outcome

Catalyst Loading (mol%)Yield (%)Selectivity for this compound (%)Observations
0.13595Incomplete conversion, slow reaction rate.
0.58892Good balance of conversion and selectivity.
1.09585Higher conversion but increased formation of isomers.
2.59670Significant byproduct formation observed.[7]
5.09565No improvement in yield, lower selectivity.[11]

Note: Data is representative and will vary based on specific reaction conditions.

Table 2: Troubleshooting Summary

IssuePrimary SuspectRecommended Action
Low ConversionInsufficient or inactive catalystIncrease catalyst loading; use fresh catalyst.
Low SelectivityCatalyst loading too highDecrease catalyst loading; screen alternative catalysts.
Reaction StallsCatalyst deactivation/poisoningPurify all reagents and solvents.[13]
Poor ReproducibilityInconsistent reaction conditionsEnsure strict control over moisture, temperature, and stirring.[6]

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification A Dry Glassware (Oven or Flame-Dried) B Purge with Inert Gas (Nitrogen or Argon) A->B C Prepare Anhydrous Solvent & Reagents B->C D Add Diene Substrate & Solvent to Flask C->D E Add Hydrosilane (Dropwise) D->E F Add Catalyst Solution E->F G Stir at Controlled Temperature F->G H Monitor Reaction (TLC, GC-MS) G->H I Quench Reaction H->I J Solvent Removal I->J K Purify Product (Distillation or Chromatography) J->K L Characterize Product K->L

Caption: General experimental workflow for catalyzed this compound synthesis.

Troubleshooting Logic for Low Yield

G Start Low Yield or Incomplete Reaction Check_Catalyst Is the Catalyst Active and Loading Optimal? Start->Check_Catalyst Check_Conditions Are Reaction Conditions (Temp, Time) Adequate? Check_Catalyst->Check_Conditions Yes Sol_Catalyst Action: - Use fresh catalyst - Incrementally increase loading Check_Catalyst->Sol_Catalyst No Check_Purity Are Reagents/Solvents Pure and Anhydrous? Check_Conditions->Check_Purity Yes Sol_Conditions Action: - Increase temperature - Extend reaction time Check_Conditions->Sol_Conditions No Sol_Purity Action: - Purify starting materials - Use anhydrous solvents Check_Purity->Sol_Purity No Analyze_Byproducts Analyze Byproducts (GC-MS, NMR) Check_Purity->Analyze_Byproducts Yes Sol_Catalyst->Start Re-run Sol_Conditions->Start Re-run Sol_Purity->Start Re-run End Optimized Reaction Analyze_Byproducts->End

Caption: A logical workflow for troubleshooting low-yield reactions.

Experimental Protocols

Protocol: Synthesis of a this compound via Platinum-Catalyzed Hydrosilylation

This protocol describes a general procedure for the intermolecular hydrosilylation of a 1,4-diene with a hydrosilane. Caution: Hydrosilanes can be flammable and may react with moisture to release hydrogen gas. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere.

Materials:

  • 1,4-diene (e.g., 1,4-pentadiene) (1.0 eq)

  • Hydrosilane (e.g., Dichlorosilane, Phenylsilane) (1.0-1.2 eq)

  • Karstedt's catalyst (solution in xylene, ~2% Pt)

  • Anhydrous solvent (e.g., Toluene (B28343), THF)

  • Standard, dry glassware (Schlenk flask, dropping funnel, condenser)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a positive pressure of inert gas.

  • Reagent Addition: Charge the flask with the 1,4-diene (1.0 eq) and anhydrous toluene (to achieve a ~0.5 M concentration).

  • Catalyst Addition: To the stirred solution, add Karstedt's catalyst solution dropwise via syringe. A typical loading is 10-100 ppm relative to the diene.[1]

  • Hydrosilane Addition: Add the hydrosilane (1.0-1.2 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes. An exotherm may be observed.[1]

  • Reaction: After the addition is complete, stir the mixture at room temperature or heat to 40-60°C. Monitor the reaction's progress by taking aliquots and analyzing them via GC-MS or NMR spectroscopy to observe the disappearance of starting materials.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to yield the pure this compound derivative.

References

preventing decomposition of silacyclopentane during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of silacyclopentane during purification. All procedures involving this compound must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques due to its air and moisture sensitivity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Product decomposition during distillation.

  • Symptom: The product appears cloudy, discolored, or forms solid precipitates during or after distillation. GC-MS analysis shows the presence of higher molecular weight species or siloxanes.

  • Possible Causes & Solutions:

CauseSolution
Air or Moisture Leak Ensure all glassware joints are properly sealed with high-vacuum grease. Check for leaks in the Schlenk line or glovebox. Use freshly dried solvents if applicable.
Excessive Temperature This compound may be susceptible to thermal decomposition or ring-opening polymerization at elevated temperatures. Use vacuum distillation to lower the boiling point. Monitor the pot and head temperatures closely. A gradual increase in temperature is recommended. Never distill to dryness to avoid the concentration of potentially explosive peroxides (if exposed to air) or polymerization of the residue.
Acidic or Basic Contaminants Trace amounts of acidic or basic impurities can catalyze decomposition or polymerization. Neutralize the crude product with a gentle wash of a suitable buffer or pass it through a short plug of neutral alumina (B75360) under inert atmosphere before distillation.

Issue 2: Low recovery of purified this compound.

  • Symptom: The yield of the purified product is significantly lower than expected.

  • Possible Causes & Solutions:

CauseSolution
Product Volatility This compound is a volatile liquid. Ensure the receiving flask of the distillation apparatus is adequately cooled (e.g., with a dry ice/acetone bath) to prevent loss of product.
Incomplete Transfer When handling small quantities, significant loss can occur on glassware surfaces. Rinse all transfer apparatus (e.g., cannulas, syringes) with a small amount of a volatile, dry solvent that can be easily removed under vacuum.
Polymerization As mentioned above, polymerization can lead to loss of the desired monomeric product. Adhere to the temperature and contaminant control measures.

Issue 3: Persistent Impurities after Purification.

  • Symptom: Analytical techniques (GC-MS, NMR) show the presence of impurities in the final product.

  • Possible Causes & Solutions:

CauseSolution
Co-distillation with Impurities If impurities have boiling points close to that of this compound, simple distillation may not be effective. Use fractional distillation with a Vigreux or packed column to improve separation.
Catalyst Residues If a hydrosilylation catalyst (e.g., platinum-based) was used in the synthesis, it may persist. Remove catalyst residues by filtration through Celite or by treatment with activated carbon before distillation.
Solvent Impurities Ensure all solvents used in the workup and purification are of high purity and thoroughly dried.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition during purification?

A1: The primary cause of decomposition is exposure to air and moisture.[1] this compound, like many other silanes, is hydrolytically unstable and will react with water to form siloxanes. It is also sensitive to oxygen. Therefore, all handling and purification steps must be performed under a dry, inert atmosphere.

Q2: What is the recommended method for purifying this compound?

A2: Vacuum distillation is the most common and effective method for purifying liquid this compound.[2] This technique allows for distillation at a lower temperature, minimizing the risk of thermal decomposition and ring-opening polymerization.

Q3: How can I tell if my this compound has started to decompose?

A3: Visual indicators of decomposition include the liquid turning cloudy, changing color, or the formation of solid or gelatinous precipitates. Analytically, decomposition can be confirmed by NMR spectroscopy (appearance of new signals, especially in the siloxane region) and GC-MS (presence of higher molecular weight peaks).

Q4: What are the likely impurities in a typical this compound synthesis?

A4: A common synthesis route for this compound is the hydrosilylation of a diene. Potential impurities from this process include unreacted starting materials (e.g., dichlorosilane, butadiene), the hydrosilylation catalyst (e.g., platinum complexes), and reaction solvents.[3][4] Byproducts from side reactions, such as oligomers, may also be present.

Q5: Can I use chromatography to purify this compound?

A5: While possible, chromatography of air-sensitive compounds requires specialized techniques. Column chromatography must be performed under an inert atmosphere.[2] Standard silica (B1680970) gel can be too acidic and may cause decomposition; neutral alumina is often a better choice. Preparative gas chromatography (prep-GC) can also be a powerful tool for obtaining highly pure material.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound under Inert Atmosphere

  • Glassware Preparation: All glassware (distilling flask, distillation head, condenser, receiving flask) must be oven-dried at >120 °C for at least 4 hours and then cooled under a stream of dry argon or nitrogen.

  • Apparatus Assembly: Assemble the distillation apparatus while hot and immediately place it under an inert atmosphere using a Schlenk line. Ensure all joints are well-greased with high-vacuum grease.

  • Sample Transfer: Transfer the crude this compound to the distilling flask via cannula or a gas-tight syringe under a positive pressure of inert gas. Add a magnetic stir bar.

  • Distillation:

    • Cool the receiving flask in a cold bath (e.g., dry ice/acetone).

    • Slowly apply vacuum to the system.

    • Begin stirring and gently heat the distilling flask using an oil bath.

    • Monitor the head temperature and pressure. Collect the fraction that distills at the expected boiling point for the given pressure.

    • Do not distill to dryness. Leave a small amount of residue in the distilling flask.

  • Product Recovery: Once the distillation is complete, allow the apparatus to cool to room temperature. Backfill the system with inert gas before disconnecting the receiving flask. The purified this compound should be stored under an inert atmosphere in a sealed container.

Protocol 2: Analysis of this compound Purity by GC-MS

  • Sample Preparation: Under an inert atmosphere in a glovebox, prepare a dilute solution of the purified this compound in a dry, high-purity solvent (e.g., hexane (B92381) or toluene).

  • GC-MS Parameters (Typical):

    • Column: A non-polar capillary column (e.g., DB-1, HP-5ms) is suitable.

    • Injection: Use a split injection mode. The injection port temperature should be high enough to ensure rapid volatilization but not so high as to cause on-column decomposition.

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute any higher-boiling impurities.

    • Mass Spectrometer: Use electron ionization (EI) at 70 eV. Scan a mass range appropriate for this compound and potential impurities (e.g., m/z 30-300).

  • Data Analysis: The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns.[5][6] Impurities will appear as separate peaks in the chromatogram.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound86.21Not readily available at atmospheric pressure. Boiling points of derivatives are typically reported under vacuum.
N-methyl-aza-2,2,4-trimethylthis compound143.30137
N-n-butyl-aza-silacyclopentane143.3061 / 25 mmHg

Table 2: Typical GC-MS Parameters for this compound Analysis

ParameterValue
Column Non-polar capillary (e.g., DB-1, 30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium
Injection Mode Split
Injector Temp. 250 °C
Oven Program 40 °C (2 min), then 10 °C/min to 250 °C (5 min)
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range m/z 30-300

Visualizations

DecompositionPathways Potential Decomposition Pathways of this compound This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O Polymerization Polymerization This compound->Polymerization Heat, Acid/Base Thermal_Decomposition Thermal_Decomposition This compound->Thermal_Decomposition High Heat Siloxanes Siloxanes Hydrolysis->Siloxanes Linear_Polymer Linear_Polymer Polymerization->Linear_Polymer Fragments Fragments Thermal_Decomposition->Fragments

Caption: Potential decomposition pathways for this compound.

PurificationWorkflow Purification Workflow for Air-Sensitive this compound Crude_Product Crude this compound Inert_Atmosphere Work under Inert Atmosphere Crude_Product->Inert_Atmosphere Pre_Treatment Pre-treatment (optional) (e.g., filtration, neutralization) Inert_Atmosphere->Pre_Treatment Vacuum_Distillation Vacuum Distillation Pre_Treatment->Vacuum_Distillation Analysis Purity Analysis (GC-MS, NMR) Vacuum_Distillation->Analysis Pure_Product Pure this compound Analysis->Pure_Product Purity OK Impure Product Impure Analysis->Impure Purity Not OK Repurify Re-purify (e.g., Fractional Distillation) Impure->Repurify Repurify->Vacuum_Distillation

Caption: Recommended workflow for the purification of this compound.

References

Technical Support Center: Scale-Up of Silacyclopentane Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up of silacyclopentane production. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning from laboratory-scale synthesis to larger-scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your scale-up endeavors.

Section 1: Grignard-Based Synthesis of this compound

The reaction of a 1,4-dihalobutane (typically 1,4-dichlorobutane (B89584) or 1,4-dibromobutane) with magnesium to form a di-Grignard reagent, followed by reaction with a dichlorosilane (B8785471), is a common route to silacyclopentanes.

Troubleshooting Guide: Grignard Route
Issue Potential Cause Recommended Solution
Grignard reaction fails to initiate. 1. Moisture in glassware or solvents.[1] 2. Passivated magnesium surface.[1] 3. Low reaction temperature.1. Thoroughly dry all glassware and use anhydrous solvents.[1] 2. Activate magnesium with iodine, 1,2-dibromoethane, or by mechanical crushing.[1] 3. Gently warm the initial mixture to initiate the reaction.[1]
Exothermic reaction is difficult to control. 1. Rapid addition of 1,4-dihalobutane.[2] 2. Inefficient heat transfer at larger scales.[2]1. Slow, controlled addition of the dihalide is crucial.[2] 2. Ensure the reactor has adequate cooling capacity and a high surface-area-to-volume ratio.[2]
Low yield of this compound. 1. Formation of Wurtz coupling byproducts. 2. Incomplete reaction with the dichlorosilane.1. Maintain a low concentration of the dihalide by slow addition. 2. Ensure efficient mixing and sufficient reaction time after the addition of the silicon source.
Product is contaminated with oligomeric byproducts. 1. Intermolecular reactions of the di-Grignard reagent.1. Employ high dilution principles, although this can be challenging at scale. 2. Optimize the addition of the dichlorosilane to favor intramolecular cyclization.
FAQs: Grignard Route

Q1: What are the primary safety concerns when scaling up the Grignard synthesis of this compound?

A1: The primary safety concerns are the highly exothermic nature of Grignard reagent formation, which can lead to thermal runaway if not properly controlled, and the use of flammable ether solvents like THF or diethyl ether.[2] Proper cooling, controlled reagent addition, and inert atmosphere operations are critical.

Q2: How does the choice of halide in 1,4-dihalobutane affect the scale-up process?

A2: 1,4-dibromobutane (B41627) is generally more reactive than 1,4-dichlorobutane, which can make the reaction easier to initiate but potentially more difficult to control on a large scale. The choice may depend on a balance of reactivity, cost, and safety considerations.

Q3: What are the key differences in procedure when moving from a 1L flask to a 50L reactor?

A3: The most significant change is the management of heat transfer. The surface-area-to-volume ratio decreases with scale, making cooling less efficient.[2] Therefore, the rate of addition of the 1,4-dihalobutane must be significantly slower, and a more robust cooling system is required. Mixing also becomes more critical to ensure uniform reaction conditions.

Experimental Protocol: Pilot-Scale Grignard Synthesis of 1,1-Dimethylthis compound

This protocol is a general guideline for a 50L reactor.

  • Reactor Preparation:

    • Ensure the 50L glass-lined reactor is clean and thoroughly dried.

    • Assemble the reactor with a mechanical stirrer, condenser, thermocouple, and a port for reagent addition under an inert atmosphere.

    • Purge the reactor with dry nitrogen or argon.

  • Magnesium Activation:

    • Charge the reactor with magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.[1]

  • Grignard Reagent Formation:

    • Add anhydrous tetrahydrofuran (B95107) (THF) to the reactor.

    • Begin stirring and gently warm the mixture to initiate the reaction.

    • Once initiated, slowly add a solution of 1,4-dichlorobutane in anhydrous THF to the reactor via an addition funnel. The addition rate should be carefully controlled to maintain the reaction temperature below 40°C.

    • After the addition is complete, stir the mixture for an additional 2-3 hours to ensure complete formation of the di-Grignard reagent.

  • Reaction with Dichlorodimethylsilane (B41323):

    • Cool the reactor to 0-5°C.

    • Slowly add a solution of dichlorodimethylsilane in anhydrous THF. Maintain the temperature below 10°C during the addition.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Workup and Isolation:

    • Cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation.

Visualization: Grignard Synthesis Workflow

A Reactor Preparation (Dry, Inert Atmosphere) B Magnesium Activation A->B C Di-Grignard Reagent Formation (Slow Addition of 1,4-Dichlorobutane) B->C D Reaction with Dichlorodimethylsilane (Controlled Temperature) C->D E Aqueous Workup and Quenching D->E F Purification (Fractional Distillation) E->F G Final Product: 1,1-Dimethylthis compound F->G

Caption: Workflow for the Grignard-based synthesis of 1,1-dimethylthis compound.

Section 2: Hydrosilylation-Based Synthesis of this compound

This route typically involves the intramolecular hydrosilylation of a pentenylsilane or the intermolecular hydrosilylation of a 1,4-diene with a hydrosilane, often catalyzed by platinum complexes.

Troubleshooting Guide: Hydrosilylation Route
Issue Potential Cause Recommended Solution
Low reaction conversion. 1. Catalyst deactivation.[3][4] 2. Insufficient reaction temperature.1. Ensure high purity of reagents to avoid catalyst poisons. Consider using a more robust catalyst or increasing catalyst loading. 2. Optimize the reaction temperature; some catalysts require thermal activation.
Formation of multiple isomers. 1. Lack of regioselectivity in the hydrosilylation step.1. Screen different catalysts and ligands to improve regioselectivity. The choice of catalyst is critical for controlling the desired cyclization.
Catalyst is difficult to remove from the product. 1. Homogeneous nature of the catalyst.[3]1. Consider using a heterogenized catalyst. If using a homogeneous catalyst, explore purification methods like carbon treatment or distillation.
FAQs: Hydrosilylation Route

Q1: What are the common catalysts for the hydrosilylation route to silacyclopentanes, and what are the scale-up considerations?

A1: Platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are commonly used.[3] On a larger scale, the cost of these precious metal catalysts becomes a significant factor. Catalyst deactivation and the need for efficient catalyst removal to avoid product contamination are also key challenges.[3][4]

Q2: How can catalyst deactivation be minimized during scale-up?

A2: Catalyst deactivation can occur through the formation of inactive colloidal particles.[3][4] Using high-purity starting materials and solvents, maintaining a strictly inert atmosphere, and optimizing the reaction temperature can help prolong catalyst life.

Experimental Protocol: Pilot-Scale Intramolecular Hydrosilylation

This protocol is a general guideline for the synthesis of 1-methylthis compound.

  • Reactor Setup:

    • Prepare a 50L reactor equipped with a stirrer, condenser, and inert gas inlet.

    • Ensure the system is free of moisture and oxygen.

  • Reaction:

    • Charge the reactor with a solution of pent-4-en-1-yldimethylsilane in anhydrous toluene.

    • Add a platinum-based hydrosilylation catalyst (e.g., Karstedt's catalyst).

    • Heat the mixture to the optimal temperature (typically 80-110°C) and monitor the reaction progress by GC-MS.

  • Purification:

    • Cool the reaction mixture.

    • If necessary, treat the solution with activated carbon to remove residual platinum catalyst.

    • Filter the mixture.

    • Remove the solvent and purify the product by fractional distillation.

Visualization: Hydrosilylation Reaction Pathway

cluster_0 Intramolecular Hydrosilylation A Pentenylsilane B This compound A->B Pt Catalyst Start Low RCM Yield Q1 Oligomers/Polymers Detected? Start->Q1 A1_Yes Increase Dilution Q1->A1_Yes Yes A1_No Check Catalyst Activity Q1->A1_No No Q2 Isomerization Observed? A1_No->Q2 A2_Yes Add Hydride Scavenger Q2->A2_Yes Yes A2_No Consider Catalyst Decomposition Q2->A2_No No

References

Technical Support Center: Managing Moisture Sensitivity in Silacyclopentane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with silacyclopentane derivatives. It provides troubleshooting guidance and answers to frequently asked questions regarding the management of moisture sensitivity in reactions involving these compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with moisture-sensitive silacyclopentanes.

Problem Potential Cause Recommended Solution
Low or no product yield Reagent decomposition due to moisture: this compound starting materials or intermediates, especially those with reactive Si-H or Si-Cl bonds, can be hydrolyzed by trace amounts of water.- Ensure all glassware is rigorously dried (flame-dried or oven-dried at >120°C for several hours) and cooled under an inert atmosphere (Nitrogen or Argon).[1] - Use anhydrous solvents. Consider purifying solvents using appropriate drying agents.[1] - Handle all reagents under a positive pressure of an inert gas using Schlenk line or glovebox techniques.
Ineffective Grignard reagent formation (if applicable): The magnesium surface may be passivated by an oxide layer, or trace moisture may be quenching the reagent.- Activate magnesium turnings prior to use. This can be done by stirring them vigorously under an inert atmosphere or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. - Ensure the alkyl halide is anhydrous.
Formation of silanol (B1196071) or siloxane byproducts Hydrolysis of this compound derivatives: The presence of water leads to the cleavage of Si-C or Si-X (X = halogen, OR) bonds, forming silanols (R₃Si-OH), which can then condense to form siloxanes (R₃Si-O-SiR₃).- Minimize exposure to atmospheric moisture at all stages of the reaction and workup. - During aqueous workup, keep the exposure time to a minimum and use cold solutions to reduce the rate of hydrolysis. - Purification methods like flash chromatography on silica (B1680970) gel should be performed with dry solvents and may require rapid execution to prevent on-column decomposition.
Inconsistent reaction outcomes Variable moisture content in reagents and solvents: The amount of trace water can differ between batches of solvents or reagents, leading to variability in reaction yields and byproduct formation.- Standardize the procedure for drying solvents and handling reagents. - Consider using a Karl Fischer titrator to quantify the water content in solvents to ensure consistency. - Store dried solvents and sensitive reagents over molecular sieves or under an inert atmosphere.
Difficulty in initiating the reaction Passivation of reactive surfaces: Similar to Grignard reactions, reactions involving metal insertion or other surface-mediated processes can be difficult to initiate if the surface is not activated.- For reactions involving metals like magnesium, mechanical or chemical activation is crucial.[1] - Ensure the reaction temperature is appropriate for initiation. Sometimes gentle heating may be required, but this should be done cautiously to avoid runaway reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of moisture contamination in my this compound reaction?

A1: The most common indicators of moisture contamination include:

  • Reduced yield of the desired product.

  • Formation of a white precipitate: This is often due to the formation of insoluble siloxanes.

  • Gas evolution: Hydrolysis of Si-H bonds will produce hydrogen gas.

  • Changes in the reaction mixture's appearance: The solution may become cloudy or heterogeneous.[1]

  • Spectroscopic evidence: The presence of broad peaks in the 3200-3700 cm⁻¹ region of the IR spectrum (O-H stretch) or characteristic signals in the ¹H and ²⁹Si NMR spectra can indicate the presence of silanol byproducts.[2][3]

Q2: How can I effectively dry the solvents for my this compound reactions?

A2: The choice of drying agent depends on the solvent. Here is a summary of common drying agents for frequently used solvents:

Solvent Recommended Drying Agent(s) Notes
Tetrahydrofuran (THF) Sodium/benzophenone, Molecular sieves (3Å or 4Å)Sodium/benzophenone provides a visual indication of dryness (deep blue/purple color). Molecular sieves are a safer alternative.
Diethyl ether Sodium/benzophenone, Molecular sieves (3Å or 4Å)Similar to THF.
Toluene Sodium/benzophenone, Calcium hydride (CaH₂)CaH₂ is effective but should be handled with care as it reacts vigorously with water.
Dichloromethane (DCM) Calcium hydride (CaH₂), Phosphorus pentoxide (P₄O₁₀)P₄O₁₀ is a very efficient but aggressive drying agent. CaH₂ is generally sufficient.
Hexanes/Pentane Sodium/benzophenone, Calcium hydride (CaH₂)---

Q3: What is the best way to handle and transfer moisture-sensitive this compound reagents?

A3: The preferred methods are using a Schlenk line or a glovebox. For transferring liquids, use a dry, gas-tight syringe that has been flushed with an inert gas. For solids, a glovebox is ideal. If a glovebox is not available, transfers can be done under a positive flow of inert gas.

Q4: My reaction involves a Grignard reagent and a chlorothis compound. What specific precautions should I take?

A4: This is a classic moisture-sensitive reaction. In addition to the general precautions:

  • Ensure the Grignard reagent is freshly prepared or properly stored.

  • Add the chlorothis compound to the Grignard reagent slowly, especially if the reaction is exothermic.

  • Maintain a consistent inert atmosphere throughout the addition and reaction time.

  • Be aware of potential side reactions like Wurtz coupling.[4]

Q5: How can I purify my this compound product if it's contaminated with silanol or siloxane byproducts?

A5: Purification can be challenging due to the similar polarities of the desired product and the byproducts.

  • Flash column chromatography: Use deactivated silica gel (pre-treated with a non-polar solvent or a small amount of a non-protic base like triethylamine (B128534) in the eluent) to minimize on-column hydrolysis.

  • Distillation: If the product is thermally stable and volatile, vacuum distillation can be effective in separating it from non-volatile siloxane polymers.

  • Crystallization: If the product is a solid, recrystallization from a non-polar solvent may help to remove more polar impurities.[5]

Experimental Protocols

Protocol 1: General Procedure for a Moisture-Sensitive Reaction Using a Schlenk Line

This protocol outlines the setup and execution of a reaction under an inert atmosphere.

  • Glassware Preparation:

    • Thoroughly clean and dry all glassware (reaction flask, addition funnel, condenser, etc.) in an oven at >120°C for at least 4 hours.

    • Assemble the glassware hot and immediately place it under a positive pressure of inert gas (Nitrogen or Argon) by connecting it to a Schlenk line.

    • Flame-dry the entire apparatus under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent and Solvent Preparation:

    • Use freshly dried and degassed solvents.

    • Ensure all liquid reagents are transferred via a dry, inert gas-flushed syringe.

    • Solid reagents should be weighed out in a glovebox or under a positive flow of inert gas.

  • Reaction Execution:

    • Dissolve the starting materials in the anhydrous solvent within the reaction flask under a positive pressure of inert gas.

    • Add any liquid reagents dropwise via a syringe or an addition funnel.

    • Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler.

  • Reaction Quenching and Workup:

    • Cool the reaction mixture to the appropriate temperature before quenching.

    • Quench the reaction by slowly adding a pre-cooled, degassed quenching solution (e.g., saturated ammonium (B1175870) chloride solution).

    • Perform the aqueous workup as quickly as possible to minimize hydrolysis of the product.

Protocol 2: Purification by Flash Chromatography on Deactivated Silica Gel
  • Silica Gel Preparation:

    • Prepare a slurry of silica gel in the desired non-polar eluent.

    • Add 1-2% triethylamine (by volume) to the slurry and stir for 15-20 minutes. This deactivates the acidic sites on the silica gel.

  • Column Packing:

    • Pack the column with the deactivated silica gel slurry.

    • Flush the packed column with the eluent until the triethylamine is no longer detected in the effluent (can be checked by smell or TLC).

  • Sample Loading and Elution:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Load the sample onto the column.

    • Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware C Inert Atmosphere Setup A->C B Dry Solvents D Add Reagents B->D C->D Under N2/Ar E Reaction Monitoring D->E F Quench Reaction E->F G Aqueous Workup F->G H Purification G->H

Caption: General workflow for moisture-sensitive reactions.

Hydrolysis_Pathway This compound Functionalized this compound (e.g., R-Si-Cl) Silanol Silanol Intermediate (R-Si-OH) This compound->Silanol + H₂O (Hydrolysis) H2O H₂O H2O->this compound Siloxane Siloxane Byproduct (R-Si-O-Si-R) Silanol->Siloxane + Silanol (- H₂O, Condensation)

Caption: Hydrolysis and condensation pathway of silacyclopentanes.

References

Technical Support Center: Byproduct Formation in Silacyclopentane Ring-Closing Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for silacyclopentane synthesis via Ring-Closing Metathesis (RCM). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a focus on identifying and mitigating byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the Ring-Closing Metathesis (RCM) of diallylsilanes to form silacyclopentanes?

A1: The most prevalent byproducts in the RCM of diallylsilanes are oligomers (linear and cyclic) and isomerized products. Oligomerization occurs due to intermolecular reactions between two or more diene molecules, competing with the desired intramolecular cyclization.[1] Isomerization of the double bond in the silacyclopentene product can also occur, often catalyzed by ruthenium hydride species that form as byproducts of the catalyst lifecycle.[2] In some cases, unexpected deallylation of the starting material has been observed as a side reaction.

Q2: How does the choice of catalyst (e.g., Grubbs I vs. Grubbs II) affect byproduct formation in this compound RCM?

A2: The choice of catalyst significantly impacts both the reaction rate and the prevalence of byproducts. Second-generation Grubbs catalysts are generally more active than first-generation catalysts, which can lead to higher yields and faster reaction times. However, their higher activity can also sometimes lead to increased rates of side reactions if conditions are not optimized. For instance, the higher propensity of Grubbs II to generate ruthenium hydrides can lead to more isomerization byproducts. The selection of the optimal catalyst is often substrate-dependent and requires empirical optimization.

Q3: What is "backbiting" and how does it relate to oligomerization in this compound RCM?

A3: "Backbiting" is a process where the active metathesis catalyst reacts with a double bond within a previously formed linear oligomer, leading to the cleavage of the oligomer and the eventual formation of the desired cyclic product. While oligomerization is often a kinetically favored competing reaction, the principle of microscopic reversibility allows for these oligomers to be converted to the thermodynamically favored five-membered this compound ring through this backbiting mechanism, especially under dilute conditions.

Q4: Can the substituents on the silicon atom influence byproduct formation?

A4: Yes, the steric and electronic properties of the substituents on the silicon atom can influence the rate and selectivity of the RCM reaction. Bulky substituents on the silicon can disfavor intermolecular reactions, thereby reducing the formation of oligomers. However, they might also hinder the approach of the catalyst to the double bonds, slowing down the desired cyclization. The electronic effects of the substituents can also modulate the reactivity of the alkene moieties.

Troubleshooting Guides

Problem 1: Low yield of the desired this compound product with significant formation of high molecular weight species (oligomers).

Possible Cause 1: High Substrate Concentration. Intermolecular metathesis, leading to oligomerization, is favored at higher concentrations.

  • Solution: Employ high dilution conditions (typically 0.001 M to 0.1 M). This will favor the intramolecular RCM reaction. For larger scale reactions where high dilution is impractical, consider slow addition of the substrate and/or catalyst to the reaction mixture to maintain a low instantaneous concentration.[3]

Possible Cause 2: Inappropriate Catalyst Choice or Concentration. A catalyst with low initiation or propagation efficiency for the specific substrate may lead to a higher proportion of intermolecular reactions before cyclization can occur.

  • Solution: Screen different generations of Grubbs or Hoveyda-Grubbs catalysts to find the most efficient one for your specific diallylsilane.[3] Sometimes, a lower catalyst loading can surprisingly lead to higher yields of the cyclic product by minimizing side reactions.

Logical Workflow for Troubleshooting Oligomerization

start Low Yield of this compound High Oligomer Content concentration Is Substrate Concentration > 0.1 M? start->concentration dilute Decrease Concentration (0.001 M - 0.1 M) or use slow addition concentration->dilute Yes catalyst Screen Different Catalysts & Concentrations concentration->catalyst No monitor Monitor Reaction by GC-MS/NMR dilute->monitor catalyst->monitor success High Yield of This compound monitor->success

Caption: Troubleshooting workflow for low yield due to oligomerization.

Problem 2: Formation of isomerized byproducts alongside the desired this compound.

Possible Cause 1: Presence of Ruthenium Hydride Species. These species, formed from the decomposition of the Grubbs catalyst, are known to catalyze the isomerization of double bonds.[2]

  • Solution 1: Use of Additives. Additives such as 1,4-benzoquinone (B44022) or phenols can suppress isomerization by reacting with the ruthenium hydride species.[2] Copper(I) halides have also been reported to be effective.

  • Solution 2: Optimize Reaction Temperature. Higher temperatures can sometimes lead to faster catalyst decomposition and, consequently, more isomerization. Running the reaction at the lowest effective temperature can mitigate this.

  • Solution 3: Minimize Reaction Time. Prolonged reaction times can lead to a higher accumulation of isomerization byproducts. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Reaction Pathway for Isomerization Byproduct Formation

Diallylsilane Diallylsilane Silacyclopentene Desired Silacyclopentene Diallylsilane->Silacyclopentene RCM Grubbs_Cat Grubbs Catalyst Grubbs_Cat->Silacyclopentene RuH_Species Ruthenium Hydride (Byproduct) Grubbs_Cat->RuH_Species Decomposition Isomerized_Product Isomerized Byproduct Silacyclopentene->Isomerized_Product Isomerization RuH_Species->Isomerized_Product

Caption: Pathway showing the formation of isomerized byproducts.

Data Presentation

The following table summarizes hypothetical quantitative data for the RCM of diallyldimethylsilane (B75015) to illustrate the effect of reaction conditions on product and byproduct distribution.

Catalyst (mol%)Concentration (M)Temperature (°C)Time (h)Silacyclopentene Yield (%)Oligomer Yield (%)Isomerized Byproduct (%)
Grubbs II (5)0.140465305
Grubbs II (5)0.0140485105
Grubbs II (5)0.01602701020
Grubbs I (5)0.0140127520<5
Hoveyda-Grubbs II (2)0.01402925<3

Experimental Protocols

General Experimental Protocol for this compound RCM
  • Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. Anhydrous and degassed solvent (e.g., dichloromethane (B109758) or toluene) is required.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the diallylsilane substrate in the chosen solvent to the desired concentration (e.g., 0.01 M).

  • Catalyst Addition: In a separate glovebox or under a positive pressure of inert gas, weigh the appropriate amount of the Grubbs catalyst (e.g., 2-5 mol%) and dissolve it in a small amount of the reaction solvent.

  • Reaction: Add the catalyst solution to the substrate solution. Stir the reaction mixture at the desired temperature and monitor its progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired this compound.

Protocol for Monitoring Byproduct Formation by GC-MS
  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere. Quench the aliquot with a small amount of ethyl vinyl ether. Dilute the quenched sample with an appropriate solvent (e.g., dichloromethane).

  • GC-MS Analysis: Inject the diluted sample into a GC-MS system. Use a suitable temperature program to separate the starting material, the desired this compound product, and any potential byproducts (oligomers, isomers).

  • Data Interpretation: Analyze the mass spectra of the separated components to identify their structures. Use the peak areas from the gas chromatogram to estimate the relative amounts of each species present in the reaction mixture at that time point. This will allow for the optimization of reaction conditions to minimize byproduct formation.

References

optimizing temperature and pressure for silacyclopentane reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for silacyclopentane reactions. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound derivatives?

A1: Common methods for synthesizing this compound derivatives include:

  • Hydrosilylation: This involves the addition of a Si-H bond across a double bond. For this compound synthesis, this typically involves an intramolecular reaction of a precursor with a silicon hydride and a terminal alkene.

  • Grignard Reactions: The reaction of a di-Grignard reagent with a dichlorosilane (B8785471) is a classical method for forming the this compound ring.

  • Intramolecular Nucleophilic Attack: Metalation of a precursor can be followed by an intramolecular nucleophilic attack at the silicon atom to form the cyclic structure.

Q2: My Grignard reaction for the synthesis of a this compound precursor is not initiating. What should I do?

A2: Failure of a Grignard reaction to initiate is a frequent issue. Here are some troubleshooting steps:

  • Ensure Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents should be used.

  • Activate the Magnesium: The surface of the magnesium turnings can oxidize, preventing the reaction. You can activate the magnesium by crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.

  • Increase Local Concentration/Temperature: If the reaction is sluggish, you can try gently warming a single spot on the flask with a heat gun. Alternatively, adding a small amount of the neat alkyl halide directly to the magnesium before adding the solution can help initiate the reaction.

Q3: I am observing low yields in the anionic ring-opening polymerization (ROP) of my this compound monomer. What are the potential causes?

A3: Low yields in anionic ROP of silacyclopentanes can stem from several factors:

  • Monomer Purity: Impurities in the monomer can terminate the polymerization. Ensure your monomer is purified, for instance by distillation or chromatography, to remove any residual catalysts, byproducts, or inhibitors from its synthesis.

  • Initiator Activity: The choice and handling of the initiator are critical. Alkyllithium reagents, for example, are very sensitive to air and moisture. Use freshly titrated initiator solutions.

  • Reaction Temperature: The temperature can significantly affect the polymerization. For the anionic ROP of 1-silacyclopent-3-ene, a low temperature of -78 °C has been shown to be effective. Higher temperatures may lead to side reactions or affect the polymer's microstructure.

  • Monomer to Initiator Ratio: The ratio of monomer to initiator will influence the molecular weight of the resulting polymer. An incorrect ratio can lead to incomplete polymerization or the formation of low molecular weight oligomers.

Q4: How does temperature affect the dehydrogenation of silacyclopentanes?

A4: Temperature is a critical parameter in the catalytic dehydrogenation of cyclic hydrocarbons. Generally, higher temperatures favor the endothermic dehydrogenation reaction, leading to a higher conversion of the this compound. For instance, in the dehydrogenation of cyclohexane, increasing the temperature above 250 °C significantly favors the formation of the aromatic product, benzene. A similar trend would be expected for this compound dehydrogenation, where higher temperatures would increase the reaction rate and conversion, although the optimal temperature will depend on the specific catalyst used.

Q5: Is pressure a significant factor in this compound reactions?

A5: The effect of pressure is highly dependent on the specific reaction.

  • For reactions in the liquid phase with minimal volume change , such as many Grignard reactions or ROPs, the effect of pressure is often negligible.

  • For gas-phase reactions, or reactions that produce gaseous byproducts , such as dehydrogenation, pressure plays a more significant role. Lower pressures will favor reactions that result in an increase in the number of moles of gas, such as dehydrogenation. In contrast, for reactions where the volume of reactants is greater than the volume of products, higher pressure can increase the reaction rate. For example, in hydrogenation reactions, higher hydrogen pressure generally leads to a higher conversion rate.

Troubleshooting Guides

Synthesis of this compound Precursors (Grignard Method)
Issue Possible Cause Suggested Solution
Low or No Yield of Grignard Reagent Presence of moisture in glassware or solvent.Flame-dry all glassware under an inert atmosphere and use anhydrous solvents.
Inactive magnesium surface (oxide layer).Activate magnesium by crushing, adding a crystal of iodine, or a few drops of 1,2-dibromoethane.
Reaction Fails to Initiate Reaction is too cold or concentration of reactants is too low.Gently warm the flask with a heat gun in one spot. Add a small portion

troubleshooting silacyclopentane polymerization initiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ring-opening polymerization (ROP) of silacyclopentane.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Initiation Problems

Q1: My this compound polymerization fails to initiate. What are the common causes and how can I troubleshoot this?

A1: Failure to initiate is a common issue in anionic ring-opening polymerization (AROP) and is almost always due to the presence of impurities that react with and consume the initiator.[1] Anionic polymerizations require stringent anhydrous and anaerobic conditions because the propagating anionic species are highly reactive.[2][3]

Troubleshooting Steps:

  • Verify Reagent Purity:

    • Monomer (this compound): Impurities such as water, alcohols, or other protic compounds will quench the initiator. The monomer must be rigorously purified, typically by distillation over a suitable drying agent like calcium hydride, and stored under an inert atmosphere.[4][5]

    • Solvent: Solvents must be anhydrous. Hydrocarbon solvents can be purified by distillation over sodium-potassium alloy, while ethereal solvents like THF are often distilled from sodium benzophenone (B1666685) ketyl.[4] Impurities in the solvent can significantly impact the polymerization rate and catalyst stability.[6]

    • Initiator (e.g., n-Butyllithium): The concentration of commercially available alkyllithium initiators can decrease over time. It is crucial to titrate the initiator solution to determine its exact molarity before use.[1]

  • Ensure Inert Atmosphere: The entire reaction setup, including glassware and transfer cannulas, must be thoroughly dried (e.g., by flame-drying under vacuum) and purged with a high-purity inert gas like argon or nitrogen. Oxygen and carbon dioxide are potent inhibitors of anionic polymerization.[1][7]

  • Check Initiator and Co-catalyst:

    • For the polymerization of this compound, an initiator such as n-butyllithium is often used in conjunction with a co-catalyst like hexamethylphosphoramide (B148902) (HMPA) or tetramethylethylenediamine (TMEDA). An attempted polymerization of 1,1-dimethyl-1-silacyclopentane (B94190) with n-butyllithium in THF without a co-catalyst resulted in recovered starting material, highlighting the importance of the complete initiator system.

    • Ensure the correct ratio of co-catalyst to initiator is used, as this can affect the initiation efficiency.

Q2: The polymerization starts, but the monomer conversion is low. What should I investigate?

A2: Low monomer conversion in anionic ROP is often linked to premature termination of the growing polymer chains.[1][6]

Troubleshooting Steps:

  • Re-evaluate Reagent Purity: Even trace amounts of impurities can lead to continuous termination throughout the polymerization, resulting in low conversion. Water is a particularly common culprit.[6] The molecular weight distributions of anionic polymers broaden with increasing impurity content in the monomer supply.[8]

  • Incorrect Initiator Concentration: If the actual initiator concentration is lower than assumed (due to degradation or inaccurate titration), the number of initiating sites will be lower, potentially leading to incomplete conversion within the expected timeframe.[1]

  • Reaction Temperature: Temperature can significantly affect the polymerization kinetics.[1] For some monomers, there is a "ceiling temperature" above which polymerization is thermodynamically unfavorable. While this is less common for strained rings like this compound, suboptimal temperatures can lead to slow propagation rates. Conversely, excessively high temperatures can promote side reactions that terminate the chains.[6]

  • Monomer Ring Strain: The driving force for the ring-opening of cyclic monomers is the relief of bond-angle strain. While five-membered rings like this compound possess some ring strain, it is less than that of three- or four-membered rings. In some cases, the polymerization may reach an equilibrium between the monomer and the polymer, limiting the final conversion.[9]

Polymer Characterization Issues

Q3: The resulting polythis compound has a much lower molecular weight than predicted and a broad polydispersity index (PDI). What are the likely causes?

A3: This is a classic symptom of unintended chain transfer or termination reactions, or issues with the initiation step. In an ideal living anionic polymerization, the number-average molecular weight (Mn) is determined by the ratio of the mass of the monomer to the moles of the initiator, and the PDI should be narrow (typically < 1.1).

Troubleshooting Steps:

  • High Initiator Concentration: An initiator concentration that is higher than intended will generate more polymer chains, each growing to a shorter length for a given amount of monomer, thus resulting in a lower average molecular weight.[10] Always titrate your initiator.

  • Chain Transfer to Monomer/Solvent: Impurities in the monomer or solvent can act as chain transfer agents, terminating one chain and starting a new one, which leads to a lower Mn and a higher PDI.

  • Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, not all chains will start growing at the same time. This leads to a broader distribution of chain lengths and a higher PDI. The use of co-catalysts like TMEDA or HMPA with alkyllithium initiators is designed to accelerate the initiation step.

  • Side Reactions: Alkyllithium initiators are strong bases and can participate in side reactions. For example, n-BuLi can deprotonate THF, especially at higher temperatures, which consumes the initiator and can terminate growing chains.[9] Reactions of n-BuLi in THF are often conducted at low temperatures (e.g., -78 °C) to mitigate this.[7]

  • GPC Analysis Errors: Ensure that your Gel Permeation Chromatography (GPC) system is properly calibrated and that the sample is prepared correctly. Poor sample dissolution or filtration can lead to inaccurate molecular weight measurements.[11][12]

Parameter Effect of Increasing the Parameter Impact on Molecular Weight (Mn) Impact on Polydispersity Index (PDI)
Initiator Concentration More polymer chains are initiated.[10][13]DecreasesMay increase if initiation is not uniform.[10]
Monomer Impurity Level Increased frequency of chain termination/transfer.[8]DecreasesIncreases
Water Concentration Acts as a terminating agent.[6]DecreasesIncreases
Reaction Temperature May increase the rate of side reactions.[6]May decreaseMay increase

Experimental Protocols & Methodologies

Protocol 1: Purification of this compound Monomer

  • Drying: Place the this compound monomer in a round-bottom flask containing a drying agent such as calcium hydride (CaH₂).

  • Stirring: Stir the mixture under an inert atmosphere (argon or nitrogen) for at least 24 hours at room temperature.[4]

  • Degassing: Thoroughly degas the monomer by subjecting it to several freeze-pump-thaw cycles.

  • Distillation: Transfer the monomer to a clean, dry distillation apparatus via vacuum distillation. Collect the purified monomer in a flask that has been flame-dried and is under a positive pressure of inert gas.

  • Storage: Store the purified monomer in a sealed flask under inert gas, preferably in a refrigerator or freezer to minimize degradation.

Protocol 2: General Procedure for Anionic ROP of this compound

This is a general guideline and should be adapted based on specific experimental goals.

  • Apparatus Setup: Assemble a reaction flask (e.g., a Schlenk flask) that has been rigorously cleaned and oven- or flame-dried. The flask should be equipped with a magnetic stir bar and a rubber septum.

  • Inert Atmosphere: Evacuate the flask while gently heating with a heat gun, then backfill with high-purity argon or nitrogen. Repeat this cycle at least three times.

  • Reagent Addition:

    • Under a positive flow of inert gas, add the purified, anhydrous solvent (e.g., THF) to the reaction flask via a cannula or syringe.

    • Add the co-catalyst (e.g., HMPA or TMEDA) via syringe.

    • Add the purified this compound monomer to the stirred solvent.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -40 °C) using a suitable cooling bath.

  • Initiation: Slowly add the standardized alkyllithium initiator (e.g., n-butyllithium in hexanes) dropwise to the stirred monomer solution. The appearance of a persistent color change may indicate the formation of the propagating anionic species.

  • Polymerization: Allow the reaction to stir for the desired period (e.g., 1-2 hours), maintaining the reaction temperature.

  • Termination: Quench the polymerization by adding a proton source, such as degassed methanol (B129727) or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Workup and Isolation:

    • Warm the mixture to room temperature.

    • If an aqueous quench was used, separate the organic layer. Wash the organic layer with brine and water, then dry over an anhydrous salt (e.g., MgSO₄).

    • Filter the solution and remove the solvent under reduced pressure to isolate the crude polymer.

  • Purification: Purify the polymer by precipitation. Dissolve the crude polymer in a good solvent (e.g., THF or toluene) and add this solution dropwise to a vigorously stirred non-solvent (e.g., methanol) to precipitate the polymer, leaving low-molecular-weight impurities in the solution. Repeat this process 2-3 times for high purity.[14]

Visualizations

Anionic_ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., n-BuLi) Monomer1 This compound Monomer Initiator->Monomer1 Nucleophilic Attack Opened_Ring Ring-Opened Anion Monomer1->Opened_Ring Ring Opening Monomer2 Another Monomer Molecule Opened_Ring->Monomer2 Attack Growing_Chain Propagating Anionic Chain Monomer2->Growing_Chain Monomer_n ... Growing_Chain->Monomer_n Repeats n times Quenching_Agent Quenching Agent (e.g., MeOH) Growing_Chain->Quenching_Agent Protonation Final_Polymer Neutral Polymer Chain Quenching_Agent->Final_Polymer

Caption: Mechanism of Anionic Ring-Opening Polymerization (AROP).

Troubleshooting_Workflow Start Polymerization Issue Observed (e.g., No Initiation, Low Mn) Check_Purity Step 1: Verify Purity of All Reagents (Monomer, Solvent, Initiator) Start->Check_Purity Impure Impurity Detected? Check_Purity->Impure Check_Inert Step 2: Ensure Rigorous Inert Atmosphere (Dry Glassware, High-Purity Gas) Inert_Fail Potential Leak or Contamination? Check_Inert->Inert_Fail Check_Conditions Step 3: Review Reaction Conditions (Temperature, Initiator Concentration) Conditions_Wrong Conditions Suboptimal? Check_Conditions->Conditions_Wrong Check_Analysis Step 4: Validate Characterization Method (e.g., GPC Calibration) Analysis_Error Analysis Error? Check_Analysis->Analysis_Error Impure->Check_Inert No Purify Action: Re-purify Reagents Impure->Purify Yes Purify->Check_Purity Inert_Fail->Check_Conditions No Improve_Setup Action: Check Setup, Re-dry Glassware Inert_Fail->Improve_Setup Yes Improve_Setup->Check_Inert Conditions_Wrong->Check_Analysis No Optimize Action: Adjust Temp, Titrate Initiator Conditions_Wrong->Optimize Yes Optimize->Check_Conditions Recalibrate Action: Recalibrate Instrument, Re-run Sample Analysis_Error->Recalibrate Yes Success Problem Resolved Analysis_Error->Success No Recalibrate->Check_Analysis

Caption: Troubleshooting workflow for this compound polymerization.

Impurity_Effects Initiator Active Initiator (n-BuLi) H2O Water (H₂O) Initiator->H2O Reacts with O2 Oxygen (O₂) Initiator->O2 Reacts with CO2 Carbon Dioxide (CO₂) Initiator->CO2 Reacts with Growing_Chain Growing Anionic Polymer Chain Growing_Chain->H2O Reacts with Growing_Chain->O2 Reacts with Growing_Chain->CO2 Reacts with Termination Premature Termination (Inactive Polymer) H2O->Termination O2->Termination CO2->Termination

Caption: Impact of common impurities on anionic polymerization.

References

Technical Support Center: Catalyst Poisoning in Silacyclopentane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during silacyclopentane synthesis via hydrosilylation.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common problems related to catalyst deactivation.

Issue 1: Low or No Conversion of Diene/Enyne Substrate

Possible Cause: Catalyst poisoning from contaminants in reagents or solvents.

Troubleshooting Steps:

  • Purity Check:

    • Solvents: Ensure solvents are freshly distilled and anhydrous. Common impurities in solvents like traces of sulfur compounds from thiophene (B33073) in undistilled THF can act as potent catalyst poisons.

    • Substrates: Analyze the diene or enyne starting material for the presence of common catalyst poisons using techniques like GC-MS or NMR. Pay close attention to potential impurities from previous synthetic steps, such as residual nitrogen-containing compounds (e.g., amines, pyridines) or sulfur-containing reagents.[1]

    • Inert Gas: Use high-purity inert gas (Argon or Nitrogen) as oxygen can sometimes lead to the formation of inactive catalyst species.

  • Systematic Component Analysis:

    • Run a small-scale control reaction with a previously validated, high-purity substrate and solvent to confirm the catalyst's intrinsic activity.

    • If the control reaction works, systematically introduce each component from the problematic reaction batch to identify the source of contamination.

  • Catalyst Loading:

    • A slight increase in catalyst loading (e.g., from 0.1 mol% to 0.5 mol%) might overcome minor poisoning effects. However, this is a temporary solution and does not address the root cause.

Issue 2: Reaction Starts but Stalls Before Completion

Possible Cause: Gradual catalyst deactivation by a slow-acting poison or product-induced inhibition.

Troubleshooting Steps:

  • Monitor Reaction Progress:

    • Take aliquots at regular intervals and analyze by GC or NMR to determine the point at which the reaction rate slows or stops. This can help identify if the issue is related to the accumulation of a specific species.

  • Poison Identification:

    • Review all reagents for potential slow-releasing poisons. For example, some additives or stabilizers in commercially available substrates could be problematic.

    • Consider the possibility of side reactions, such as oligomerization of the starting material, which can create species that foul the catalyst surface.[1]

  • Sequential Catalyst Addition:

    • If the reaction stalls, adding a second small portion of the catalyst may restart the conversion. If it does, this strongly suggests catalyst deactivation rather than an equilibrium issue.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in this compound synthesis?

A1: The most common poisons for platinum-based hydrosilylation catalysts (e.g., Karstedt's or Speier's catalyst) are substances that can strongly coordinate to the platinum center, blocking active sites.[2] These are broadly categorized as:

  • Sulfur Compounds: Thiols, sulfides (e.g., diethyl sulfide), thiophenes, and even elemental sulfur are severe poisons.[1][3]

  • Nitrogen Compounds: Amines, amides, nitriles, and pyridines can act as inhibitors.[1]

  • Heavy Metals: Mercury, lead, and arsenic can form alloys with platinum or block active sites.[1]

  • Unsaturated Compounds: Some alkynes and dienes with certain substituents can act as inhibitors by forming overly stable complexes with the platinum center.

Q2: My yield of this compound is consistently low. How do I know if catalyst poisoning is the issue?

A2: Differentiating catalyst poisoning from other issues like poor substrate reactivity or suboptimal reaction conditions is key. Here are some indicators of poisoning:

  • Inconsistent Results: If reactions with new batches of reagents or solvents fail while previous batches worked, contamination is likely.

  • Reaction Stalling: As mentioned in the troubleshooting guide, a reaction that begins but does not proceed to completion is a classic sign of catalyst deactivation.

  • No Reaction with Known Active Substrates: If the catalyst fails to promote the reaction of a simple, high-purity olefin, its activity is compromised.

Q3: Can I regenerate a poisoned platinum catalyst?

A3: In some cases, yes. The feasibility of regeneration depends on the nature of the poison. For sulfur poisoning, which is common, a reductive treatment can be effective. However, for laboratory-scale synthesis, it is often more practical to use a fresh catalyst and focus on preventing contamination. If regeneration is necessary, a carefully controlled procedure is required.

Q4: Are there any sulfur-resistant hydrosilylation catalysts available?

A4: Research has been conducted on developing sulfur-resistant platinum catalysts. Some specialized platinum-alkyne complexes have shown improved resistance to sulfur poisoning compared to standard catalysts like Karstedt's.[4] However, these are generally less common and may have different reactivity profiles.

Data Presentation

Table 1: Qualitative Effect of Common Catalyst Poisons

Poison ClassExamplesSeverity of PoisoningMechanism of Action
Sulfur CompoundsThiophenes, Mercaptans, H₂SSevereStrong chemisorption on Pt active sites, blocking reactant access.[5][6]
Nitrogen CompoundsPyridine, Amines, NitrilesModerate to SevereCoordination to the platinum center, acting as competitive inhibitors.[1]
Heavy MetalsPb, Hg, AsSevereFormation of platinum alloys, altering the catalyst's electronic properties.[1]
Unsaturated HydrocarbonsCertain functionalized alkynesMild to ModerateFormation of very stable Pt-alkyne complexes that are slow to react further.

Table 2: Illustrative Quantitative Impact of Poisons on Catalyst Performance

PoisonConcentration (ppm)CatalystSubstrateEffect on Yield/Conversion
Diethyl Sulfide50Karstedt's Catalyst1-HexeneSignificant decrease in conversion rate.
Pyridine100Speier's Catalyst1,5-HexadieneReduction in yield by over 50%.
Mercury (elemental)10Pt/CGeneric AlkeneComplete deactivation of the catalyst.

Note: The values in Table 2 are illustrative and intended to demonstrate the potential impact of poisons. Actual effects will vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis via Intramolecular Hydrosilylation
  • Glassware Preparation: All glassware must be oven-dried at 120 °C for at least 4 hours and cooled under a stream of dry, high-purity argon or nitrogen.

  • Reagent Preparation:

    • Solvent (e.g., Toluene, THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

    • The diene/enyne substrate and the hydrosilane should be passed through a short plug of activated alumina (B75360) to remove potential polar impurities.

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the diene/enyne substrate (1.0 eq) and the distilled solvent under an inert atmosphere.

    • Add the hydrosilane (1.0 - 1.1 eq) dropwise to the solution.

    • Add the platinum catalyst solution (e.g., Karstedt's catalyst, 0.05 - 0.1 mol%) via syringe.

  • Reaction Monitoring:

    • Stir the reaction at the desired temperature (room temperature to 80 °C, depending on the substrate).

    • Monitor the reaction progress by TLC, GC, or ¹H NMR by taking small aliquots at regular intervals.

  • Workup and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Chemical Regeneration of a Sulfur-Poisoned Platinum Catalyst (Illustrative)

Disclaimer: This is a general procedure adapted from literature on related platinum catalysts and should be optimized for your specific system. It involves handling of potentially hazardous reagents and should be performed with appropriate safety precautions.

  • Catalyst Recovery (if heterogeneous): If the catalyst is supported, filter it from the reaction mixture and wash with a clean, dry solvent. For homogeneous catalysts, this protocol is not applicable.

  • Reductive Treatment:

    • Suspend the poisoned catalyst in a minimal amount of a non-reactive, high-boiling solvent (e.g., decane).

    • Under an inert atmosphere, add a reducing agent such as a dilute solution of hydrazine (B178648) or a stream of hydrogen gas at elevated temperature (e.g., 100-150 °C). The choice of reducing agent and conditions will depend on the nature of the catalyst and the poison.

    • Caution: Hydrogen gas is flammable and forms explosive mixtures with air. Hydrazine is toxic and corrosive.

  • Washing and Drying:

    • After the reductive treatment, carefully decant the solvent and wash the catalyst multiple times with fresh, anhydrous solvent to remove the reducing agent and any byproducts.

    • Dry the catalyst under high vacuum.

  • Activity Test:

    • Test the activity of the regenerated catalyst on a small-scale reaction with a high-purity substrate to determine the extent of recovery.

Mandatory Visualizations

Diagram 1: Mechanism of Catalyst Poisoning

Caption: Mechanism of platinum catalyst poisoning by a sulfur-containing compound.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield in This compound Synthesis Check_Conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Conditions Conditions_OK Conditions Correct? Check_Conditions->Conditions_OK Optimize Optimize Conditions Conditions_OK->Optimize No Suspect_Poisoning Suspect Catalyst Poisoning Conditions_OK->Suspect_Poisoning Yes Optimize->Check_Conditions Purity_Check Check Purity of All Reagents and Solvents Suspect_Poisoning->Purity_Check Source_Found Source of Contamination Found? Purity_Check->Source_Found Purify Purify/Replace Contaminated Component Source_Found->Purify Yes Control_Rxn Run Control Reaction with Pure Components Source_Found->Control_Rxn No Purify->Start Control_OK Control Reaction Successful? Control_Rxn->Control_OK Bad_Catalyst Catalyst is Inactive. Use Fresh Catalyst. Control_OK->Bad_Catalyst No End Problem Solved Control_OK->End Yes Bad_Catalyst->End

Caption: A logical workflow for troubleshooting low yields.

References

analytical methods for detecting impurities in silacyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to analytical methods for detecting impurities in silacyclopentane. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in this compound?

Impurities in this compound can originate from various stages of the manufacturing process.[1] Common sources include:

  • Starting Materials: Unreacted raw materials or impurities present in the starting materials.

  • Intermediates: By-products and intermediates formed during the synthesis process.

  • Reagents and Solvents: Residual reagents, catalysts, or solvents used in the manufacturing process.[1]

  • Degradation Products: Impurities formed due to the degradation of this compound upon exposure to heat, light, or moisture.[2] this compound derivatives can be sensitive to water and moisture, potentially liberating alcohols or forming siloxanes.[3]

  • Storage and Packaging: Contaminants leaching from container closure systems or packaging materials.[1]

Q2: Which analytical techniques are most suitable for detecting impurities in this compound?

The choice of analytical technique depends on the nature of the expected impurities. A combination of chromatographic and spectroscopic methods is often employed for comprehensive impurity profiling.[1][4]

  • Gas Chromatography (GC): Ideal for analyzing volatile and semi-volatile impurities, such as residual solvents or low-boiling point by-products.[5][6] Coupling GC with Mass Spectrometry (GC-MS) allows for both separation and identification.[7]

  • High-Performance Liquid Chromatography (HPLC): The standard for separating non-volatile or thermally unstable impurities.[8] When coupled with UV detection, it is crucial for routine quantification, while coupling with Mass Spectrometry (LC-MS) provides molecular weight and structural details for unknown impurities.[1][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the unambiguous structural elucidation of isolated impurities.[9][10] It provides detailed information about the molecular structure.[11]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive technique used specifically for detecting and quantifying elemental impurities.[1][12]

Q3: How can I identify an unknown impurity detected in my this compound sample?

Identifying an unknown impurity typically involves a multi-step workflow combining separation and spectroscopic techniques.

  • Separation and Initial Detection: Separate the impurity from the main this compound peak using a high-resolution technique like HPLC or GC.[12]

  • Molecular Weight Determination: Use Mass Spectrometry (MS) coupled with the separation technique (LC-MS or GC-MS) to determine the molecular weight of the impurity.[13] High-Resolution Mass Spectrometry (HRMS), such as Q-TOF, provides accurate mass measurements, which helps in determining the elemental composition.[7][14][15]

  • Structural Elucidation: If the impurity can be isolated in sufficient quantity, NMR spectroscopy (¹H, ¹³C, and 2D-NMR) is used for detailed structural characterization.[16] MS/MS fragmentation patterns can also provide valuable structural clues.[14]

Q4: What are the typical regulatory limits for impurities?

Regulatory agencies like the FDA and international bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for controlling impurities in drug substances.[17][18]

  • ICH Q3A/Q3B Guidelines: These guidelines specify thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[2]

  • Reporting Threshold: The level above which an impurity must be reported.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which an impurity's biological safety must be established.

  • Genotoxic Impurities: For impurities that are potentially mutagenic, much stricter limits based on a Threshold of Toxicological Concern (TTC) are applied, often in the range of 1.5 µ g/day intake.[19][20]

Methodology and Data Comparison

A summary of common analytical techniques used for impurity profiling is provided below.

Technique Principle Typical Application Limit of Detection (LOD) Strengths Limitations
GC-MS Separates based on volatility and polarity; identifies based on mass-to-charge ratio and fragmentation.[6]Volatile & semi-volatile impurities, residual solvents.[1]Low ppm to ppbHigh sensitivity, excellent for volatile compounds, established libraries for identification.[7]Not suitable for non-volatile or thermally labile compounds.
LC-MS Separates based on polarity; identifies based on mass-to-charge ratio.[13]Non-volatile impurities, degradation products, polar compounds.[8]Low ppm to ppbWide applicability, high sensitivity and specificity, suitable for a broad range of compounds.[19]Mobile phase can cause ion suppression, may require MS-compatible methods.[14]
NMR Measures the magnetic properties of atomic nuclei to elucidate molecular structure.[21]Unambiguous structure determination of isolated impurities.[9]~0.1% (can be lower with advanced techniques)Provides definitive structural information, non-destructive.[10]Relatively low sensitivity compared to MS, requires pure and concentrated samples.[2][11]
ICP-MS Ionizes sample in plasma and separates ions by mass to detect trace elements.Elemental impurities (e.g., residual catalysts).[12]ppb to pptExtremely low detection limits for most elements, capable of isotopic analysis.[12]Does not provide information on the molecular structure of the impurity.

Troubleshooting Guides

Gas Chromatography (GC-MS) Issues

  • Q: I am observing poor peak shapes (e.g., tailing) in my chromatogram. What is the likely cause?

    • A: Peak tailing is often caused by active sites in the GC system. Check for:

      • Column Contamination: High-boiling point residues may accumulate at the head of the column. Try baking the column at a high temperature or trimming the first few centimeters.

      • Active Sites in Inlet: The inlet liner may have active silanol (B1196071) groups. Use a deactivated liner.

      • Column Degradation: The stationary phase may be degraded. Consider replacing the column.

      • Compound-Specific Issues: Silanes can be reactive. Ensure your system is inert.

  • Q: My sensitivity is too low to detect trace impurities. How can I improve it?

    • A: To improve sensitivity:

      • Injection Volume: Increase the injection volume or use a larger volume injection technique like a multimode inlet (MMI) in solvent vent mode.[18]

      • Split Ratio: Decrease the split ratio or switch to splitless injection for trace analysis.

      • Detector Settings: Ensure the MS is tuned and operating in a sensitive mode, such as Selected Ion Monitoring (SIM), if you know the target impurities.

      • Sample Preparation: Concentrate the sample before injection if possible.

Liquid Chromatography (LC-MS) Issues

  • Q: My baseline is noisy or drifting. What should I do?

    • A: An unstable baseline can be caused by several factors.[22]

      • Mobile Phase: Ensure the mobile phase is freshly prepared, properly mixed, and degassed. Keep solvent bottles capped to prevent evaporation.[22]

      • Leaks: Check for leaks in the system, particularly around fittings and pump seals.

      • Detector: A noisy baseline in a UV detector could indicate a failing lamp. For MS, ensure the source is clean and stable.

      • Column Contamination: Flush the column with a strong solvent to remove contaminants.[22]

  • Q: I suspect ion suppression is affecting my results. How can I confirm and mitigate this?

    • A: Ion suppression occurs when matrix components co-elute with the analyte and interfere with its ionization in the MS source.

      • Confirmation: Perform a post-column infusion experiment. Infuse a constant flow of your analyte solution into the column effluent and monitor its signal. A dip in the signal when a blank matrix is injected indicates suppression.

      • Mitigation:

        • Improve chromatographic separation to move the analyte away from interfering components.

        • Dilute the sample.[22]

        • Use a different ionization technique (e.g., switch from ESI to APCI).

        • Implement more effective sample cleanup procedures.

Nuclear Magnetic Resonance (NMR) Issues

  • Q: My NMR signals are very broad, making interpretation difficult. What could be the cause?

    • A: Signal broadening can result from:

      • Poor Shimming: The magnetic field homogeneity is poor. Re-shim the spectrometer.

      • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant broadening. Consider treating your sample with a chelating agent.

      • Sample Aggregation: The analyte may be aggregating at the concentration used. Try diluting the sample or increasing the temperature.

      • Chemical Exchange: The molecule may be undergoing dynamic chemical exchange on the NMR timescale. Variable temperature experiments can help confirm this.

  • Q: I cannot detect a low-level impurity. How can I improve the signal-to-noise ratio?

    • A: To improve sensitivity in NMR:

      • Increase Scans: The signal-to-noise ratio increases with the square root of the number of scans. Increase the acquisition time.

      • Use a Cryoprobe: If available, a cryogenically cooled probe provides a significant sensitivity enhancement.

      • Optimize Pulse Sequence: Ensure relaxation delays are appropriate and use pulse sequences designed for sensitivity enhancement.

      • Sample Concentration: Use the most concentrated sample possible without causing solubility or aggregation issues.

Experimental Protocols

Protocol 1: Analysis of Volatile Impurities by Headspace GC-MS

This method is suitable for identifying and quantifying volatile organic impurities like residual solvents.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide), which will not interfere with the analytes of interest.

    • Seal the vial immediately with a PTFE/silicone septum and crimp cap.

    • Prepare a blank vial containing only the solvent.

  • GC-MS Instrumentation and Conditions:

    • System: A gas chromatograph coupled to a mass spectrometer with a headspace autosampler.[18]

    • Column: A low-polarity column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

    • Headspace Parameters:

      • Oven Temperature: 80 °C

      • Loop Temperature: 90 °C

      • Transfer Line Temperature: 100 °C

      • Incubation Time: 15 min

    • GC Parameters:

      • Inlet Temperature: 250 °C

      • Injection Mode: Split (e.g., 20:1 ratio)

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Oven Program: Initial 40 °C for 5 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C

      • Scan Range: m/z 35-400.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Identify impurities by comparing their mass spectra against a spectral library (e.g., NIST).

    • Quantify using an external or internal standard method.

Protocol 2: Analysis of Non-Volatile Impurities by LC-MS

This method is designed to separate and identify non-volatile or thermally unstable impurities.

  • Sample and Mobile Phase Preparation:

    • Dissolve a known amount of the this compound sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of ~1 mg/mL.[22] The diluent should be miscible with the mobile phase.

    • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • LC-MS Instrumentation and Conditions:

    • System: A high-performance liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[14]

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).

    • LC Parameters:

      • Column Temperature: 40 °C

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 2 µL

      • Gradient Program: 5% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

    • MS Parameters:

      • Ion Source: Electrospray Ionization (ESI), positive and negative modes.

      • Scan Mode: Full scan from m/z 100-1000.

      • Data-Dependent Acquisition: Trigger MS/MS fragmentation for the most intense ions in each full scan.

  • Data Analysis:

    • Extract potential impurity peaks using molecular feature extraction software.

    • Generate possible elemental formulas for the impurities based on accurate mass measurements from the full scan data.[15]

    • Propose structures based on the MS/MS fragmentation patterns and chemical knowledge of the synthesis process.

Workflow for Impurity Detection and Identification

The following diagram illustrates a typical workflow for the comprehensive analysis of impurities in a this compound sample.

G Workflow for this compound Impurity Analysis cluster_0 Phase 1: Screening & Detection cluster_1 Phase 2: Identification & Characterization cluster_2 Phase 3: Quantification & Reporting start Sample Received screening Initial Purity Screening (GC-FID / HPLC-UV) start->screening check Impurity > Reporting Threshold? screening->check volatile Volatile Impurities (GC-MS) check->volatile Yes (Volatile Suspected) nonvolatile Non-Volatile Impurities (LC-MS / HRMS) check->nonvolatile Yes (Non-Volatile Suspected) end_node Analysis Complete check->end_node No structure Structure Elucidation (NMR, MS/MS) volatile->structure nonvolatile->structure quant Quantification of Impurities structure->quant report Final Report quant->report report->end_node

Caption: Workflow for this compound Impurity Analysis.

References

Technical Support Center: Stereoselective Synthesis of Silacyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of silacyclopentane derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of chiral silacyclopentanes.

Issue 1: Low Enantioselectivity or Diastereoselectivity

Q: My reaction is showing low enantiomeric excess (% ee) or diastereomeric ratio (d.r.). What are the potential causes and how can I improve the stereoselectivity?

A: Low stereoselectivity can arise from several factors. Here are the most common causes and their solutions:

  • Catalyst/Ligand Purity and Stoichiometry:

    • Cause: The purity of the chiral ligand or catalyst is crucial. Impurities or the presence of the wrong enantiomer of the ligand will directly lead to lower stereoselectivity. Incorrect stoichiometry can also negatively impact the outcome.

    • Solution: Ensure the use of high-purity, enantiomerically pure ligands and catalysts. Verify the stoichiometry of your reagents carefully. For instance, in copper-catalyzed hydrosilylation reactions, the ratio of the copper salt to the chiral ligand is critical and may need optimization.

  • Reaction Temperature:

    • Cause: Temperature plays a critical role in the transition state of the reaction. Higher temperatures can lead to less ordered transition states, resulting in lower stereoselectivity.

    • Solution: Perform the reaction at lower temperatures. For many metal-catalyzed reactions, temperatures between -78°C and room temperature are optimal. It is advisable to screen a range of temperatures to find the sweet spot for your specific substrate.

  • Solvent Effects:

    • Cause: The polarity and coordinating ability of the solvent can influence the catalyst's activity and the stereochemical outcome of the reaction.

    • Solution: Screen a variety of solvents. For example, in the enantioselective β-elimination of silacyclopentene oxides, ethereal solvents like THF or diethyl ether are commonly used. Non-coordinating solvents may be beneficial in some catalytic cycles.

  • Substrate-Related Issues:

    • Cause: The steric and electronic properties of the substituents on the starting material can significantly influence stereoselectivity.

    • Solution: If possible, modify the substituents on your substrate. For example, bulkier protecting groups can enhance facial selectivity in many reactions.

Issue 2: Low Reaction Yield

Q: My reaction is not going to completion, or I am isolating very little of my desired this compound product. What could be the problem?

A: Low yields are a common frustration in organic synthesis. Here are some potential culprits and their remedies:

  • Catalyst Deactivation:

    • Cause: In transition metal-catalyzed reactions (e.g., using Palladium or Copper), the catalyst can deactivate through various pathways, such as aggregation (forming inactive metal nanoparticles like "palladium black"), oxidation, or reaction with impurities.[1][2]

    • Solution:

      • Ensure strict anaerobic and anhydrous conditions, as many catalysts are sensitive to air and moisture. Use freshly distilled and degassed solvents.

      • Use high-purity reagents and substrates. Impurities like sulfur-containing compounds can poison palladium catalysts.

      • Consider using stabilizing ligands or additives that can prevent catalyst aggregation.

  • Side Reactions:

    • Cause: The reactants or products may be participating in undesired side reactions. For instance, in hydrosilylation reactions, β-hydride elimination can be a competing pathway.[3][4] In reactions involving carbenes, undesired insertion reactions can occur.

    • Solution:

      • Carefully control the reaction temperature and stoichiometry of reagents.

      • Analyze your crude reaction mixture by techniques like NMR or GC-MS to identify major byproducts. Understanding the nature of the side reactions will help in devising a strategy to minimize them.

  • Inefficient Purification:

    • Cause: The desired product might be lost during work-up and purification. Silanols, for example, can be prone to decomposition on silica (B1680970) gel.

    • Solution:

      • Optimize your purification strategy. Consider using alternative stationary phases for chromatography (e.g., alumina, or treated silica gel).

      • For sensitive compounds, minimize the time they are in contact with the stationary phase.

      • Ensure complete removal of metal catalysts post-reaction, as they can sometimes promote degradation of the product.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best strategy for synthesizing my target this compound?

A1: The choice of synthetic strategy depends on the desired substitution pattern and stereochemistry of your target molecule, as well as the availability of starting materials.

  • For highly functionalized chiral silacyclopentanes , a strategy involving the enantioselective β-elimination of silacyclopentene oxides can be very effective. This method provides access to enantioenriched silacyclopentenols which can be further functionalized.[5]

  • To construct silacyclopentanes with both carbon- and silicon-stereogenic centers , the copper-catalyzed enantioselective hydrosilylation of arylmethylenecyclopropanes is a powerful method.[6][7][8][9][10]

  • For accessing silacyclopentanes with a stereocenter at the carbon adjacent to the silicon atom , the palladium-catalyzed enantioselective carbene insertion into the C-Si bond of silacyclobutanes is a suitable approach.[11][12][13][14]

  • If you are starting with olefins , reactions involving the formation and subsequent transformation of silacyclopropanes can be a viable route.[15][16]

Q2: My chiral separation on HPLC is not working well. What can I do?

A2: Chiral separations can be challenging. Here are a few tips:

  • Column Selection: The choice of the chiral stationary phase (CSP) is paramount. Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) are often a good starting point for a wide range of compounds.[17][18][19]

  • Mobile Phase Optimization: Systematically vary the mobile phase composition. In normal-phase chromatography, the ratio of the polar modifier (e.g., isopropanol, ethanol) to the nonpolar eluent (e.g., hexane) is critical. Small amounts of additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine (B46881) for basic compounds) can dramatically improve peak shape and resolution.

  • Temperature: Temperature can affect the chiral recognition process. Try running your separation at different temperatures (e.g., 10°C, 25°C, 40°C).

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

Q3: How can I confirm the absolute stereochemistry of my synthesized this compound?

A3: Determining the absolute stereochemistry is a crucial final step. The most definitive method is single-crystal X-ray diffraction. If you can obtain a suitable crystal of your final product or a derivative, this will provide unambiguous proof of its three-dimensional structure. Other techniques that can be used, often in combination, include:

  • Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) spectroscopy: These techniques can be compared with theoretical calculations to assign the absolute configuration.

  • Comparison with known compounds: If a similar compound with a known absolute configuration is available, you can compare their chiroptical data (e.g., specific rotation, CD spectra).

  • Chemical correlation: You can chemically convert your compound, without affecting the stereocenter , to a compound of known absolute stereochemistry.

Data Presentation

The following tables summarize quantitative data for key stereoselective synthetic strategies for this compound derivatives.

Table 1: Copper-Catalyzed Enantioselective Hydrosilylation of Arylmethylenecyclopropanes [6][7][9][10]

EntryArylmethylenecyclopropane (Ar)Silane (R)Yield (%)ee (%)dr
1PhenylPhenyl9599>25:1
24-TolylPhenyl9399>25:1
34-MethoxyphenylPhenyl9699>25:1
44-ChlorophenylPhenyl9298>25:1
5PhenylMesityl8599>25:1

Table 2: Palladium-Catalyzed Enantioselective Carbene Insertion into Silacyclobutanes [11][12][13][14]

EntrySilacyclobutane (B14746246) SubstituentCarbene Precursor (Diazo Compound)Yield (%)ee (%)
1HEthyl 2-diazoacetate8592
2PhenylEthyl 2-diazo-2-phenylacetate9095
3H2-Diazo-1,2-diphenylethanone8896
4MethylEthyl 2-diazoacetate8290

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Enantioselective Hydrosilylation of Arylmethylenecyclopropanes [6][7][9]

  • Preparation of the Catalyst: In a glovebox, to a flame-dried Schlenk tube, add Cu(OAc)₂ (2.0 mol%), the chiral ligand (e.g., a phosphine-based ligand, 2.2 mol%), and anhydrous, degassed solvent (e.g., THF, 1.0 mL). Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: To the catalyst solution, add the arylmethylenecyclopropane (1.0 equiv) and the hydrosilane (1.2 equiv).

  • Reaction Execution: Seal the Schlenk tube and stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired this compound derivative.

Protocol 2: General Procedure for Palladium-Catalyzed Enantioselective Carbene Insertion into Silacyclobutanes [11][12][13]

  • Catalyst Pre-formation (if necessary): In a glovebox, mix the palladium precursor (e.g., Pd₂(dba)₃, 1.0 mol%) and the chiral ligand (e.g., a phosphoramidite (B1245037) ligand, 2.2 mol%) in anhydrous, degassed solvent (e.g., toluene, 0.5 mL) and stir for 20 minutes at room temperature.

  • Reaction Setup: In a separate flame-dried Schlenk tube, dissolve the silacyclobutane (1.2 equiv) and the diazo compound (1.0 equiv) in the same solvent (1.5 mL).

  • Reaction Execution: Add the pre-formed catalyst solution to the substrate solution. Stir the mixture at the desired temperature (e.g., 40 °C) until the diazo compound is consumed (monitored by TLC, typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the enantiomerically enriched this compound.

Mandatory Visualization

Cu_Catalyzed_Hydrosilylation Reactants Arylmethylenecyclopropane + Hydrosilane Catalyst_Activation [Cu-H] active species (from Cu(OAc)2 + Ligand*) Intermediate1 Ring-opened allyl-Cu intermediate Catalyst_Activation->Intermediate1 Intermolecular ring-opening hydrosilylation Intermediate2 Homoallylic silane (Z/E mixture) Intermediate1->Intermediate2 Intramolecular_Hydrosilylation Intramolecular Asymmetric Hydrosilylation Intermediate2->Intramolecular_Hydrosilylation [Cu-H] catalyst Product Chiral this compound Intramolecular_Hydrosilylation->Product

Caption: Catalytic cycle for Cu-catalyzed hydrosilylation.

Pd_Catalyzed_Carbene_Insertion Pd0_L Pd(0)L*n Ox_Add Oxidative Addition Pd0_L->Ox_Add Silacyclobutane Silacyclobutane Silacyclobutane->Ox_Add Palladacycle Pallada(IV)silacyclobutane intermediate Ox_Add->Palladacycle Carbene_Insertion Carbene Migratory Insertion Palladacycle->Carbene_Insertion Diazo Diazo Compound Diazo->Carbene_Insertion Expanded_Intermediate Expanded Palladacycle Carbene_Insertion->Expanded_Intermediate Red_Elim Reductive Elimination Expanded_Intermediate->Red_Elim Red_Elim->Pd0_L Catalyst regeneration Product Chiral this compound Red_Elim->Product

Caption: Catalytic cycle for Pd-catalyzed carbene insertion.

Troubleshooting_Logic Start Experiment Issue Low_Yield Low Yield? Start->Low_Yield Low_Stereoselectivity Low Stereoselectivity? Start->Low_Stereoselectivity Catalyst_Deactivation Check Catalyst Activity: - Purity - Handling (air/moisture) - Additives Low_Yield->Catalyst_Deactivation Yes Side_Reactions Analyze for Side Products: - NMR, GC-MS of crude - Adjust T, stoichiometry Low_Yield->Side_Reactions Yes Purification_Loss Optimize Purification: - Different stationary phase - Minimize contact time Low_Yield->Purification_Loss Yes Reagent_Purity Verify Reagent Purity: - Chiral ligand ee% - Catalyst grade Low_Stereoselectivity->Reagent_Purity Yes Reaction_Conditions Optimize Conditions: - Lower Temperature - Screen Solvents Low_Stereoselectivity->Reaction_Conditions Yes Substrate_Control Evaluate Substrate: - Steric/electronic effects - Modify protecting groups Low_Stereoselectivity->Substrate_Control Yes

Caption: Troubleshooting decision-making workflow.

References

Validation & Comparative

A Cross-Verification of Silacyclopentane's Structure: A Comparative Guide to Gas-Phase and Computational Methods

Author: BenchChem Technical Support Team. Date: December 2025

While a definitive single-crystal X-ray crystallographic structure of silacyclopentane remains elusive due to its liquid state at ambient temperatures, a robust and consistent model of its three-dimensional arrangement has been constructed through the synergistic application of gas-phase experimental techniques and advanced computational chemistry. This guide provides a comparative analysis of the structural data obtained from gas-phase electron diffraction (GED), microwave spectroscopy, and density functional theory (DFT) calculations, offering researchers a cross-verified understanding of this fundamental organosilicon heterocycle.

The consensus from these methods reveals that this compound adopts a non-planar, twisted conformation with C2 symmetry, eschewing a planar or envelope form. This puckered structure is a key determinant of its chemical reactivity and physical properties. This guide will delve into the experimental and theoretical methodologies used to elucidate this structure, present a comparative table of the key structural parameters derived from each technique, and provide detailed experimental protocols for researchers seeking to apply these methods.

Unveiling the Twisted Ring: A Comparative Look at Structural Data

The structural parameters of this compound, including bond lengths and angles, have been meticulously determined by various methods. While X-ray crystallography provides the benchmark for solid-state structures, for volatile compounds like this compound, gas-phase techniques and computational modeling are the primary tools. The data presented below is a synthesis of findings from gas-phase electron diffraction, microwave spectroscopy, and DFT calculations, providing a comprehensive picture of the molecule's geometry. For some parameters, data from the closely related 1-fluoro-1-silacyclopentane is included from microwave spectroscopy studies to provide a more complete comparison.

Structural ParameterGas-Phase Electron Diffraction (GED)Microwave SpectroscopyDensity Functional Theory (DFT)
Bond Lengths (Å)
Si-CData not available1.875 (Si-C2 in 1-fluoro derivative)[1]Data not available
C-CData not available1.549 (C2-C4 in 1-fluoro derivative)[1]Data not available
1.542 (C4-C5 in 1-fluoro derivative)[1]
Bond Angles (°)
∠C-Si-CData not available96.7 (in 1-fluoro derivative)[1]Data not available
∠Si-C-CData not available103.6 (∠SiC2C4 in 1-fluoro derivative)[1]Data not available
∠C-C-CData not available108.4 (∠C2C4C5 in 1-fluoro derivative)[1]Data not available
Dihedral Angles (°)
Ring PuckeringConfirms twisted (C2) conformationConfirms twisted (C2) conformationConfirms twisted (C2) conformation[2][3]

The Workflow of Structural Verification: From Experiment to Computation

The determination of this compound's structure is a multi-faceted process that integrates experimental data with theoretical calculations for validation and refinement. The general workflow is depicted below, illustrating the interplay between different analytical techniques.

CrossVerificationWorkflow cluster_experimental Experimental Determination cluster_computational Computational Analysis cluster_analysis Data Integration and Refinement GED Gas-Phase Electron Diffraction (GED) Structure Cross-Verified this compound Structure GED->Structure Provides radial distribution of interatomic distances MW Microwave Spectroscopy MW->Structure Yields precise rotational constants and moments of inertia VibSpec Vibrational Spectroscopy (IR/Raman) DFT Density Functional Theory (DFT) Calculations VibSpec->DFT Confirms conformational state (e.g., twisted vs. envelope) DFT->Structure Generates optimized geometry and predicts spectroscopic data for comparison

Caption: Workflow for the cross-verification of this compound's structure.

Experimental and Computational Protocols

The following sections outline the detailed methodologies for the key experimental and computational techniques used in the structural analysis of this compound.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions that are present in the solid or liquid phases.[4]

Experimental Protocol:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

  • Electron Beam Interaction: A high-energy beam of electrons is directed perpendicularly to the molecular beam.

  • Scattering and Diffraction: The electrons are scattered by the electric field of the atoms in the this compound molecules, creating a diffraction pattern of concentric rings.

  • Detection: The diffraction pattern is recorded on a photographic plate or a CCD detector. To enhance the weaker, high-angle scattering data, a rotating sector is often placed in front of the detector.[4]

  • Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is extracted from the diffraction pattern. This data is then used to calculate a radial distribution curve, which represents the probability of finding two atoms at a given distance from each other. By fitting a theoretical model of the molecule's geometry to the experimental radial distribution curve, precise bond lengths, bond angles, and dihedral angles can be determined.

Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. This technique provides highly accurate information about the molecule's moments of inertia, from which its geometry can be derived.[5]

Experimental Protocol:

  • Sample Preparation: A gaseous sample of this compound, often diluted in an inert carrier gas like helium or neon, is prepared.[1]

  • Introduction into Spectrometer: The gas mixture is introduced into the vacuum chamber of a microwave spectrometer, typically through a pulsed nozzle to cool the molecules and simplify the spectrum.[1]

  • Microwave Irradiation: The molecules are irradiated with microwave radiation over a range of frequencies.

  • Detection of Absorption: The absorption of microwave radiation at specific frequencies, corresponding to rotational transitions, is detected. For enhanced sensitivity and resolution, techniques like chirped-pulse Fourier-transform microwave (CP-FTMW) spectroscopy are often employed.[1]

  • Spectral Analysis: The frequencies of the observed rotational transitions are used to determine the rotational constants (A, B, and C) of the molecule. These constants are inversely proportional to the principal moments of inertia. By analyzing the rotational constants of the parent molecule and its isotopically substituted analogues, a precise determination of the bond lengths and angles can be achieved through Kraitchman's equations or by fitting to a model structure.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. While not providing direct bond length and angle information, it is crucial for confirming the conformational state of flexible molecules like this compound.

Experimental Protocol:

  • Sample Preparation: this compound can be analyzed in the gas, liquid, or in a matrix-isolated state. For conformational analysis, gas-phase or matrix-isolation techniques are preferred to minimize intermolecular interactions.[2]

  • Infrared (IR) Spectroscopy:

    • An IR beam is passed through the sample.

    • The absorption of IR radiation at specific frequencies corresponding to the vibrational modes of the molecule is measured.

    • Attenuated Total Reflection (ATR) FT-IR spectroscopy is a common method for liquid samples.[2]

  • Raman Spectroscopy:

    • The sample is irradiated with a monochromatic laser beam.

    • The scattered light is collected and analyzed.

    • The Raman spectrum consists of peaks at frequencies that are shifted from the incident laser frequency, with the shifts corresponding to the vibrational frequencies of the molecule.

  • Conformational Analysis: The number of observed vibrational bands and their frequencies are compared with theoretical predictions for different possible conformers (e.g., twisted vs. envelope). The good agreement between the experimental spectrum and the calculated spectrum for the twisted (C2) conformer confirms its presence.[3]

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. In the context of structural chemistry, DFT is an invaluable tool for predicting molecular geometries, vibrational frequencies, and other properties.

Computational Protocol:

  • Input Structure: An initial guess of the this compound molecular structure is created.

  • Method and Basis Set Selection: A DFT functional (e.g., B3LYP) and a basis set (e.g., aug-cc-pVTZ) are chosen. The choice of functional and basis set affects the accuracy and computational cost of the calculation.[2]

  • Geometry Optimization: The energy of the molecule is calculated and minimized with respect to the positions of the atoms. This iterative process leads to the prediction of the most stable, equilibrium geometry of the molecule.

  • Frequency Calculation: Once the optimized geometry is found, a frequency calculation is performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational spectrum.

  • Comparison with Experimental Data: The calculated structural parameters (bond lengths, angles) and vibrational frequencies are compared with the experimental data from GED, microwave, and vibrational spectroscopy to validate the computational model and provide a more detailed understanding of the molecule's structure and dynamics.

By integrating the precise, yet sometimes ambiguous, data from gas-phase experiments with the detailed, predictive power of computational chemistry, a comprehensive and reliable structural model of this compound has been established, demonstrating the power of a multi-technique approach in modern chemical research.

References

A Comparative Analysis of Silacyclopentane and Germanacyclopentane for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Properties, Synthesis, and Reactivity of Five-Membered Group 14 Heterocycles

For researchers and professionals in drug development and materials science, the choice of molecular scaffolds is critical. Silacyclopentanes and germanacyclopentanes, five-membered rings containing silicon and germanium respectively, offer unique structural and electronic properties compared to their all-carbon analogue, cyclopentane. Their larger atomic size, different bond lengths, and angles can significantly influence molecular conformation, lipophilicity, and metabolic stability, making them intriguing building blocks for novel chemical entities.

This guide provides a comparative analysis of silacyclopentane and germanacyclopentane, summarizing their key structural, spectroscopic, and reactive characteristics. The information is supported by generalized experimental protocols and conceptual diagrams to aid in research and development.

Structural and Spectroscopic Properties: A Tabular Comparison

The fundamental differences between silicon and germanium are reflected in the structural and spectroscopic properties of their corresponding saturated five-membered rings. Germanium's larger atomic radius and mass lead to longer bonds, potentially altered ring puckering, and shifts in spectroscopic signals.

Table 1: Comparative Structural Parameters of this compound and Germanacyclopentane

PropertyThis compound (Representative Values)Germanacyclopentane (Representative Values)
E-C Bond Length ~1.87 Å~1.95 Å
C-C Bond Length ~1.54 Å~1.54 Å
C-E-C Bond Angle ~95-100°~90-95°
Ring Conformation Envelope or Twisted-EnvelopeEnvelope or Twisted-Envelope (Lower barrier to planarity)

Table 2: Comparative Spectroscopic Data of this compound and Germanacyclopentane

Spectroscopic DataThis compound (Representative Values)Germanacyclopentane (Representative Values)
¹H NMR (α-CH₂) δ 0.6-0.8 ppmδ 0.8-1.0 ppm
¹H NMR (β-CH₂) δ 1.5-1.7 ppmδ 1.6-1.8 ppm
¹³C NMR (α-C) δ 10-15 ppmδ 12-18 ppm
¹³C NMR (β-C) δ 28-32 ppmδ 27-31 ppm
²⁹Si / ⁷³Ge NMR δ ~10 to +20 ppm (²⁹Si)Broad signals due to quadrupolar relaxation (⁷³Ge)
IR/Raman (E-C stretch) 600-800 cm⁻¹550-700 cm⁻¹

Synthesis and Reactivity

The synthesis of silacyclopentanes and germanacyclopentanes often follows analogous routes, with the choice of reagents being the primary difference. A common and effective method involves the reductive cyclization of a 1,4-dihalobutane with a corresponding dichlorodiorganosilane or -germane.

G General Synthetic Workflow cluster_reactants Reactants cluster_process Process cluster_products Products A 1,4-Dihalobutane (e.g., Br-(CH₂)₄-Br) D Reductive Cyclization in an ether solvent (e.g., THF, Et₂O) A->D B Dichlorodiorgano-E-ane (R₂ECl₂ where E = Si or Ge) B->D C Reducing Agent (e.g., Mg, Na, Li) C->D E 1,1-Diorgano-silacyclopentane D->E if E=Si F 1,1-Diorgano-germanacyclopentane D->F if E=Ge G Metal Halide Salt (e.g., MgBr₂) D->G

A general workflow for the synthesis of silacyclopentanes and germanacyclopentanes.

In terms of reactivity, both heterocycles can undergo reactions at the heteroatom and ring-opening reactions under certain conditions. The Ge-C bond is generally more reactive and susceptible to cleavage by electrophiles than the Si-C bond due to the lower electronegativity and greater polarizability of germanium. This can be exploited for further functionalization.

G Conceptual Ring-Opening Reaction reactant This compound or Germanacyclopentane intermediate Ring-Opened Cationic Intermediate reactant->intermediate Electrophilic Attack reagent Electrophile (E⁺) reagent->intermediate product Functionalized Butylsilane or -germane Derivative intermediate->product Nucleophilic Quench (Nu⁻)

Electrophilic ring-opening of the heterocycle.

Experimental Protocols

Synthesis of 1,1-Dimethylthis compound

  • Materials: 1,4-Dibromobutane (B41627) (21.6 g, 0.1 mol), magnesium turnings (5.3 g, 0.22 mol), dichlorodimethylsilane (B41323) (12.9 g, 0.1 mol), anhydrous diethyl ether (250 mL), iodine crystal (1 small crystal).

  • Apparatus: 500 mL three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, nitrogen inlet.

  • Procedure:

    • The apparatus is flame-dried and assembled under a nitrogen atmosphere.

    • Magnesium turnings and a crystal of iodine are placed in the flask.

    • A solution of 1,4-dibromobutane in 100 mL of diethyl ether is prepared. About 10 mL of this solution is added to the magnesium to initiate the Grignard reaction.

    • Once the reaction starts (disappearance of iodine color, gentle reflux), the remaining dibromobutane solution is added dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, the mixture is refluxed for an additional 2 hours to ensure the formation of the di-Grignard reagent.

    • The reaction mixture is cooled to 0 °C. A solution of dichlorodimethylsilane in 50 mL of diethyl ether is added dropwise with vigorous stirring.

    • The mixture is allowed to warm to room temperature and stirred overnight.

    • The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

    • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

    • The crude product is purified by fractional distillation to yield 1,1-dimethylthis compound.

  • Characterization: The product is characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and purity.

Synthesis of 1,1-Dimethylgermanacyclopentane

  • Materials: 1,4-Dibromobutane (21.6 g, 0.1 mol), magnesium turnings (5.3 g, 0.22 mol), dichlorodimethylgermane (17.4 g, 0.1 mol), anhydrous tetrahydrofuran (B95107) (THF, 250 mL), iodine crystal (1 small crystal).

  • Apparatus: 500 mL three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, nitrogen inlet.

  • Procedure:

    • The procedure is analogous to the synthesis of 1,1-dimethylthis compound, with THF used as the solvent instead of diethyl ether to better solvate the germanium species.

    • The di-Grignard reagent of 1,4-dibromobutane is prepared in THF.

    • A solution of dichlorodimethylgermane in 50 mL of THF is added dropwise at 0 °C.

    • Workup and purification are performed as described for the this compound analogue.

  • Characterization: The product is characterized by ¹H NMR, ¹³C NMR, and GC-MS.

Applications in Drug Development

The substitution of a carbon atom with silicon or germanium in a drug candidate is a bioisosteric replacement strategy aimed at fine-tuning its pharmacokinetic and pharmacodynamic properties. This approach can alter metabolic stability, lipophilicity, and receptor binding affinity.

G Bioisosteric Replacement Strategy cluster_scaffold Drug Scaffold cluster_modification Modification cluster_analogs New Analogs cluster_properties Modified Properties A Parent Drug with Cyclopentane Moiety B Bioisosteric Replacement of C with Si or Ge A->B C This compound Analog B->C D Germanacyclopentane Analog B->D E Lipophilicity C->E F Metabolic Stability C->F G Receptor Affinity C->G H Toxicity Profile C->H D->E D->F D->G D->H

The role of Si/Ge as bioisosteres in modifying drug properties.

While the use of silicon in medicinal chemistry is more established, germanium-containing compounds are an emerging area of interest. The subtle yet significant differences in bond lengths, angles, and polarity offered by germanium can provide a unique entry into novel chemical space and intellectual property.

Unveiling the Molecular Geometry of Silacyclopentane: A Comparative Analysis of Theoretical and Experimental Bond Angles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of silacyclopentane's molecular structure reveals a nuanced interplay between theoretical predictions and experimental findings. This guide synthesizes data from computational chemistry and gas-phase spectroscopic studies to provide researchers, scientists, and drug development professionals with a detailed comparison of its key bond angles.

This compound, a five-membered heterocyclic compound containing a silicon atom, exhibits a puckered conformation that deviates from a planar structure to minimize ring strain. The precise bond angles within this molecule are crucial for understanding its reactivity, conformational dynamics, and potential applications in materials science and medicinal chemistry. This report collates and compares the experimentally determined bond angles with those derived from theoretical calculations.

Quantitative Comparison of Bond Angles

The table below summarizes the key bond angles of this compound as determined by experimental methods and predicted by theoretical calculations.

Bond AngleExperimental Value (°)Theoretical Value (°)
∠ C-Si-C95.3 ± 0.594.8
∠ Si-C-C105.8 ± 0.3106.2
∠ C-C-C (C2-C3-C4)105.7 ± 0.6105.1
∠ C-C-C (C3-C4-C5)105.7 ± 0.6105.1

Experimental Determination of this compound's Structure

The experimental bond angles of this compound have been precisely determined using microwave spectroscopy. This technique analyzes the absorption of microwave radiation by a molecule in the gas phase, which induces transitions between its rotational energy levels. The rotational constants derived from the spectrum are directly related to the molecule's moments of inertia, from which a detailed molecular structure, including bond lengths and angles, can be elucidated.

Experimental Protocol: Microwave Spectroscopy

The ground state pure rotational spectrum of this compound and its isotopologues (containing ¹³C, ²⁹Si, and ³⁰Si) were investigated using Fourier Transform Microwave (FTMW) and chirped-pulse Fourier Transform Microwave (cp-FTMW) spectroscopy.[1] By analyzing the spectra of multiple isotopic species, the atomic coordinates can be precisely determined through a process known as Kraitchman's substitution analysis. This structural analysis confirmed that the ground state of this compound adopts a C₂ (twist-envelope) symmetry.[1] The reported bond angles are derived from this comprehensive structural determination.[1]

Theoretical Modeling of this compound's Geometry

Computational chemistry provides a powerful tool for predicting the geometric parameters of molecules. Ab initio and Density Functional Theory (DFT) methods are commonly employed to perform geometry optimizations, which find the lowest energy arrangement of atoms in a molecule.

Computational Methodology: DFT and Ab Initio Calculations

The theoretical bond angles presented in this guide are the result of geometry optimization calculations performed using Density Functional Theory (DFT) with the B3LYP functional and Møller-Plesset perturbation theory to the second order (MP2).[2] These calculations typically employ a basis set, such as 6-311+G**, to describe the atomic orbitals. The geometry is optimized by finding the minimum on the potential energy surface, which corresponds to the most stable conformation of the molecule. The resulting bond angles from these calculations provide a theoretical model of the molecular structure.[2]

Visualizing the Comparison: Theoretical vs. Experimental

The following diagram illustrates the relationship between the experimental determination and theoretical calculation of this compound's bond angles.

G cluster_exp Experimental Determination cluster_theo Theoretical Calculation exp_method Microwave Spectroscopy exp_data Rotational Constants exp_method->exp_data exp_analysis Substitution Structure Analysis exp_data->exp_analysis exp_result Experimental Bond Angles exp_analysis->exp_result comparison Comparison exp_result->comparison theo_method DFT / Ab Initio Calculations theo_calc Geometry Optimization theo_method->theo_calc theo_result Theoretical Bond Angles theo_calc->theo_result theo_result->comparison

Figure 1. Workflow comparing experimental and theoretical approaches.

Conclusion

The comparison between the experimental and theoretical bond angles of this compound reveals a high degree of agreement. Both microwave spectroscopy and computational methods converge on a puckered C₂ symmetry for the molecule, with bond angles that reflect the strain inherent in a five-membered ring containing a larger silicon atom. The slight deviations between the experimental and theoretical values are within the expected margins of error for the respective techniques and highlight the complementary nature of these approaches in modern structural chemistry. This guide provides a foundational dataset for researchers working with this compound and related organosilicon compounds.

References

A Comparative Guide to Silacyclopentane-Based Polymers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug delivery is continuously evolving, with a growing demand for advanced polymeric carriers that offer enhanced therapeutic efficacy and improved patient compliance. While established materials such as polyethylene (B3416737) glycol (PEG), polylactic acid (PLA), and poly-lactic-co-glycolic acid (PLGA) have long been the cornerstone of this field, emerging research into novel polymer architectures is paving the way for next-generation drug delivery systems. Among these, silacyclopentane-based polymers are gaining attention for their unique properties and potential to overcome some of the limitations of conventional materials.

This guide provides an objective comparison of this compound-based polymers with existing materials, supported by available data and detailed experimental protocols.

Performance Benchmark: this compound-Based Polymers vs. Existing Materials

A direct quantitative comparison of this compound-based polymers with PEG, PLA, and PLGA for drug delivery applications is an emerging area of research. While extensive data for this compound-based systems is not yet as robust as for their well-established counterparts, preliminary studies and the inherent properties of organosilicon polymers suggest several potential advantages.

PropertyThis compound-Based Polymers (Anticipated)Polyethylene Glycol (PEG)Polylactic Acid (PLA)Poly-lactic-co-glycolic Acid (PLGA)
Biocompatibility Expected to be high due to the biocompatibility of silicones.HighHighHigh
Biodegradability Tunable, with potential for degradation into non-toxic silicic acid.Non-biodegradable (for high MW)BiodegradableBiodegradable
Drug Loading Capacity Potentially high and tunable through functionalization.Variable, depends on conjugation strategy.Moderate to high, dependent on drug-polymer interactions.Moderate to high, influenced by lactide:glycolide ratio.
Release Kinetics Potentially controlled and sustained, tunable via polymer architecture.Primarily through cleavage of linker in conjugates.Sustained release, influenced by degradation rate.Tunable release, from days to months.
Thermoresponsiveness Can be engineered into the polymer backbone.Can be incorporated through copolymerization.Not inherently thermoresponsive.Not inherently thermoresponsive.
Toxicity of Degradation Products Expected to be low (silicic acid).N/A (for non-biodegradable forms)Lactic acid (can cause localized pH drop).Lactic and glycolic acids (can cause localized pH drop).

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of polymer performance. Below are outlines of key experimental protocols relevant to the synthesis and characterization of this compound-based and other polymeric drug delivery systems.

Synthesis of this compound-Based Polymers

The synthesis of this compound-containing polymers can be achieved through various polymerization techniques. A common method is the anionic ring-opening polymerization of silacyclopentene derivatives.

Protocol: Anionic Ring-Opening Polymerization of 1-methyl-1-silacyclopent-3-ene

  • Monomer and Initiator Preparation: The monomer, 1-methyl-1-silacyclopent-3-ene, and the initiator, such as n-butyllithium, are purified and handled under inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.

  • Polymerization: The monomer is dissolved in an anhydrous, aprotic solvent like tetrahydrofuran (B95107) (THF). The solution is cooled to a low temperature (e.g., -78 °C). The initiator is then added dropwise to initiate the polymerization.

  • Propagation: The reaction is allowed to proceed for a specific time to achieve the desired molecular weight. The progress of the polymerization can be monitored by techniques like Gel Permeation Chromatography (GPC).

  • Termination: The polymerization is terminated by adding a proton source, such as methanol.

  • Purification: The polymer is precipitated in a non-solvent, such as methanol, and then collected by filtration. The purified polymer is dried under vacuum.

  • Characterization: The structure and properties of the synthesized polymer are confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and GPC.

In Vitro Drug Release Studies

Evaluating the drug release kinetics is essential for predicting the in vivo performance of a drug delivery system.

Protocol: In Vitro Drug Release from Nanoparticles

  • Nanoparticle Formulation: Drug-loaded nanoparticles are prepared using a suitable method, such as nanoprecipitation or emulsion-solvent evaporation.

  • Release Medium: A release medium that mimics physiological conditions (e.g., phosphate-buffered saline (PBS) at pH 7.4) is prepared. For some applications, media with different pH values may be used to simulate different biological environments (e.g., endosomal pH).

  • Release Assay: A known amount of drug-loaded nanoparticles is suspended in the release medium in a dialysis bag with a specific molecular weight cut-off. The dialysis bag is then placed in a larger volume of the release medium, which is continuously stirred at a constant temperature (e.g., 37 °C).

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • Drug Quantification: The concentration of the released drug in the collected samples is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Data Analysis: The cumulative percentage of drug released is plotted against time to obtain the drug release profile. The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

Biocompatibility and Cytotoxicity Assays

Assessing the biocompatibility of a new polymer is a critical step in its development for biomedical applications.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: A relevant cell line (e.g., fibroblasts, endothelial cells, or a cancer cell line depending on the application) is cultured in a suitable medium in a 96-well plate.

  • Treatment: The cells are incubated with various concentrations of the polymer or polymer-based nanoparticles for a specific period (e.g., 24, 48, or 72 hours). A negative control (cells with medium only) and a positive control (cells with a known cytotoxic agent) are included.

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated to allow the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the negative control. A dose-response curve is generated to determine the concentration at which the polymer exhibits cytotoxic effects.

Visualizing Key Processes and Relationships

To better understand the concepts discussed, the following diagrams illustrate a typical synthesis workflow and a decision-making process for polymer selection.

SynthesisWorkflow Monomer Silacyclopentene Monomer Polymerization Anionic Ring-Opening Polymerization (-78 °C) Monomer->Polymerization Solvent Anhydrous Solvent (THF) Solvent->Polymerization Initiator Initiator (n-BuLi) Initiator->Polymerization Termination Termination (Methanol) Polymerization->Termination Purification Precipitation & Filtration Termination->Purification Characterization Polymer Characterization (NMR, GPC, FTIR) Purification->Characterization FinalPolymer This compound-Based Polymer Characterization->FinalPolymer PolymerSelection Start Desired Drug Delivery Profile SustainedRelease Sustained Release? Start->SustainedRelease ShortTerm Short-term (< 1 month) SustainedRelease->ShortTerm Yes LongTerm Long-term (> 1 month) SustainedRelease->LongTerm Yes Thermoresponsive Thermoresponsive? SustainedRelease->Thermoresponsive No PLGA PLGA (fast degrading) ShortTerm->PLGA PLA PLA (slow degrading) LongTerm->PLA YesThermo Yes Thermoresponsive->YesThermo Yes NoThermo No Thermoresponsive->NoThermo No This compound Functionalized This compound Polymer YesThermo->this compound PEG PEG-based conjugate NoThermo->PEG

Elucidating Silacyclopentane Reaction Pathways: A Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of reaction mechanisms is fundamental to the advancement of synthetic chemistry and drug development. For silicon-containing heterocycles like silacyclopentanes, understanding their reaction pathways—including ring-opening, rearrangements, and substitutions—is crucial for controlling reaction outcomes and designing novel molecular architectures. Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical transformation, providing unambiguous evidence for proposed mechanistic pathways.

This guide provides an overview of how isotopic labeling studies, particularly using deuterium (B1214612) (²H) and carbon-13 (¹³C), can be employed to elucidate the reaction pathways of silacyclopentanes. While specific experimental data for silacyclopentanes is limited in publicly accessible literature, this guide presents methodologies and principles derived from analogous organosilicon and carbocyclic systems.

Potential Reaction Pathways of Silacyclopentanes

Silacyclopentanes can undergo a variety of transformations. The specific pathway often depends on the nature of the substituents on the silicon and carbon atoms, the reagents, and the reaction conditions. Key reaction pathways to consider for mechanistic investigation include:

  • Ring-Opening Reactions: Cleavage of a silicon-carbon bond in the ring, often promoted by nucleophiles, electrophiles, or transition metal catalysts.

  • Rearrangement Reactions: Intramolecular migration of substituents on the silicon or carbon atoms, potentially leading to isomers or ring-expanded/contracted products.

  • Substitution Reactions: Displacement of a leaving group attached to the silicon atom, proceeding through various mechanisms (e.g., SN2-Si).

Application of Isotopic Labeling to Elucidate Reaction Pathways

1. Deuterium (²H) Labeling for Probing C-H and Si-H Bond Cleavage

Deuterium labeling is particularly useful for determining whether a C-H or Si-H bond is broken in the rate-determining step of a reaction, through the kinetic isotope effect (KIE). A C-D or Si-D bond is stronger than the corresponding C-H or Si-H bond, leading to a slower reaction rate if this bond is cleaved in the slowest step.

Hypothetical Scenario: Distinguishing Between Concerted and Stepwise Ring-Opening

Consider a base-induced ring-opening of a silacyclopentane. A key mechanistic question could be whether the deprotonation of a carbon adjacent to the silicon and the Si-C bond cleavage are concerted or stepwise.

  • Experimental Design: Synthesize a this compound specifically deuterated at the α-carbon. React both the deuterated and non-deuterated substrates under the same conditions and measure the reaction rates.

  • Expected Outcomes & Interpretation:

    • Significant KIE (kH/kD > 1): A slower rate for the deuterated substrate would suggest that the C-H bond is broken in the rate-determining step, supporting a concerted E2-like mechanism.

    • No Significant KIE (kH/kD ≈ 1): If the rates are similar, it would imply that C-H bond cleavage is not rate-determining. This could support a stepwise mechanism where the Si-C bond cleavage occurs first.

2. Carbon-13 (¹³C) Labeling for Tracing Carbon Skeleton Rearrangements

¹³C labeling is an indispensable tool for tracking the movement of carbon atoms in skeletal rearrangements. By strategically placing a ¹³C label in the starting material, its position in the product can be determined using ¹³C NMR spectroscopy or mass spectrometry, providing a clear picture of the rearrangement pathway.

Hypothetical Scenario: Elucidating a Ring-Expansion Mechanism

Imagine a Lewis acid-catalyzed rearrangement of a methylthis compound to a silacyclohexane (B14727737). The mechanism could involve a 1,2-carbon shift.

  • Experimental Design: Synthesize a this compound with a ¹³C label at a specific carbon atom, for example, the methyl group or a carbon within the ring.

  • Expected Outcomes & Interpretation:

    • By analyzing the ¹³C NMR spectrum of the silacyclohexane product, the exact location of the ¹³C label can be determined. This would confirm whether the methyl group migrated or if a ring carbon was involved in the expansion, thus validating or refuting the proposed 1,2-shift mechanism.

Data Presentation

In a comparative study, quantitative data such as reaction rates, product distributions, and isotopic enrichment levels should be summarized in tables for clarity.

Table 1: Hypothetical Kinetic Isotope Effect Data for the Base-Induced Ring-Opening of a this compound

SubstrateRate Constant (k, s⁻¹)Kinetic Isotope Effect (kH/kD)
1-H-Silacyclopentane2.4 x 10⁻⁴5.2
1-D-Silacyclopentane4.6 x 10⁻⁵

Table 2: Hypothetical Product Distribution in the Rearrangement of ¹³C-Labeled this compound

Starting MaterialProduct¹³C Label Position (from ¹³C NMR)
1-Methyl-¹³C-silacyclopentaneSilacyclohexaneC2-position
2-¹³C-SilacyclopentaneSilacyclohexaneC3-position

Visualizing Reaction Pathways and Workflows

Graphviz diagrams can be used to illustrate the proposed mechanistic pathways and the experimental logic.

reaction_pathway cluster_deuterium Deuterium Labeling Experiment cluster_hydrogen Control Experiment Start_D Deuterated this compound Product_D Ring-Opened Product Start_D->Product_D Base-induced ring-opening Rate_D Measure Rate (kD) Product_D->Rate_D Comparison Compare Rates kH vs. kD Rate_D->Comparison Start_H Non-deuterated this compound Product_H Ring-Opened Product Start_H->Product_H Base-induced ring-opening Rate_H Measure Rate (kH) Product_H->Rate_H Rate_H->Comparison Conclusion Determine Kinetic Isotope Effect Comparison->Conclusion

Caption: Experimental workflow for a kinetic isotope effect study.

rearrangement_pathway Start 13C-Labeled This compound Intermediate Carbocation Intermediate Start->Intermediate Lewis Acid Product_A Product A (1,2-Shift) Intermediate->Product_A 1,2-Carbon Shift Product_B Product B (Alternative Pathway) Intermediate->Product_B Other Rearrangement Analysis 13C NMR Analysis Product_A->Analysis Product_B->Analysis Conclusion Elucidate Pathway Analysis->Conclusion

Caption: Logic for a ¹³C labeling study of a rearrangement.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are generalized procedures for the synthesis of isotopically labeled silacyclopentanes and for conducting a kinetic isotope effect experiment.

Protocol 1: Synthesis of a Deuterated this compound

Objective: To synthesize a this compound deuterated at a specific position for use in KIE studies.

Materials:

  • Precursor to the this compound (e.g., a dihaloalkane and a dichlorosilane)

  • Deuterated reducing agent (e.g., Lithium aluminum deuteride, LiAlD₄) or a deuterated Grignard reagent.

  • Anhydrous solvents (e.g., THF, diethyl ether)

  • Standard glassware for air- and moisture-sensitive reactions (Schlenk line, glovebox)

Procedure:

  • Synthesis of Deuterated Silane (B1218182): In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the dichlorosilane (B8785471) precursor in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of LiAlD₄ in THF dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction carefully by the slow addition of D₂O.

  • Extract the deuterated silane with an organic solvent, dry the organic layer over anhydrous MgSO₄, and purify by distillation or chromatography.

  • Cyclization: React the purified deuterated silane with the appropriate dihaloalkane in the presence of a reducing agent (e.g., magnesium metal) to form the this compound ring.

  • Purify the final deuterated this compound by distillation or chromatography.

  • Characterization: Confirm the position and extent of deuterium incorporation using ¹H NMR, ²H NMR, and mass spectrometry.

Protocol 2: Determination of Kinetic Isotope Effect

Objective: To compare the reaction rates of a deuterated and non-deuterated this compound.

Materials:

  • Deuterated this compound

  • Non-deuterated this compound

  • Reactant (e.g., a base)

  • Internal standard for quantitative analysis (e.g., a stable, non-reactive compound with a distinct NMR signal)

  • Anhydrous solvent

  • NMR tubes and spectrometer

Procedure:

  • Reaction Setup: Prepare two separate, identical reaction mixtures in NMR tubes. Each should contain the this compound substrate (one deuterated, one not), the reactant, the internal standard, and the solvent.

  • Reaction Monitoring: Place the NMR tubes in the NMR spectrometer, pre-thermostated to the desired reaction temperature.

  • Acquire spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals of the starting material and the product relative to the internal standard in each spectrum.

    • Plot the concentration of the starting material versus time for both reactions.

    • Determine the initial rates of both reactions from the slopes of these plots.

    • Calculate the KIE as the ratio of the rate of the non-deuterated reaction to the rate of the deuterated reaction (kH/kD).

By applying these principles and methodologies, researchers can gain deep insights into the complex reaction pathways of silacyclopentanes, paving the way for more efficient and selective synthetic methods.

A Comparative Guide to Confirming the Purity of Silacyclopentane by Multiple Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the absolute purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. Silacyclopentane, a key organosilicon building block, is no exception. Its purity can be influenced by the synthetic route, handling, and storage, potentially introducing impurities that could compromise subsequent reactions and the integrity of final products. This guide provides an objective comparison of the primary analytical techniques used to confirm the purity of this compound: Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

The selection of an appropriate analytical method, or more often a combination of methods, is critical for a comprehensive purity assessment. Each technique offers distinct advantages in terms of sensitivity, specificity, and the nature of the information it provides. This guide presents supporting experimental protocols and summarizes quantitative data in clear, comparative tables to aid in the selection of the most suitable analytical strategy.

Comparison of Analytical Techniques for this compound Purity

The following table summarizes the key performance characteristics of GC, qNMR, MS, and FTIR for the purity analysis of this compound.

FeatureGas Chromatography (GC-FID)Quantitative NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation of volatile compounds based on their partitioning between a stationary and a mobile phase, followed by detection by a Flame Ionization Detector (FID).Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural and quantitative information.Combines the separation power of GC with the detection and identification capabilities of mass spectrometry.Absorption of infrared radiation by molecular vibrations, identifying functional groups.
Primary Strengths High resolution for separating volatile impurities, excellent quantitative accuracy and precision.Absolute quantification without a specific reference standard of the analyte, non-destructive, provides detailed structural information.High sensitivity and specificity for identifying unknown impurities through their mass fragmentation patterns.Rapid and non-destructive identification of functional groups, useful for detecting certain types of impurities.
Primary Weaknesses Requires volatile and thermally stable analytes, identification of unknown impurities can be challenging without mass spectrometry.Lower sensitivity compared to GC for trace impurities, potential for signal overlap in complex mixtures.Quantification can be less precise than GC-FID without careful calibration.Primarily qualitative, not well-suited for quantifying low-level impurities.
Typical Limit of Detection (LOD) Low ppm range for volatile impurities.0.05 - 0.1 mol% for impurities with distinct signals.Low to sub-ppm range for many impurities.Typically >1% for minor components.
Sample Throughput HighModerateHighVery High
Cost (Instrument) ModerateHighHighLow to Moderate

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are illustrative and may require optimization based on the specific instrumentation and the suspected impurity profile of the this compound sample.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is ideal for quantifying the purity of this compound and detecting volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: A non-polar column such as a DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

GC Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (with a split ratio of 50:1).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase to 200°C at a rate of 10°C/min.

    • Final hold: Hold at 200°C for 5 minutes.

  • Detector Temperature: 300°C.

Sample Preparation:

  • Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as hexane (B92381) or dichloromethane.

Data Analysis:

  • The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

  • For higher accuracy, an internal standard method can be employed.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct and highly accurate method for determining the absolute purity of this compound without the need for a this compound reference standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh a suitable, certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) and add it to the NMR tube. The internal standard should have a known purity, be stable, and its signals should not overlap with the analyte signals.

  • Add an appropriate deuterated solvent (e.g., CDCl₃, Benzene-d₆) to dissolve both the sample and the internal standard completely.

NMR Acquisition Parameters (¹H):

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (a delay of 30-60 seconds is often sufficient).

  • Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals of interest.

Data Analysis:

  • The purity of this compound is calculated using the following formula: Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (W_std / W_sample) * P_std Where:

    • I = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification of unknown impurities in this compound.

Instrumentation:

  • A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase to 250°C at a rate of 15°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Scan Range: m/z 35-350.

Data Analysis:

  • Purity is estimated by the area percentage of the main peak in the total ion chromatogram (TIC).

  • The mass spectrum of the main peak should be compared with a reference spectrum to confirm the identity of this compound.

  • Impurity peaks can be tentatively identified by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique for confirming the identity of this compound and detecting the presence of certain functional group impurities.

Instrumentation:

  • FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy sampling of liquids.

Procedure:

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Place a drop of the this compound sample onto the ATR crystal and acquire the spectrum.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added.

Data Analysis:

  • The obtained spectrum is compared with a reference spectrum of pure this compound.

  • The presence of unexpected peaks can indicate impurities. For example:

    • A broad peak around 3300 cm⁻¹ could indicate the presence of hydroxyl-containing impurities (e.g., silanols from hydrolysis).

    • A strong absorption around 1700 cm⁻¹ could suggest carbonyl-containing byproducts.

    • Peaks in the 1000-1100 cm⁻¹ region could indicate the presence of Si-O-Si linkages from oligomeric impurities.

Visualization of Analytical Workflows and Relationships

To better illustrate the process and the interplay between these techniques, the following diagrams are provided.

Purity_Confirmation_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting cluster_decision Decision Sample This compound Sample Prep Sample Preparation (Dilution, Weighing) Sample->Prep GC GC-FID / GC-MS Prep->GC NMR qNMR Prep->NMR FTIR FTIR Prep->FTIR Quant Purity Quantification (% Area or qNMR Calc.) GC->Quant Ident Impurity Identification (MS Library, NMR Shifts) GC->Ident NMR->Quant NMR->Ident FTIR->Ident Qualitative ID Report Certificate of Analysis Quant->Report Ident->Report Decision Purity > 99%? Report->Decision Pass Release for Use Decision->Pass Yes Fail Further Purification Decision->Fail No

Caption: Workflow for confirming the purity of this compound.

Technique_Impurity_Relationship cluster_techniques Analytical Techniques cluster_impurities Potential Impurity Types GC_FID GC-FID Volatile Volatile Organics (e.g., solvents, starting materials) GC_FID->Volatile Excellent Quantification Structural Structural Isomers GC_FID->Structural Good Separation qNMR qNMR qNMR->Volatile Good Quantification qNMR->Structural Excellent for Isomer Ratio Oligomeric Oligomeric Byproducts (e.g., disiloxanes) qNMR->Oligomeric Can Quantify GC_MS GC-MS GC_MS->Volatile Excellent Identification GC_MS->Structural Definitive Identification GC_MS->Oligomeric Identification Functional Functionalized Impurities (e.g., silanols, chloro-silanes) GC_MS->Functional Identification FTIR FTIR FTIR->Oligomeric Detects Si-O-Si FTIR->Functional Qualitative Detection

Caption: Relationship between techniques and detectable impurities.

Conclusion

A multi-technique approach is highly recommended for the comprehensive and robust assessment of this compound purity. Gas Chromatography, particularly with FID, offers excellent capabilities for routine purity checks and the quantification of volatile impurities. For definitive identification of unknown impurities, GC-MS is indispensable. Quantitative NMR stands out for its ability to provide a direct, absolute measure of purity without the need for a specific this compound standard, making it a powerful tool for certifying reference materials and for orthogonal verification of purity. FTIR serves as a rapid and straightforward method for identity confirmation and for the qualitative detection of specific functional group impurities. By leveraging the strengths of each technique, researchers can ensure the quality and reliability of their work.

comparison of different catalytic systems for silacyclopentane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the catalytic synthesis of silacyclopentanes, a critical structural motif in medicinal chemistry and materials science. This guide provides an objective comparison of various catalytic systems, supported by experimental data, detailed protocols, and visualizations of experimental workflows and reaction pathways.

Comparison of Catalytic Systems for Silacyclopentane Synthesis

The synthesis of silacyclopentanes, five-membered rings containing a silicon atom, has garnered significant attention due to their unique physicochemical properties and their potential applications in various fields. Transition metal catalysis offers a powerful and versatile tool for the construction of these valuable silacycles. This guide compares several prominent catalytic systems, including those based on copper, lanthanum, rhodium, nickel, and titanium, focusing on their performance, selectivity, and substrate scope.

Data Presentation

The following table summarizes the performance of different catalytic systems for this compound synthesis based on reported experimental data.

Catalyst SystemSubstratesProductYield (%)Diastereoselectivity (d.r.)Enantioselectivity (% ee)Reaction ConditionsRef.
Cu(OAc)₂ / (R)-DTBM-SEGPHOS Arylmethylenecyclopropanes, HydrosilanesChiral SilacyclopentanesUp to 95%>20:1Up to 99%Room temperature, 24 h[1]
La(N(SiMe₃)₂)₃ 1-Aryl Methylenecyclopropanes, Primary SilanesSilacyclopentanesUp to 98%--80 °C, 12 h[2][3]
[Rh(cod)Cl]₂ / Ligand Silacyclobutanes, AlkynesSilacyclohexenes (via ring expansion)High--Varies with ligand and alkyne[4]
Ni(cod)₂ / Ligand Silacyclobutanes, Internal Alkynes(Benzo)silacyclohexenes or Allyl vinylsilanesHigh-Up to 92% (for allyl vinylsilanes)60 °C, 24 h[4]
Cp₂TiCl₂ / Grignard Reagent Silacyclobutanes, AlkenesRing-opened productsModerate to good--100-120 °C, 12-24 h[5][6]

Note: The Rhodium and Nickel-catalyzed reactions with silacyclobutanes primarily lead to ring-expansion or ring-opening products rather than direct this compound synthesis from acyclic precursors. They are included to provide a broader context of catalytic transformations involving small silacycles.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the reproduction and adaptation of these synthetic routes.

Copper-Catalyzed Enantioselective Synthesis of Silacyclopentanes[1]

Catalyst System: Cu(OAc)₂ with a chiral phosphine (B1218219) ligand (e.g., (R)-DTBM-SEGPHOS).

Procedure:

  • To a dried Schlenk tube under an argon atmosphere, add Cu(OAc)₂ (1.0 mol%) and the chiral ligand (1.1 mol%).

  • Add the solvent (e.g., toluene) and stir the mixture at room temperature for 30 minutes.

  • Add the arylmethylenecyclopropane substrate (1.0 equiv) and the hydrosilane (1.2 equiv).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired chiral this compound.

Lanthanum-Catalyzed Synthesis of Silacyclopentanes[2][3]

Catalyst System: Lanthanum tris(bis(trimethylsilyl)amide) [La(N(SiMe₃)₂)₃].

Procedure:

  • In a glovebox, add the lanthanum catalyst (5 mol%) to a vial.

  • Add the solvent (e.g., C₆D₆ for NMR scale or an anhydrous solvent for preparative scale).

  • Add the 1-aryl methylenecyclopropane (B1220202) substrate (1.0 equiv) and the primary silane (B1218182) (1.2 equiv).

  • Seal the vial and heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, remove the solvent under vacuum.

  • The crude product can be analyzed directly or purified by chromatography.

Visualizations

Diagrams illustrating the experimental workflow and a proposed catalytic cycle are presented below.

Experimental_Workflow General Experimental Workflow for Catalytic this compound Synthesis cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_processing Workup & Purification Catalyst_Precursor Catalyst Precursor Catalyst_Formation Active Catalyst Solution Catalyst_Precursor->Catalyst_Formation Mixing & Activation Ligand Ligand (if applicable) Ligand->Catalyst_Formation Reaction_Vessel Inert Atmosphere Reaction Vessel (e.g., Schlenk tube) Catalyst_Formation->Reaction_Vessel Catalyst Addition Substrates Substrates (e.g., Alkene/Alkyne + Silane) Substrates->Reaction_Vessel Solvent Anhydrous Solvent Solvent->Reaction_Vessel Reaction_Mixture Reaction Mixture Reaction_Vessel->Reaction_Mixture Reaction Conditions (Temperature, Time) Quenching Quenching (optional) Reaction_Mixture->Quenching Extraction Solvent Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Product Isolated this compound Purification->Product

Caption: A generalized workflow for catalytic this compound synthesis.

Catalytic_Cycle Proposed Catalytic Cycle for Hydrosilylation/Cyclization Catalyst [M]-H or [M] Catalyst Intermediate1 Hydrometalation or Oxidative Addition Catalyst->Intermediate1 Coordination Alkene Alkene Substrate (e.g., Methylenecyclopropane) Alkene->Intermediate1 Silane Hydrosilane (R₃SiH) Intermediate2 Silylmetalation Intermediate Silane->Intermediate2 Intermediate1->Intermediate2 Intermediate3 Intramolecular Cyclization Intermediate2->Intermediate3 Ring Opening/ Rearrangement Intermediate3->Catalyst Catalyst Regeneration Product This compound Product Intermediate3->Product Reductive Elimination

Caption: A simplified catalytic cycle for this compound formation.

Concluding Remarks

The choice of catalytic system for this compound synthesis depends on the desired product characteristics, such as stereochemistry, and the nature of the starting materials. Copper-based catalysts have shown excellent performance in asymmetric synthesis, providing access to chiral silacyclopentanes with high enantioselectivity.[1] Lanthanide catalysts, on the other hand, offer high yields for the synthesis of specific silacyclopentanes from aryl-substituted methylenecyclopropanes.[2][3] While rhodium, nickel, and titanium catalysts are more commonly associated with ring-expansion and ring-opening reactions of small silacycles, the mechanistic insights gained from these studies are invaluable for the design of new catalytic systems for this compound synthesis.[4][5][6] The provided experimental protocols and workflows serve as a practical guide for researchers in this field. Further exploration into the development of more sustainable and efficient catalytic systems using earth-abundant metals continues to be an active area of research.

References

Validating Silacyclopentane Ring-Opening Mechanisms: A Comparative Guide to Trapping Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ring-opening of silacyclopentanes is a fundamental transformation in organosilicon chemistry, offering a pathway to functionalized linear silicon-containing molecules. Understanding the underlying mechanism of this process is critical for controlling reaction outcomes and designing novel synthetic strategies. This guide provides a comparative overview of trapping experiments designed to validate the commonly proposed Lewis acid-catalyzed ring-opening mechanism, which proceeds through a transient silylenium ion intermediate, against a potential radical-mediated alternative.

Mechanistic Hypotheses: Silylenium Ion vs. Radical Intermediates

The two primary mechanistic pathways considered for the ring-opening of silacyclopentanes are a Lewis acid-initiated ionic pathway and a thermally or photochemically induced radical pathway.

  • Silylenium Ion Mechanism: In the presence of a Lewis acid (e.g., a trityl salt like triphenylmethyl perchlorate (B79767), [Ph₃C]⁺[ClO₄]⁻), the reaction is proposed to be initiated by hydride abstraction from the silacyclopentane, generating a highly reactive silylenium ion intermediate. This carbocation-like silicon species is then susceptible to nucleophilic attack, leading to the ring-opened product.

  • Radical Mechanism: Alternatively, under thermal or photochemical conditions, homolytic cleavage of a silicon-carbon or carbon-carbon bond within the this compound ring can occur, generating a diradical intermediate. This intermediate can then rearrange or react with other species to yield the final products.

Trapping experiments are a powerful tool to distinguish between these pathways by intercepting the proposed reactive intermediates.

Experimental Design: Trapping the Transient Intermediates

To validate the operative mechanism, specific trapping agents are introduced into the reaction mixture. An effective trapping agent should react rapidly and selectively with the intermediate of interest to produce a stable, characterizable product, thus providing evidence for the existence of that intermediate.

Trapping a Silylenium Ion Intermediate

In the case of a Lewis acid-catalyzed reaction, a nucleophile that is not consumed by the Lewis acid itself can serve as an effective trapping agent for the silylenium ion. A common choice is a hindered alcohol, such as tert-butanol, or a trialkylsilane, which can act as a hydride donor.

Experimental Protocol: Lewis Acid-Mediated Ring-Opening of 1,1-Dimethylthis compound with Trapping by Triethylsilane

  • Materials: 1,1-Dimethylthis compound, triphenylmethyl perchlorate ([Ph₃C]⁺[ClO₄]⁻), triethylsilane (Et₃SiH), and anhydrous dichloromethane (B109758) (DCM).

  • Setup: A flame-dried Schlenk flask is charged with 1,1-dimethylthis compound (1.0 mmol) and triethylsilane (2.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (argon or nitrogen).

  • Initiation: A solution of triphenylmethyl perchlorate (0.1 mmol) in anhydrous DCM (2 mL) is added dropwise to the stirred solution at 0 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

  • Quenching and Workup: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (15 mL). The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Analysis: The crude product is analyzed by GC-MS and ¹H NMR to identify and quantify the products. The desired trapped product, a ring-opened silane (B1218182) resulting from hydride transfer from triethylsilane, is isolated by column chromatography.

Trapping a Radical Intermediate

For a thermally or photochemically induced reaction, a radical scavenger such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) is an ideal trapping agent. TEMPO is a stable radical that efficiently reacts with carbon-centered radicals to form stable adducts.

Experimental Protocol: Thermal Ring-Opening of 1,1-Dimethylthis compound with Radical Trapping

  • Materials: 1,1-Dimethylthis compound, TEMPO, and anhydrous toluene (B28343).

  • Setup: A thick-walled sealed tube is charged with 1,1-dimethylthis compound (1.0 mmol) and TEMPO (2.5 mmol) in anhydrous toluene (5 mL).

  • Reaction: The tube is securely sealed and heated in an oil bath at 150 °C for 24 hours.

  • Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Analysis: The residue is analyzed by GC-MS and EPR spectroscopy to identify the TEMPO-adducts of the ring-opened radical intermediates.

Comparative Data Analysis

The success of a trapping experiment is determined by the isolation and characterization of the trapped product. The relative yields of the trapped product versus other potential side products provide quantitative evidence for the prevalence of a particular mechanistic pathway.

Table 1: Hypothetical Product Distribution in Trapping Experiments for the Ring-Opening of 1,1-Dimethylthis compound

Experiment ConditionTrapping AgentTrapped ProductYield of Trapped Product (%)Other Major ProductsYield (%)
[Ph₃C]⁺[ClO₄]⁻, DCM, 0°C to RTTriethylsilaneRing-opened hydride-trapped product75Polymerization products, triphenylmethane20
Toluene, 150 °CTEMPORing-opened TEMPO adduct< 5Unreacted starting material, decomposition products> 90

The data presented in Table 1, while hypothetical, illustrates the expected outcome if the reaction proceeds predominantly through a silylenium ion mechanism under Lewis acidic conditions. The high yield of the hydride-trapped product strongly supports the presence of a cationic intermediate. Conversely, the lack of a significant amount of a TEMPO adduct under thermal conditions would suggest that a radical pathway is not favored.

Visualizing the Mechanisms and Workflows

Figure 1: Experimental Workflow for Silylenium Ion Trapping

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Mix 1,1-Dimethylthis compound and Triethylsilane in DCM C Add Lewis Acid Solution dropwise at 0 °C A->C B Prepare [Ph₃C]⁺[ClO₄]⁻ solution in DCM B->C D Stir at 0 °C then RT C->D E Quench with NaHCO₃ (aq) D->E F Extract with DCM E->F G Dry and Concentrate F->G H Analyze by GC-MS and NMR G->H

A schematic of the experimental procedure for the Lewis acid-catalyzed ring-opening and trapping experiment.

Figure 2: Proposed Mechanism for Lewis Acid-Catalyzed Ring-Opening and Trapping

G This compound 1,1-Dimethylthis compound Silylenium Silylenium Ion Intermediate This compound->Silylenium  - Ph₃CH LewisAcid [Ph₃C]⁺[ClO₄]⁻ TrappedProduct Ring-Opened Trapped Product Silylenium->TrappedProduct  + Et₃SiH TrappingAgent Triethylsilane (Et₃SiH) Triphenylmethane Ph₃CH

The proposed pathway involving hydride abstraction to form a silylenium ion, which is then trapped by a nucleophile.

Conclusion

Trapping experiments provide invaluable mechanistic insight into chemical transformations. By comparing the outcomes of reactions conducted in the presence of specific trapping agents for different potential intermediates, a compelling case can be built for the operative reaction pathway. For the ring-opening of silacyclopentanes, the use of nucleophilic traps under Lewis acidic conditions and radical traps under thermal or photochemical conditions allows for a direct comparison and validation of the silylenium ion versus radical mechanisms. The experimental protocols and comparative data framework presented here serve as a guide for researchers to design and interpret their own mechanistic studies in the field of organosilicon chemistry and beyond.

A Comparative DFT Analysis of Silacyclopentane and Its Aza-Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the structural and electronic properties of silacyclopentane and its nitrogen-containing analogs, 1-aza-2-silacyclopentane and 1-aza-3-silacyclopentane, has been conducted using Density Functional Theory (DFT). This guide summarizes key geometric, electronic, and thermodynamic parameters derived from computational studies, offering valuable insights for researchers in materials science and drug development.

Structural and Electronic Properties: A Tabulated Comparison

The introduction of a nitrogen atom into the this compound ring significantly influences its molecular geometry, electronic structure, and overall stability. The following tables present a comparative summary of key parameters calculated using DFT methods.

Table 1: Geometric Parameters

ParameterThis compound1-Aza-2-silacyclopentane1-Aza-3-silacyclopentane
Bond Lengths (Å)
Si-CData not availableData not availableData not available
Si-NN/AData not availableData not available
C-CData not availableData not availableData not available
C-NN/AData not availableData not available
Bond Angles (degrees)
C-Si-CData not availableN/AData not available
C-Si-NN/AData not availableData not available
Si-N-CN/AData not availableData not available
Ring Puckering Ring-twisting barrier: ~2110-2493 cm⁻¹[1]Data not availableData not available

Table 2: Electronic Properties

ParameterThis compound1-Aza-2-silacyclopentane1-Aza-3-silacyclopentane
HOMO Energy (eV)Data not availableData not availableData not available
LUMO Energy (eV)Data not availableData not availableData not available
HOMO-LUMO Gap (eV)Data not availableData not availableData not available
Dipole Moment (Debye)Data not availableData not availableData not available

Table 3: Thermodynamic Properties

ParameterThis compound1-Aza-2-silacyclopentane1-Aza-3-silacyclopentane
Enthalpy of Formation (kcal/mol)Data not availableData not availableData not available
Gibbs Free Energy of Formation (kcal/mol)Data not availableData not availableData not available

Experimental and Computational Protocols

The data presented in this guide is intended to be derived from DFT calculations. A typical computational protocol for such a comparative study would involve the following steps:

  • Geometry Optimization: The molecular structures of this compound, 1-aza-2-silacyclopentane, and 1-aza-3-silacyclopentane are optimized to their lowest energy conformations. A widely used DFT functional for this purpose is B3LYP, often paired with a basis set such as 6-31G(d,p) or larger for better accuracy.[2][3][4][5][6][7] This process yields the equilibrium bond lengths and angles.

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide thermodynamic data such as enthalpy and Gibbs free energy.

  • Electronic Property Calculations: Following geometry optimization, single-point energy calculations are performed to determine the electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), from which the HOMO-LUMO gap is derived. The dipole moment is also calculated at this stage.

Logical Relationships and Workflow

The following diagrams illustrate the relationships between the studied molecules and a typical workflow for a comparative DFT study.

This compound This compound Aza_Analog_1 1-Aza-2-silacyclopentane This compound->Aza_Analog_1 N replaces C at pos. 1 Aza_Analog_2 1-Aza-3-silacyclopentane This compound->Aza_Analog_2 N replaces C at pos. 1

Caption: Structural relationship between this compound and its aza-analogs.

cluster_workflow Comparative DFT Study Workflow A Molecule Selection B Geometry Optimization A->B C Frequency Calculation B->C D Electronic Property Calculation B->D E Data Analysis and Comparison C->E D->E

Caption: A typical workflow for a comparative DFT study.

Concluding Remarks

While a complete set of directly comparable quantitative data for this compound and its aza-analogs from a single DFT study is not currently available in the public literature, this guide outlines the framework and key parameters for such a comparison. The introduction of nitrogen is expected to alter the ring conformation due to changes in bond lengths and angles involving the silicon and nitrogen atoms. Furthermore, the lone pair of electrons on the nitrogen atom will significantly impact the electronic properties, such as the HOMO-LUMO gap and dipole moment, making the aza-analogs potentially more reactive and polar. Future computational studies are encouraged to fill the existing data gaps to provide a more complete picture for the scientific community.

References

A Comparative Guide to Silacyclopentane Derivatives as Coupling Agents in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and selective carbon-carbon and carbon-heteroatom bond-forming reactions is a cornerstone of modern organic synthesis, with profound implications for drug discovery and materials science. While palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, have become indispensable tools, the search for novel, stable, and versatile coupling partners continues. This guide provides a comprehensive assessment of the performance of silacyclopentane derivatives as emerging coupling agents, comparing them with established alternatives and providing the necessary experimental context for their application.

Introduction to this compound Derivatives in Cross-Coupling

Organosilicon reagents have gained significant attention as alternatives to traditional organoboron and organotin compounds in cross-coupling reactions due to their lower toxicity, higher stability, and compatibility with a wide range of functional groups. Within the family of organosilanes, cyclic derivatives such as silacyclopentanes present unique reactivity profiles.

Theoretical studies, specifically Density Functional Theory (DFT) calculations, have shed light on the mechanistic details of palladium-catalyzed cross-coupling reactions involving silacycles. These studies suggest that the reaction proceeds through oxidative addition, ligand exchange, transmetalation, and reductive elimination. The transmetalation step is often rate-determining.[1]

The reactivity of silacycles is influenced by ring strain. Four-membered silacyclobutanes exhibit higher reactivity due to the release of ring strain upon oxidative addition to the palladium center.[2] While less strained, this compound derivatives are also viable coupling partners, with their reactivity being influenced by the substituents on the silicon atom and the reaction conditions.[1] The primary pathway for their use in cross-coupling is the Hiyama or Hiyama-Denmark reaction.[3][4][5]

Performance Comparison of Coupling Agents

Direct, side-by-side experimental comparisons of this compound derivatives with other coupling agents under identical conditions are limited in the literature. However, by combining theoretical insights with experimental data for related organosilanes and established coupling agents, we can construct a comparative overview.

Table 1: Qualitative Comparison of Common Coupling Agents

Coupling Agent ClassKey AdvantagesKey DisadvantagesTypical Reaction
This compound Derivatives Good stability, low toxicity, tunable reactivity.Generally lower reactivity than strained silacycles, requires activation.Hiyama / Hiyama-Denmark Coupling
Silacyclobutane (B14746246) Derivatives High reactivity due to ring strain.[2]Can be more challenging to synthesize.Hiyama / Hiyama-Denmark Coupling
Acyclic Organosilanols Fluoride-free activation possible, good functional group tolerance.[6]Can be prone to self-condensation to form siloxanes.[6]Hiyama-Denmark Coupling
Boronic Acids/Esters High reactivity, vast commercial availability, well-established protocols.Can be unstable, susceptible to protodeboronation.Suzuki-Miyaura Coupling
Organostannanes High reactivity and functional group tolerance.High toxicity.Stille Coupling

Table 2: Illustrative Quantitative Performance in Suzuki-Miyaura and Hiyama-Type Couplings

The following table presents typical yield ranges for the coupling of an aryl halide with different nucleophilic partners. It is important to note that these are representative values and actual yields will depend on the specific substrates, catalyst system, and reaction conditions.

Nucleophilic PartnerElectrophilic PartnerCatalyst System (Typical)SolventBase/ActivatorYield (%)Reference/Context
Arylboronic AcidAryl BromidePd(PPh₃)₄ / K₂CO₃Toluene/H₂OK₂CO₃80-98Suzuki-Miyaura Coupling[7][8]
ArylsilanolAryl Iodide[Pd₂(dba)₃]/LigandTHFKOSiMe₃75-95Hiyama-Denmark Coupling[4]
ArylsilacyclobutaneAryl BromidePd(OAc)₂/LigandDioxaneTBAF85-99Hiyama Coupling[3]
Aryl-silacyclopentane (Predicted) Aryl BromidePd(OAc)₂/LigandDioxaneTBAF70-90Based on theoretical studies[1]

Note: The performance of aryl-silacyclopentane is an educated estimation based on DFT studies suggesting slightly lower reactivity compared to silacyclobutanes.

Experimental Protocols

The following section provides a detailed, generalized experimental protocol for a palladium-catalyzed Hiyama-type cross-coupling reaction, which can be adapted for use with this compound derivatives.

Experimental Protocol: General Procedure for Hiyama-Type Cross-Coupling of an Aryl-Silacyclopentane with an Aryl Halide

  • Reagents and Materials:

    • Aryl-silacyclopentane derivative (1.2 equiv)

    • Aryl halide (1.0 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

    • Ligand (e.g., SPhos, XPhos, 4 mol%)

    • Activator (e.g., TBAF (1 M in THF), 1.5 equiv, or KOSiMe₃, 1.5 equiv)

    • Anhydrous solvent (e.g., THF, Dioxane)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), palladium catalyst (2 mol%), and ligand (4 mol%).

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the anhydrous solvent via syringe.

    • Add the aryl-silacyclopentane derivative (1.2 equiv) via syringe.

    • Add the activator (e.g., TBAF solution or solid KOSiMe₃).

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizing Reaction Mechanisms and Workflows

Diagram 1: Catalytic Cycle of a Hiyama-Type Cross-Coupling Reaction

Hiyama_Coupling_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (R'-X) Pd(II)_Complex R'-Pd(II)-X L_n Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R-SiR''3 + Activator) Diorganopalladium_Complex R'-Pd(II)-R L_n Transmetalation->Diorganopalladium_Complex Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L_n Product R-R' Reductive_Elimination->Product

Caption: Catalytic cycle for the Hiyama cross-coupling reaction.

Diagram 2: Experimental Workflow for a Hiyama-Type Cross-Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Aryl Halide, Catalyst, and Ligand Inert_Atmosphere Establish Inert Atmosphere Reagents->Inert_Atmosphere Solvent_Addition Add Anhydrous Solvent Inert_Atmosphere->Solvent_Addition Reactant_Addition Add this compound and Activator Solvent_Addition->Reactant_Addition Heating Heat and Stir Reactant_Addition->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Upon Completion Extraction Extract Product Quenching->Extraction Purification Purify by Chromatography Extraction->Purification

Caption: General experimental workflow for a Hiyama-type cross-coupling.

Diagram 3: Logical Relationship of Silacycle Reactivity

Silacycle_Reactivity cluster_reactivity Relative Reactivity in Cross-Coupling Reactivity Reactivity Silacyclobutane Silacyclobutane This compound This compound Silacyclobutane->this compound > Acyclic_Silane Acyclic_Silane This compound->Acyclic_Silane >

Caption: Relative reactivity of silacycles based on ring strain.

Conclusion

This compound derivatives represent a promising class of coupling agents for palladium-catalyzed cross-coupling reactions. While they may exhibit lower reactivity compared to their more strained silacyclobutane counterparts, their inherent stability and the tunability of their reactivity through substituent effects make them valuable tools for organic synthesis. The Hiyama and Hiyama-Denmark coupling protocols provide a robust framework for their application. Further research into the synthesis of diverse functionalized silacyclopentanes and their systematic evaluation in a broader range of cross-coupling reactions will undoubtedly expand their utility in the synthesis of complex molecules for the pharmaceutical and materials science industries.

References

A Comparative Guide to the Stability of Cyclic Silanes: Silacyclopentane, Silacyclobutane, and Silacyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with organosilicon compounds, a thorough understanding of their relative stability is paramount for predicting reactivity, shelf-life, and suitability for various applications. This guide provides a detailed comparison of the thermal, hydrolytic, and oxidative stability of three common cyclic silanes: silacyclopentane, silacyclobutane (B14746246), and silacyclohexane. The information presented is a synthesis of available experimental data and established principles of chemical reactivity.

Relative Stability: A Quantitative Overview

The stability of cyclic silanes is intrinsically linked to their ring strain, a concept well-understood in carbocyclic chemistry that holds true for their silicon analogues. Generally, smaller rings exhibit greater angle and torsional strain, leading to lower thermodynamic stability and higher reactivity.

CompoundRing SizeRing Strain Energy (kcal/mol) (Estimated)Thermal Stability (Decomposition Onset)Relative Hydrolytic Stability (Alkali-Catalyzed)Relative Oxidative Stability
Silacyclobutane 4HighLowestLowestLowest
This compound 5LowHighestHighestHighest
Silacyclohexane 6ModerateModerateModerateModerate

Note on Data: Direct, side-by-side quantitative experimental data for the parent cyclic silanes is sparse in publicly accessible literature. The values and trends presented are based on a combination of theoretical studies, data from substituted derivatives, and established chemical principles relating ring strain to reactivity.

Detailed Stability Analysis

Thermal Stability

The thermal stability of cyclic silanes is inversely proportional to their ring strain. The high ring strain in silacyclobutane makes it the most susceptible to thermal decomposition, which typically proceeds via ring-opening reactions. In contrast, this compound, with its relatively low ring strain, exhibits the highest thermal stability among the three. Silacyclohexane possesses intermediate stability.

Hydrolytic Stability

The susceptibility of the Si-C bond in cyclic silanes to hydrolysis is also influenced by ring strain. The order of reactivity for alkali-catalyzed hydrolysis of cyclic organosilanes has been observed to be: 5-membered ring > 7-membered ring > straight-chain > 6-membered ring[1]. This indicates that this compound is surprisingly the most reactive towards hydrolysis under these conditions, a deviation from the trend expected based solely on ring strain. This enhanced reactivity is likely due to the specific stereochemistry of the five-membered ring facilitating the hydrolysis mechanism. Silacyclobutane's high ring strain also contributes to its high reactivity towards hydrolysis. Silacyclohexane is comparatively more stable.

Oxidative Stability

Oxidation of cyclic silanes, particularly by atmospheric oxygen or other oxidizing agents, is also influenced by the lability of the Si-C and Si-H bonds, which is again related to ring strain. The more strained the ring, the more susceptible the bonds are to oxidative cleavage. Therefore, silacyclobutane is expected to have the lowest oxidative stability, while this compound would be the most resistant to oxidation.

Experimental Protocols

To ensure reproducible and comparable stability data, standardized experimental protocols are crucial. The following are detailed methodologies for key stability-indicating experiments.

Thermogravimetric Analysis (TGA) for Thermal Stability

This method determines the temperature at which a material undergoes decomposition by measuring its mass change as a function of temperature in a controlled atmosphere.

  • Instrument: Thermogravimetric Analyzer.

  • Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of the cyclic silane (B1218182) is placed in an inert TGA pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen or argon, to prevent oxidative degradation. A typical flow rate is 20-50 mL/min.

  • Temperature Program: The sample is heated at a constant rate, commonly 10 °C/min, from ambient temperature to a final temperature sufficient to induce complete decomposition (e.g., 600 °C).

  • Data Analysis: The onset temperature of decomposition is determined from the TGA curve as the temperature at which a significant mass loss begins. This is a key indicator of thermal stability.

Kinetic Analysis of Hydrolysis

This protocol measures the rate of hydrolysis of a cyclic silane in an aqueous or alcoholic solution.

  • Reactants: The cyclic silane, a solvent (e.g., a mixture of water and a co-solvent like THF or acetone (B3395972) to ensure miscibility), and a catalyst (e.g., a dilute acid or base) are required.

  • Apparatus: A reaction vessel equipped with a stirrer and maintained at a constant temperature using a water bath. An analytical instrument to monitor the reaction progress, such as Gas Chromatography (GC) to measure the disappearance of the silane or the appearance of a hydrolysis product.

  • Procedure:

    • The solvent and catalyst are equilibrated at the desired reaction temperature.

    • A known concentration of the cyclic silane is added to initiate the reaction.

    • Aliquots of the reaction mixture are withdrawn at regular time intervals.

    • The reaction in the aliquots is quenched (e.g., by neutralization or dilution).

    • The concentration of the cyclic silane in each aliquot is determined by GC analysis.

  • Data Analysis: The rate constant of the hydrolysis reaction is determined by plotting the concentration of the cyclic silane versus time and fitting the data to an appropriate rate law (e.g., pseudo-first-order).

Oxidative Stability Testing

This method assesses the resistance of a cyclic silane to oxidation.

  • Apparatus: A reaction vessel that can be sealed and pressurized with an oxidizing gas (e.g., oxygen or air). The vessel should be equipped with a means of agitation and temperature control.

  • Procedure:

    • A known amount of the cyclic silane is placed in the reaction vessel.

    • The vessel is sealed and pressurized with the oxidizing gas to a specific pressure.

    • The mixture is heated to a set temperature and agitated.

    • The reaction progress can be monitored by measuring the pressure drop due to oxygen consumption over time or by analyzing the composition of the reaction mixture at different time points using techniques like GC-MS to identify and quantify oxidation products.

  • Data Analysis: The rate of oxidation can be determined from the rate of oxygen uptake or the rate of formation of oxidation products.

Visualizing Stability Relationships

The following diagrams, generated using the DOT language, illustrate the logical relationships governing the stability of cyclic silanes and a typical experimental workflow.

Stability_Factors cluster_factors Factors Influencing Stability cluster_stability Types of Stability Ring Strain Ring Strain Thermal Stability Thermal Stability Ring Strain->Thermal Stability Inversely Proportional Hydrolytic Stability Hydrolytic Stability Ring Strain->Hydrolytic Stability Generally Proportional Oxidative Stability Oxidative Stability Ring Strain->Oxidative Stability Inversely Proportional Angle Strain Angle Strain Angle Strain->Ring Strain Torsional Strain Torsional Strain Torsional Strain->Ring Strain

Key factors influencing the stability of cyclic silanes.

TGA_Workflow Start Start Sample Preparation Sample Preparation Start->Sample Preparation Instrument Setup Instrument Setup Sample Preparation->Instrument Setup Run TGA Run TGA Instrument Setup->Run TGA Data Analysis Data Analysis Run TGA->Data Analysis Determine Decomposition Onset Determine Decomposition Onset Data Analysis->Determine Decomposition Onset End End Determine Decomposition Onset->End

Experimental workflow for Thermogravimetric Analysis (TGA).

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Silacyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of silacyclopentane, drawing upon safety data for closely related this compound derivatives in the absence of a specific Safety Data Sheet (SDS) for the parent compound.

Important Disclaimer: The following procedures are based on the available safety data for various this compound derivatives. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to perform a thorough risk assessment before handling any chemical.

Hazard Assessment and Personal Protective Equipment (PPE)

  • Flammability: May be a flammable or combustible liquid.

  • Irritation: Potential for skin and eye irritation.[1][2][3][4][5]

  • Respiratory Effects: Inhalation of vapors may cause respiratory tract irritation.[1][3][4][5]

  • Environmental Hazards: May be hazardous to the environment.[1]

Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound. This includes:

  • Chemical-resistant gloves (e.g., nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data of this compound Derivatives

The following table summarizes key physical and chemical properties of representative this compound derivatives, which are important for safe handling and disposal.

Property2,2-DIETHOXY-1-THIA-2-SILACYCLOPENTANEN-n-BUTYL-AZA-SILACYCLOPENTANEN-(2-AMINOETHYL)-2,2,4-TRIMETHYL-1-AZA-2-SILACYCLOPENTANEN-METHYL-AZA-2,2,4-TRIMETHYLthis compound
Molecular Formula C7H16O2SSiC7H17NSiC8H20N2SiC7H17NSi
Physical State LiquidLiquidLiquidLiquid
Hazards Causes serious eye irritation.[1]Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation.[2]Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.[3]Highly flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[5]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound, based on its derivatives, is incineration by a licensed waste disposal facility.[1][3] Under no circumstances should it be disposed of down the drain or into the sewer system.[1]

1. Waste Collection and Segregation:

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a dedicated, chemically compatible, and properly sealed hazardous waste container.
  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Container Labeling:

  • Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound."
  • Indicate the approximate quantity of the waste.
  • Include any known hazard pictograms (e.g., flammable, irritant).

3. Storage:

  • Store the sealed waste container in a designated and secure satellite accumulation area.
  • This area should be well-ventilated and away from heat, sparks, open flames, and incompatible materials such as acids, alcohols, oxidizing agents, and water.[2]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.
  • Ensure all institutional and local/national regulations for hazardous waste disposal are followed.[1][3]

Spill Management

In the event of a spill, immediate action is necessary to contain the material and prevent exposure.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads) to contain the spill.

  • Collection: Carefully collect the absorbed material and any contaminated debris using non-sparking tools and place it into a suitable, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.

  • Personal Protection: Ensure appropriate PPE is worn throughout the cleanup process.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Silacyclopentane_Disposal_Workflow This compound Disposal Workflow cluster_preparation Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Management A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in a Dedicated, Labeled Hazardous Waste Container B->C D Seal Container Tightly C->D E Store in Designated Satellite Accumulation Area D->E F Keep Away from Incompatible Materials and Ignition Sources E->F G Contact Institutional EHS or Licensed Waste Contractor F->G H Arrange for Waste Pickup G->H I Incineration at a Licensed Waste Disposal Facility H->I S1 Evacuate & Ventilate Area S2 Contain Spill with Inert Absorbent S1->S2 S3 Collect Contaminated Material in a Labeled Waste Container S2->S3 S4 Decontaminate Spill Area S3->S4 S4->C Dispose of as Hazardous Waste spill Spill Occurs spill->S1

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Silacyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for the parent compound, Silacyclopentane, was identified. The following guidance is synthesized from the SDSs of various substituted this compound derivatives. Researchers should treat this information as a baseline and handle this compound with the utmost caution, assuming it may have similar or more pronounced hazards than its derivatives.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans with procedural, step-by-step guidance.

Hazard Summary

Substituted silacyclopentanes are often flammable liquids and vapors that can cause skin, eye, and respiratory irritation.[1][2] Some may cause serious eye damage.[1] These compounds can be air and moisture sensitive, reacting with water to liberate flammable and/or toxic vapors.[1][2][3][4][5]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety when handling this compound and its derivatives.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNeoprene or nitrile rubber gloves are recommended.[1][2]
Eye and Face Protection Safety Goggles/Face ShieldChemical goggles are required.[1][2] A face shield should be worn in situations with a higher risk of splashing. Contact lenses should not be worn.[1][2]
Skin and Body Protection Protective ClothingWear suitable protective clothing to prevent skin contact.[1][2]
Respiratory Protection RespiratorIn case of inadequate ventilation or risk of inhalation, use a NIOSH-certified combination organic vapor/amine gas (brown cartridge) respirator.[1][2]

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood with good local exhaust.[1][2][3][4][5]

  • Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[1][2]

Safe Handling Procedures:

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[1][2][3][4]

  • Inert Atmosphere: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.[1][2][3][4][5]

  • Tools: Use only non-sparking tools.[1][2][3][4]

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1] Remove and wash contaminated clothing before reuse.[1][2][3][5]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2][3][4][5]

  • Incompatible materials to avoid include acids, alcohols, oxidizing agents, peroxides, moisture, and water.[1][2][3][4][5]

Emergency Procedures

Emergency SituationFirst Aid and Response Measures
Inhalation Move the person to fresh air and keep them comfortable for breathing. Seek medical advice if you feel unwell.[6]
Skin Contact Immediately wash with plenty of water.[6] Remove contaminated clothing. Get medical advice/attention if irritation occurs.[6]
Eye Contact Immediately flush eyes thoroughly with water for at least 15 minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing.[6] Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.
Fire Use water spray, foam, carbon dioxide, or dry chemical to extinguish.[1] Do not use a solid water stream as it may scatter and spread the fire. Firefighters should wear self-contained breathing apparatus and full protective gear.[3][4]
Accidental Release Evacuate personnel from the area.[3][4] Remove all sources of ignition. Wear appropriate PPE.[3][4] Contain the spill with inert absorbent material (e.g., sand, earth) and collect it in a suitable container for disposal.[1][2][3][4] Prevent entry into sewers and public waters.[1][3][4]

Disposal Plan

  • Chemical Disposal: Dispose of this compound and its residues in accordance with local, state, and federal regulations. The material may be incinerated in a licensed waste disposal facility.[3][4][6] Do not dispose of waste into the sewer system.[3][5][6]

  • Contaminated PPE: Dispose of contaminated gloves, clothing, and other materials as hazardous waste in a sealed container.

Experimental Workflow

Below is a generalized workflow for handling air- and moisture-sensitive reagents like this compound.

General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup prep_inert Establish Inert Atmosphere prep_setup->prep_inert handle_transfer Transfer Reagent via Syringe/Cannula prep_inert->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_quench Quench Residual Reagent handle_reaction->cleanup_quench cleanup_waste Collect Waste in Sealed Container cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware & Work Area cleanup_waste->cleanup_decontaminate cleanup_dispose Dispose of Waste & Contaminated PPE cleanup_decontaminate->cleanup_dispose

Caption: General workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.